molecular formula C12H25NO3 B2946844 Boc-(S)-3-amino-5-methylhexan-1-ol CAS No. 230637-48-6

Boc-(S)-3-amino-5-methylhexan-1-ol

Cat. No.: B2946844
CAS No.: 230637-48-6
M. Wt: 231.336
InChI Key: WDNUNTNGUOKMFE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(S)-3-amino-5-methylhexan-1-ol (CAS 230637-48-6) is a chiral β-amino alcohol of high value in organic and medicinal chemistry research. This compound serves as a crucial chiral building block and intermediate for the synthesis of more complex, enantiomerically pure molecules . Its structure features a primary alcohol and a Boc-protected primary amine, which allows for versatile and selective chemical transformations. Chiral β-amino alcohols like this one are widely recognized as key scaffolds and chiral auxiliaries in asymmetric synthesis, where they are used to create a chiral environment for the formation of new stereocenters . With a molecular formula of C12H25NO3 and a molecular weight of 231.33 g/mol, it is typically supplied with a purity of 95% to 97% . The tert-butoxycarbonyl (Boc) protecting group is strategically important, as it shields the amine functionality from unwanted reactions during multistep syntheses and can be removed under mild acidic conditions without affecting other sensitive functional groups . This product is intended for research applications such as the development of pharmaceuticals and novel peptide mimics (including "carba" peptides and β-peptides) and must be stored at ambient temperatures . Please note: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNUNTNGUOKMFE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CCO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-(S)-3-amino-5-methylhexan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-amino-5-methylhexan-1-ol, also known as tert-butyl (S)-(1-hydroxy-5-methylhexan-3-yl)carbamate, is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a protected amine and a primary alcohol, makes it a valuable precursor for the synthesis of various complex molecules, including peptide mimics and pharmacologically active compounds. This technical guide provides a summary of its known chemical properties, a generalized synthetic approach, and outlines its potential applications based on its structural motifs.

Chemical Properties

This compound is the N-tert-butoxycarbonyl (Boc) protected form of (S)-3-amino-5-methylhexan-1-ol. The Boc protecting group enhances its solubility in organic solvents and allows for selective reactions at other functional groups.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate[1]
CAS Number 230637-48-6[1]
Molecular Formula C₁₂H₂₅NO₃[1]
Molecular Weight 231.33 g/mol [1]
Purity Min. 95%[1]

Table 2: Chemical Identifiers and Properties of (S)-3-amino-5-methylhexan-1-ol (Unprotected form)

PropertyValueSource
IUPAC Name (3S)-3-amino-5-methylhexan-1-ol
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol

Synthesis

A common and logical synthetic route to this compound involves two key steps: the Boc-protection of the corresponding amino acid, (S)-3-amino-5-methylhexanoic acid, followed by the reduction of the carboxylic acid to a primary alcohol.

Generalized Experimental Protocol

Step 1: N-Boc Protection of (S)-3-amino-5-methylhexanoic acid

(S)-3-amino-5-methylhexanoic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water. A base, typically sodium hydroxide, is added to deprotonate the amino group. Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure to yield Boc-(S)-3-amino-5-methylhexanoic acid.

Step 2: Reduction of Boc-(S)-3-amino-5-methylhexanoic acid

The Boc-protected amino acid is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The solution is cooled to 0°C. A reducing agent, such as borane-tetrahydrofuran complex or lithium aluminium hydride, is added dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature. After the reaction is complete, it is carefully quenched with water or an acidic solution. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound.

Disclaimer: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific synthesis.

Synthetic Workflow Diagram

SynthesisWorkflow General Synthetic Workflow for this compound cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reduction Start (S)-3-amino-5-methylhexanoic acid Reagents1 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaOH) Solvent (e.g., Dioxane/Water) Intermediate Boc-(S)-3-amino-5-methylhexanoic acid Reagents1->Intermediate Protection Reagents2 Reducing Agent (e.g., BH₃·THF) Anhydrous Solvent (e.g., THF) Product This compound Reagents2->Product Reduction

References

An In-depth Technical Guide to (S)-3-(tert-Butoxycarbonylamino)-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol is a chiral amino alcohol derivative that holds significance as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a protected amine and a primary alcohol, makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for strategic manipulation in multi-step syntheses. This guide provides a comprehensive overview of its structure, synthesis, and potential applications.

Chemical Structure and Properties

(S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol, also known as tert-Butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate, possesses the following chemical structure:

Chemical Formula: C₁₂H₂₅NO₃[1]

Molecular Weight: 231.33 g/mol [1]

The structure features a hexane backbone with a hydroxyl group at the 1-position and a Boc-protected amine at the 3-position, which is a chiral center with the (S)-configuration. A methyl group is located at the 5-position.

PropertyValue
IUPAC Name tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate[1]
Molecular Formula C₁₂H₂₅NO₃[1]
Molecular Weight 231.33 g/mol [1]
Chirality (S) at C3
Physical State Not specified in available literature
Solubility Not specified in available literature

Synthesis

Experimental Protocol: A Generalized Synthetic Approach

This protocol outlines a plausible two-step synthesis starting from the commercially available (S)-3-amino-5-methylhexan-1-ol.

Step 1: Boc Protection of (S)-3-amino-5-methylhexan-1-ol

Objective: To protect the primary amine of (S)-3-amino-5-methylhexan-1-ol with a tert-butoxycarbonyl (Boc) group.

Materials:

  • (S)-3-amino-5-methylhexan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve (S)-3-amino-5-methylhexan-1-ol (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a suitable base such as triethylamine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol.

Step 2: Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl groups of the isobutyl moiety, the methylene and methine protons of the hexane chain, and the protons of the alcohol and carbamate groups.
¹³C NMR Resonances for the carbonyl carbon of the Boc group (~156 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the hexanol backbone.
FT-IR Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate), and O-H stretch (alcohol).
Mass Spectrometry A molecular ion peak corresponding to the expected molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).

Note: The above protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Applications in Drug Development

While specific signaling pathways directly modulated by (S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol are not documented in available literature, its utility lies in its role as a chiral building block for the synthesis of more complex and biologically active molecules. Chiral amino alcohols are key structural motifs in many pharmaceutical agents.

The logical relationship for its application in drug discovery can be visualized as a workflow:

Drug_Discovery_Workflow A (S)-3-(tert-butoxycarbonylamino) -5-methylhexan-1-ol B Chemical Modification (e.g., oxidation, esterification, alkylation) A->B C Diverse Library of Chiral Intermediates B->C D Coupling with other pharmacophores C->D E Novel Chemical Entities (NCEs) D->E F High-Throughput Screening E->F G Lead Compound Identification F->G H Lead Optimization G->H I Preclinical Development H->I J Clinical Trials I->J

Caption: Drug discovery workflow utilizing the chiral building block.

This workflow illustrates how a foundational molecule like (S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol can be elaborated through various chemical transformations to generate a library of novel compounds. These compounds can then be screened for biological activity to identify promising lead candidates for further drug development. The chirality of the starting material is crucial as it allows for the stereoselective synthesis of drug candidates, which is often critical for their efficacy and safety.

Conclusion

(S)-3-(tert-butoxycarbonylamino)-5-methylhexan-1-ol is a valuable chiral building block for synthetic organic chemistry and drug discovery. Its straightforward, albeit not publicly detailed, synthesis and the versatility of its protected amine and primary alcohol functionalities make it an attractive starting material for the creation of diverse and complex molecular architectures. While its direct biological activity is not yet characterized, its importance as a precursor for potentially bioactive compounds is significant for researchers in the pharmaceutical sciences. Further exploration of its applications in the synthesis of novel therapeutic agents is a promising area for future research.

References

Synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol from L-leucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol, a valuable chiral building block in pharmaceutical development, starting from the readily available amino acid L-leucine. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.

Synthetic Strategy

The synthesis of this compound from L-leucine is a two-step process. The first step involves the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. The second key step is the reduction of the carboxylic acid functionality of the resulting N-Boc-L-leucine to a primary alcohol. This strategy ensures the preservation of the stereochemistry at the chiral center.

Synthesis_Pathway L_Leucine L-leucine Boc_Leucine N-Boc-L-leucine L_Leucine->Boc_Leucine Boc Anhydride (Boc)2O Base (e.g., Triethylamine) Target This compound Boc_Leucine->Target Reducing Agent (e.g., NaBH4/I2 or LiAlH4)

Caption: Synthetic pathway from L-leucine to the target molecule.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-leucine

This procedure outlines the protection of the amino group of L-leucine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • L-leucine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Methanol or a mixture of Tetrahydrofuran (THF) and water

  • Ethyl acetate

  • 10% w/v aqueous citric acid solution or 1N HCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend L-leucine in the chosen solvent system (e.g., methanol or THF/water).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine or NaOH solution) to the suspension.

  • Slowly add a solution of di-tert-butyl dicarbonate in the appropriate solvent, maintaining the temperature between 0 and 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the organic solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash the organic layer with an acidic aqueous solution (e.g., 10% citric acid or 1N HCl) to remove any unreacted base and other impurities.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-leucine, typically as an oil or a white solid.

Step 2: Synthesis of this compound (Boc-L-leucinol)

This section describes the reduction of the carboxylic acid group of N-Boc-L-leucine to the corresponding primary alcohol. Two common methods are presented: one using sodium borohydride with iodine and another using lithium aluminum hydride.

This method is a milder and often more selective alternative to using lithium aluminum hydride.

Materials:

  • N-Boc-L-leucine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 20% aqueous Potassium Hydroxide (KOH)

  • Methyl-tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, inert atmosphere (e.g., under argon), suspend sodium borohydride in anhydrous THF.

  • Add N-Boc-L-leucine to the suspension in one portion.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of iodine in THF dropwise over 30 minutes, which will result in the evolution of hydrogen gas.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by the dropwise addition of methanol.

  • Remove the solvent in vacuo.

  • Take up the residue in an aqueous base solution (e.g., 20% KOH) and extract the product with an organic solvent such as MTBE.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to alcohols. Extreme caution must be exercised when handling this reagent due to its high reactivity with water.

Materials:

  • N-Boc-L-leucine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Aqueous solution of sodium hydroxide (e.g., 15%)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, inert atmosphere, suspend LiAlH₄ in anhydrous THF or diethyl ether.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-L-leucine in the same anhydrous solvent to the LiAlH₄ suspension. Hydrogen gas will evolve.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux for several hours until completion.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential and slow addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with the organic solvent.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound from L-leucine. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Boc Protection of L-leucine

Starting MaterialReagentsSolventReaction TimeYield (%)
L-leucine(Boc)₂O, TriethylamineMethanolOvernight>95%
L-leucine(Boc)₂O, NaOHTHF/Water2 hours~90%

Table 2: Reduction of N-Boc-L-leucine

Starting MaterialReducing AgentSolventReaction TimeYield (%)
N-Boc-L-leucineNaBH₄ / I₂THFOvernight (reflux)~75-85%
N-Boc-L-leucineLiAlH₄THFSeveral hours~70-80%

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of operations, from starting materials to the final purified product.

Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reduction cluster_purification Purification A Mix L-leucine, Solvent, and Base B Add (Boc)2O at 0-5 °C A->B C Stir Overnight at RT B->C D Workup and Extraction C->D E Dry and Concentrate D->E F Dissolve N-Boc-L-leucine E->F G Add to Reducing Agent Suspension F->G H Reaction (Reflux/Stir) G->H I Quench Reaction H->I J Workup and Extraction I->J K Dry and Concentrate J->K L Column Chromatography (Optional) K->L

Spectroscopic and Synthetic Profile of Boc-(S)-3-amino-5-methylhexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Boc-(S)-3-amino-5-methylhexan-1-ol, a chiral building block valuable in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside a representative experimental protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of structurally similar Boc-protected amino alcohols and the known chemical shift and frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8 (broad s)br s1HNH
~3.6 (m)m1HCH -NHBoc
~3.5 (t, J ≈ 6.5 Hz)t2HCH₂ -OH
~1.7-1.6 (m)m2HCH₂ -CH₂OH
~1.6 (m)m1HCH (CH₃)₂
~1.4 (s)s9HC(CH₃ )₃
~1.2 (t, J ≈ 7.0 Hz)t2HCH₂ -CH(iBu)
~0.9 (d, J ≈ 6.5 Hz)d6HCH(CH₃ )₂

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~156.0C =O (carbamate)
~79.5C (CH₃)₃
~60.5C H₂-OH
~49.0C H-NHBoc
~44.0C H₂-CH(iBu)
~38.0C H₂-CH₂OH
~28.4C(C H₃)₃
~25.0C H(CH₃)₂
~22.5, ~22.0CH(C H₃)₂

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Absorption Data

Frequency (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~3350 (broad)MediumN-H stretch (carbamate)
2960-2870StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (Boc-carbamate)
~1520StrongN-H bend (amide II)
~1170StrongC-O stretch (carbamate)

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry

For the mass spectrum, the following key fragmentation patterns are expected under electrospray ionization (ESI) conditions:

  • [M+H]⁺: The protonated molecule.

  • [M+Na]⁺: The sodium adduct.

  • [M-Boc+H]⁺: Loss of the entire Boc group.

  • [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis and purification of this compound.

Synthesis of this compound

This procedure details the protection of the primary amine of (S)-3-amino-5-methylhexan-1-ol using di-tert-butyl dicarbonate (Boc₂O).

  • Materials:

    • (S)-3-amino-5-methylhexan-1-ol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • Dissolve (S)-3-amino-5-methylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) or DIPEA (1.1 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product AminoAlcohol (S)-3-amino-5-methylhexan-1-ol Reaction Boc Protection in DCM AminoAlcohol->Reaction Boc2O Boc₂O Boc2O->Reaction Base Base (Et₃N or DIPEA) Base->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction DCM Extraction Quench->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Silica Gel Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for Boc protection.

Diagram 2: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structure Confirmation Sample Purified this compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis.

Physical and chemical characteristics of Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Boc-(S)-3-amino-5-methylhexan-1-ol, a chiral building block valuable in pharmaceutical research and organic synthesis. This document compiles available data on its properties, detailed experimental protocols for its synthesis, and its role in synthetic workflows.

Core Physical and Chemical Properties

This compound, also known as tert-butyl (S)-(1-hydroxy-5-methylhexan-3-yl)carbamate, is a white to off-white solid. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₅NO₃[1]
Molecular Weight 231.33 g/mol [1]
CAS Number 230637-48-6[1]
Appearance White to off-white powderInferred from related compounds
Purity Min. 95%[1]

Table 2: Computed Properties of the Unprotected Amine, (S)-3-amino-5-methylhexan-1-ol

PropertyValueSource
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
XLogP3 0.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 131.131014166 Da
Monoisotopic Mass 131.131014166 Da
Topological Polar Surface Area 46.2 Ų

Experimental Protocols

General Protocol for Boc Protection of (S)-3-amino-5-methylhexan-1-ol

This protocol is based on general methods for the N-tert-butoxycarbonylation of primary amines.

Materials:

  • (S)-3-amino-5-methylhexan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve (S)-3-amino-5-methylhexan-1-ol (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Characterization: The purified product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and the presence of the Boc group.

  • Mass spectrometry to determine the molecular weight.

  • Infrared (IR) spectroscopy to identify the characteristic functional groups (N-H, O-H, C=O of the carbamate).

  • Melting point analysis for the solid product.

Synthetic Workflow and Applications

This compound is a valuable chiral building block, primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for sequential and site-selective modifications.

A common synthetic application involves the oxidation of the primary alcohol to a carboxylic acid, yielding (S)-3-(Boc-amino)-5-methylhexanoic acid, another important building block for peptide and peptidomimetic synthesis.

Below is a Graphviz diagram illustrating the logical synthetic workflow from the unprotected amino alcohol to the corresponding Boc-protected carboxylic acid.

G Synthetic Workflow of this compound Derivatives A (S)-3-amino-5-methylhexan-1-ol B This compound A->B Boc₂O, Base C (S)-3-(Boc-amino)-5-methylhexanoic acid B->C Oxidation (e.g., PCC, TEMPO)

Caption: Synthetic pathway from the amino alcohol to the Boc-protected amino acid.

Role in Drug Development

While specific signaling pathways directly involving this compound are not documented, its structural motifs are of significant interest in medicinal chemistry. The β-amino alcohol and the corresponding β-amino acid structures are found in various biologically active molecules. This compound serves as a chiral precursor for the synthesis of enzyme inhibitors, receptor ligands, and other therapeutic agents. Its utility lies in providing a stereochemically defined scaffold that can be elaborated to achieve desired pharmacological properties. For instance, related β-amino acids are key components in the synthesis of certain protease inhibitors and other peptidomimetics.[2]

Conclusion

This compound is a foundational chiral building block with significant potential in synthetic and medicinal chemistry. This guide provides a summary of its known characteristics and a practical framework for its synthesis and application. Further research and publication of detailed experimental data for this compound would be highly beneficial to the scientific community, facilitating its broader use in the development of novel therapeutics and complex molecular architectures.

References

A Technical Guide to Boc-(S)-3-amino-5-methylhexan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, synthesis, and applications of Boc-(S)-3-amino-5-methylhexan-1-ol, a valuable chiral building block in modern drug discovery and development. Its unique structural features make it a critical intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Chemical Properties and Identifiers

This compound, also known as tert-butyl (S)-(1-hydroxy-5-methylhexan-3-yl)carbamate, is a white to off-white solid. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it amenable to a variety of reaction conditions.

PropertyValueSource
CAS Number 230637-48-6[1]
Molecular Formula C₁₂H₂₅NO₃[1]
Molecular Weight 231.33 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Purity Min. 95%[1]

Note: Experimental physical properties such as melting point and optical rotation are not widely reported in publicly available literature and should be determined empirically.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, Boc-(S)-3-amino-5-methylhexanoic acid.

Experimental Protocol: Reduction of Boc-(S)-3-amino-5-methylhexanoic acid

This protocol is a general procedure based on standard literature methods for the reduction of N-protected amino acids to their corresponding alcohols.

Materials:

  • Boc-(S)-3-amino-5-methylhexanoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent (e.g., LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-(S)-3-amino-5-methylhexanoic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, typically 1.5-2.0 equivalents) to the cooled solution of the carboxylic acid. The addition should be done dropwise to control the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C to neutralize the excess reducing agent and decompose the borane complexes.

  • Extraction: Add water and ethyl acetate to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve Boc-(S)-3-amino-5- methylhexanoic acid in anhydrous THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reducer Slowly add reducing agent (e.g., BH3·THF) Cool->Add_Reducer React Stir at room temperature Add_Reducer->React Monitor Monitor by TLC React->Monitor Quench Quench with 1M HCl Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Boc-(S)-3-amino-5- methylhexan-1-ol Purify->End G cluster_pregabalin Pregabalin Synthesis Workflow Start Boc-(S)-3-amino-5- methylhexan-1-ol Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Deprotection Intermediate (S)-3-amino-5- methylhexan-1-ol Deprotection->Intermediate Oxidation Oxidation of primary alcohol (e.g., Jones oxidation, TEMPO) Intermediate->Oxidation End (S)-Pregabalin Oxidation->End

References

The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the demand for chiral building blocks with unique stereochemical and functional features is insatiable. Among these, protected amino alcohols represent a critical class of intermediates for the synthesis of complex therapeutic agents. This whitepaper delves into the potential applications of a promising, yet underexplored chiral building block: Boc-(S)-3-amino-5-methylhexan-1-ol. This molecule, a protected derivative of a β-amino alcohol, offers a unique combination of a primary alcohol for further functionalization, a protected amine to direct reactivity, and a specific stereocenter that can be crucial for target engagement. Its structural similarity to fragments of known bioactive molecules suggests a broad range of potential applications in medicinal chemistry, from infectious diseases to neurodegenerative disorders and oncology. This guide will provide an in-depth analysis of its potential, supported by illustrative data, experimental protocols, and pathway diagrams to aid researchers in harnessing the capabilities of this versatile molecule.

The Significance of Chiral β-Amino Alcohols in Drug Design

Chiral β-amino alcohols are privileged structural motifs found in a wide array of natural products and synthetic pharmaceuticals. Their importance stems from their ability to form key hydrogen bonds and other non-covalent interactions with biological targets such as enzymes and receptors. The presence of both a hydroxyl and an amino group on adjacent chiral carbons provides a rigid and predictable scaffold for presenting other pharmacophoric elements in a defined three-dimensional space. This is critical for achieving high potency and selectivity, thereby minimizing off-target effects and improving the therapeutic index of a drug candidate.

Potential Therapeutic Areas for this compound Derivatives

Based on the structural features of this compound and the known applications of similar β-amino alcohol scaffolds, several therapeutic areas present themselves as promising avenues for exploration.

Antiviral Agents: HIV Protease Inhibitors

The β-amino alcohol core is a well-established pharmacophore in a number of FDA-approved HIV protease inhibitors, such as saquinavir, amprenavir, and darunavir. These drugs mimic the transition state of the aspartyl protease-catalyzed hydrolysis of the Gag-Pol polyprotein, a critical step in the HIV life cycle. The hydroxyl group of the β-amino alcohol typically forms a crucial hydrogen bond with the catalytic aspartate residues in the active site of the enzyme. The isobutyl group of this compound could potentially occupy the S2 or S3 hydrophobic pockets of the HIV protease, contributing to binding affinity.

Illustrative Quantitative Data: Inhibition of HIV Protease

Compound IDModification at HydroxylModification at AmineHIV Protease Ki (nM)Antiviral EC50 (nM)
REF-01 UnmodifiedBoc>10,000>10,000
EX-01 Phenylmethyl etherAcetyl150850
EX-02 3-Phenylpropyl etherPropionyl75420
EX-03 (4-Fluorophenyl)methyl etherIsobutyryl25150
Darunavir N/AN/A0.0043
Neurodegenerative Diseases: β-Secretase (BACE1) Inhibitors

The development of small molecule inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides implicated in Alzheimer's disease, is a major focus of neuroscience research. Many potent BACE1 inhibitors incorporate a hydroxyethylamine or statine-like core to interact with the catalytic dyad of the aspartic protease. The stereochemistry and substitution pattern of this compound make it an attractive starting point for the design of novel BACE1 inhibitors.

Illustrative Quantitative Data: Inhibition of BACE1

Compound IDModification at HydroxylModification at AmineBACE1 IC50 (nM)Cell-based Aβ42 Reduction EC50 (nM)
REF-01 UnmodifiedBoc>50,000>50,000
EX-04 Cyclohexylmethyl etherPhenylacetyl8502500
EX-05 2-Phenoxyethyl ether3-Pyridylacetyl320980
EX-06 (2,4-Difluorophenyl)methyl ether5-Methoxypyrazin-2-yl-acetyl50180
Verubecestat N/AN/A7.813
Oncology

The β-amino alcohol moiety is also present in several anticancer agents. The mechanisms of action are diverse and can include inhibition of kinases, proteases, or other enzymes critical for tumor growth and survival. The chirality of this compound can be exploited to achieve selective inhibition of cancer-specific targets.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery research. Below are representative protocols for the synthesis of derivatives of this compound and their evaluation in relevant biological assays.

Synthesis of this compound Derivatives

General Procedure for O-Alkylation:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated derivative.

General Procedure for N-Acylation (following Boc-deprotection):

  • Dissolve the Boc-protected amino alcohol derivative (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM (3x) to remove residual TFA.

  • Dissolve the resulting amine salt in anhydrous DCM (0.2 M) and add triethylamine (3.0 eq.).

  • Cool the solution to 0 °C and add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq.).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Assays

HIV Protease Inhibition Assay (FRET-based):

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add 2 µL of the test compound solution at various concentrations.

  • Add 88 µL of assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20).

  • Add 5 µL of recombinant HIV-1 protease solution (final concentration ~5 nM).

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 5 µL of a FRET-based peptide substrate (e.g., (DABCYL)-Gaba-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-(EDANS)-NH2, final concentration ~2 µM).

  • Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

BACE1 Inhibition Assay (FRET-based):

  • Follow a similar procedure as the HIV protease assay, with the following modifications:

    • Assay buffer: 50 mM sodium acetate, pH 4.5.

    • Enzyme: Recombinant human BACE1 (final concentration ~1 U/mL).

    • Substrate: A suitable BACE1 FRET substrate (e.g., MCA-SEVNLDAEFRK(DNP)RR-NH2, final concentration ~10 µM).

    • Monitor fluorescence with appropriate excitation and emission wavelengths for the chosen substrate.

Visualizing Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

HIV_Lifecycle HIV HIV Virion Binding Binding & Fusion HIV->Binding HostCell Host Cell (CD4+ T-cell) ReverseTranscription Reverse Transcription (RNA -> DNA) Binding->ReverseTranscription Integration Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription Transcription (DNA -> mRNA) Integration->Transcription Translation Translation (mRNA -> Gag-Pol Polyprotein) Transcription->Translation ProteaseCleavage Protease Cleavage Translation->ProteaseCleavage Assembly Viral Assembly ProteaseCleavage->Assembly Budding Budding & Maturation Assembly->Budding NewVirion New HIV Virion Budding->NewVirion Inhibitor Protease Inhibitor (Derived from Boc-(S)-3-amino- 5-methylhexan-1-ol) Inhibitor->ProteaseCleavage Inhibits

Caption: Simplified HIV Lifecycle and the Site of Action for Protease Inhibitors.

Drug_Discovery_Workflow Start This compound Synthesis Derivative Synthesis (O-alkylation, N-acylation, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Synthesis Lead Lead Compound SAR->Lead Optimization Lead Optimization (ADME/Tox Properties) Lead->Optimization Optimization->SAR Candidate Preclinical Candidate Optimization->Candidate

Caption: General Workflow for Drug Discovery using a Chiral Building Block.

Conclusion

This compound represents a versatile and valuable chiral building block for medicinal chemistry. Its inherent structural and stereochemical features make it an attractive starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, including HIV, Alzheimer's disease, and cancer. While direct applications in approved drugs are yet to be widely documented, the principles of medicinal chemistry and the success of related β-amino alcohol scaffolds strongly support its potential. This guide provides a foundational framework for researchers to explore the applications of this promising molecule, from synthetic derivatization to biological evaluation. The continued exploration of such novel chiral building blocks will undoubtedly fuel the engine of drug discovery and lead to the development of the next generation of innovative medicines.

An In-Depth Technical Guide to Boc-(S)-3-amino-5-methylhexan-1-ol Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boc-(S)-3-amino-5-methylhexan-1-ol, a chiral building block derived from the amino acid L-leucine, and its analogs are of significant interest in medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the lipophilicity and stability of the molecule, making it a versatile scaffold for the synthesis of a wide range of derivatives. These compounds have been explored for their potential as enzyme inhibitors and as key intermediates in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and analogs, aimed at researchers, scientists, and professionals in the field of drug development.

Core Synthesis Strategies

The synthesis of this compound and its derivatives typically originates from the parent amino acid, L-leucine. The key synthetic transformations involve the protection of the amino group and the reduction of the carboxylic acid moiety.

General Synthesis Workflow

The general workflow for the preparation of the core scaffold and its subsequent derivatization is outlined below. This process highlights the key stages from the starting material to the final analog.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization & Analog Synthesis L-Leucine L-Leucine Boc Protection Boc Protection L-Leucine->Boc Protection Carboxylic Acid Activation Carboxylic Acid Activation Boc Protection->Carboxylic Acid Activation Reduction to Alcohol Reduction to Alcohol Carboxylic Acid Activation->Reduction to Alcohol This compound This compound Reduction to Alcohol->this compound Peptide Coupling Peptide Coupling This compound->Peptide Coupling Oxidation to Aldehyde Oxidation to Aldehyde This compound->Oxidation to Aldehyde Bioactive Analogs Bioactive Analogs Peptide Coupling->Bioactive Analogs Further Functionalization Further Functionalization Oxidation to Aldehyde->Further Functionalization Further Functionalization->Bioactive Analogs

Caption: General workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-L-Leucinol (this compound)

This protocol describes the reduction of Boc-L-leucine to its corresponding alcohol.

Materials:

  • Boc-L-leucine hydrate

  • Tetrahydrofuran (THF), anhydrous

  • N-Methylpiperidine

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Weinreb Amide Formation (Intermediate Step): A solution of Boc-L-leucine hydrate (1.0 eq) in anhydrous THF is cooled to -20°C. N-methylpiperidine (1.025 eq) is added, followed by the dropwise addition of isobutyl chloroformate (1.0 eq) while maintaining the temperature below -15°C. The resulting mixture is stirred for 15 minutes. In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and N-methylpiperidine (1.1 eq) are stirred in THF. This slurry is then added to the mixed anhydride solution at -15°C. The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction mixture is then worked up by washing with water, 1N citric acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the Weinreb amide.

  • Reduction to Boc-L-Leucinol: The Weinreb amide is dissolved in anhydrous ethyl ether and cooled to -45°C. A suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous ethyl ether is added dropwise, maintaining the temperature below -35°C. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to +5°C. The reaction is quenched by the slow addition of water, followed by 15% sodium hydroxide solution and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with brine, dried over anhydrous MgSO₄, and concentrated to give Boc-L-leucinol as a crude product, which can be further purified by chromatography.

Protocol 2: Oxidation of Boc-L-Leucinol to Boc-L-Leucinal

This protocol is relevant for the synthesis of peptidyl aldehyde derivatives.

Materials:

  • Boc-L-leucinol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

Procedure:

  • A solution of Boc-L-leucinol (1.0 eq) in anhydrous DCM is cooled to 0°C.

  • Dess-Martin periodinane (1.1 eq) is added portion-wise, and the reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours.

  • The reaction is quenched by the addition of a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

  • The mixture is stirred vigorously until the two phases become clear.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield Boc-L-leucinal.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise as enzyme inhibitors, particularly in the context of proteasome inhibition. The leucinal moiety can act as a warhead, forming a covalent bond with the active site of the enzyme.

Proteasome Inhibition

Peptidyl aldehydes incorporating a Boc-leucinal C-terminus have been investigated as inhibitors of the 20S proteasome, a key target in cancer therapy. The following table summarizes the inhibitory activities of some representative compounds.

Compound IDStructureP3 ResidueP4 ResidueChT-L IC₅₀ (nM)
3c Cbz-Glu(OtBu)-Phe-LeucinalPheCbz-Glu(OtBu)5.2 ± 0.6
3d Cbz-Glu(OtBu)-Leu-LeucinalLeuCbz-Glu(OtBu)6.3 ± 0.8
3o Boc-Ser(OBzl)-Leu-LeucinalLeuBoc-Ser(OBzl)8.7 ± 1.1
MG132 Cbz-Leu-Leu-LeucinalLeuCbz-Leu58.4 ± 4.5

Data sourced from a study on novel peptide aldehydes as 20S proteasome inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:

  • P3 Position: Bulky, hydrophobic residues at the P3 position generally lead to higher inhibitory activity. For instance, compounds with Phenylalanine (Phe) or Leucine (Leu) at P3 are more potent than those with electropositive residues.[1]

  • P4 Position: The nature of the N-terminal protecting group (P4 position) also influences activity. Both Cbz and Boc protecting groups have been successfully utilized in potent inhibitors.[1]

  • Side Chain Length: A relatively long and bulky side chain at the P3 position appears to be favorable for increased activity.[1]

Logical Relationship in SAR Studies

The process of optimizing these inhibitors follows a logical progression of synthesis and biological evaluation to establish SAR.

G Initial Hit Compound Initial Hit Compound SAR Hypothesis SAR Hypothesis Initial Hit Compound->SAR Hypothesis Analog Synthesis Analog Synthesis SAR Hypothesis->Analog Synthesis Biological Evaluation Biological Evaluation Analog Synthesis->Biological Evaluation Data Analysis Data Analysis Biological Evaluation->Data Analysis Data Analysis->SAR Hypothesis Iterative Refinement Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Applications in Drug Discovery

The versatility of the this compound scaffold extends beyond proteasome inhibitors. Its derivatives have been utilized as key intermediates in the synthesis of complex natural product analogs and other therapeutic agents.

  • Taxane Analogs: N-Boc-L-leucinol has been converted into side-chain precursors for the synthesis of 9-dihydrotaxane analogs, which are of interest as potential anticancer agents.

  • HIV Protease Inhibitors: The core structure can be incorporated into non-peptidic inhibitors of HIV protease.

  • GPR88 Receptor Agonists: Derivatives have been synthesized and evaluated as small molecule agonists for the orphan G protein-coupled receptor GPR88.

Conclusion

This compound and its analogs represent a valuable class of chiral building blocks with significant potential in drug discovery. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. The demonstrated biological activity, particularly as enzyme inhibitors, underscores the importance of this scaffold in the development of novel therapeutics. Further exploration of the chemical space around this core structure is likely to yield new and improved drug candidates for a variety of disease targets. This guide provides a foundational understanding for researchers and drug development professionals to leverage these versatile compounds in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for Boc-(S)-3-amino-5-methylhexan-1-ol in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-amino-5-methylhexan-1-ol is a chiral building block valuable in the synthesis of peptidomimetics and other modified peptides. Its structure, featuring a protected amine and a primary alcohol, allows for the introduction of a non-natural amino acid surrogate into a peptide sequence. This modification can significantly impact the peptide's conformational properties, proteolytic stability, and biological activity. Unlike standard alpha-amino acids, the incorporation of an amino alcohol into a peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires specialized protocols. The absence of a carboxyl group necessitates alternative coupling strategies to form a stable linkage to the growing peptide chain.

This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences using Boc-based SPPS. The primary method described is the formation of a depsipeptide, where an ester bond is created between the hydroxyl group of the amino alcohol and a carboxylic acid on the peptide-resin. This is most commonly achieved through the Mitsunobu reaction.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amino alcohol is provided below.

PropertyValue
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol [1]
AppearanceWhite to off-white solid
StorageStore at 2-8°C

Note: The Boc-protected version will have a higher molecular weight and different solubility profile.

Application in Solid-Phase Peptide Synthesis

The primary application of this compound in SPPS is the synthesis of depsipeptides, which are peptide analogues containing one or more ester bonds in place of amide bonds.[2][3] This modification can lead to compounds with a range of biological activities, including antimicrobial, antiviral, and antitumor effects.[4][5][6] The incorporation of this building block can also be used to create peptidomimetics with reduced amide character, potentially improving bioavailability.

Key Advantages of Incorporation:
  • Increased Proteolytic Stability: The ester bond is generally more resistant to cleavage by proteases compared to the amide bond.

  • Conformational Constraints: The introduction of a non-standard backbone linkage can induce specific secondary structures.

  • Pharmacokinetic Modulation: Altering the peptide backbone can influence properties such as membrane permeability and in vivo half-life.

Experimental Protocols

The following protocols outline the general procedures for the incorporation of this compound into a peptide sequence on a solid support. It is crucial to note that optimization of reaction conditions (e.g., equivalents of reagents, reaction times, and solvents) may be necessary for specific peptide sequences and resins.

Protocol 1: Incorporation via Mitsunobu Reaction on a Resin-Bound Peptide

This protocol describes the coupling of this compound to the C-terminal carboxylic acid of a peptide that has been assembled on a solid support.

Materials:

  • Peptide-resin with a free C-terminal carboxylic acid (e.g., synthesized on a Wang or PAM resin)

  • This compound

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard SPPS washing solvents (DMF, DCM, IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous THF or DCM for 30-60 minutes.

  • Reagent Preparation: In a separate flask, dissolve this compound (3-5 equivalents relative to resin loading) and PPh3 (3-5 equivalents) in anhydrous THF or DCM.

  • Mitsunobu Coupling:

    • Add the solution from step 2 to the swollen resin.

    • Cool the reaction vessel to 0°C in an ice bath.

    • Slowly add DEAD or DIAD (3-5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 4-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a test cleavage and analysis by HPLC-MS.

  • Washing: After the coupling is complete, filter the resin and wash thoroughly with DCM (3x), DMF (3x), and IPA (3x).

  • Drying: Dry the resin under vacuum.

  • Boc Deprotection: The Boc group on the newly incorporated amino alcohol can be removed using standard Boc-SPPS deprotection conditions (e.g., 50% TFA in DCM) to allow for further chain elongation if desired.[7]

Quantitative Data for Mitsunobu Reaction in SPPS (Representative Examples):

The efficiency of the Mitsunobu reaction can vary depending on the specific substrates and reaction conditions. The following table provides representative yields for similar reactions reported in the literature.

ReactantsResinCoupling YieldReference
Fmoc-Tyr-OAllyl, Wang ResinWangGood Loading[8]
Boc-aminoethanol, Merrifield ResinMerrifieldNot specified, successful synthesis[1]
N-Boc ethyl oxamate, Allylic Alcohol (solution phase)-Quantitative[9]
Phenyl benzyl ether, (S)-ethyl lactate (solution phase)-88%[9]

Note: These are examples and the yield for this compound may differ.

Workflow for Depsipeptide Synthesis using Mitsunobu Reaction

SPPS_Mitsunobu_Workflow start Start: Peptide-Resin (Free C-terminus) swell Swell Resin (Anhydrous THF/DCM) start->swell prepare_reagents Prepare Reagent Solution: This compound + PPh3 in THF/DCM swell->prepare_reagents mitsunobu Mitsunobu Reaction: Add Reagent Solution to Resin Cool to 0°C Add DEAD/DIAD prepare_reagents->mitsunobu wash_dry Wash and Dry Resin mitsunobu->wash_dry deprotect Boc Deprotection (50% TFA/DCM) wash_dry->deprotect elongate Further Peptide Elongation (Standard Boc-SPPS cycles) deprotect->elongate cleave Cleavage from Resin (e.g., HF, TFMSA) elongate->cleave end Purified Depsipeptide cleave->end

Caption: Workflow for incorporating an amino alcohol via the Mitsunobu reaction in SPPS.

Biological Activities of Peptides Containing 3-amino-5-methylhexan-1-ol and Related Structures

While specific biological activity data for peptides containing the this compound moiety is not extensively reported in the literature, the incorporation of this and similar building blocks to create depsipeptides and peptidomimetics can lead to a wide range of biological functions.

  • Antimicrobial and Antifungal Activity: Many naturally occurring depsipeptides exhibit potent antimicrobial and antifungal properties.[4][6] The altered backbone can disrupt microbial membranes or inhibit essential enzymes.

  • Antiviral Activity: Some depsipeptides have shown promise as antiviral agents, including activity against HIV.[5]

  • Antitumor Activity: The conformational constraints imposed by the ester linkage can lead to peptides with enhanced binding to cancer-related targets, resulting in cytotoxic or antiproliferative effects.[6]

  • Enzyme Inhibition: Peptidomimetics containing non-standard backbones can act as inhibitors of various enzymes, such as proteases.

Signaling Pathway Implication (Hypothetical)

The incorporation of this compound could lead to peptidomimetics that interfere with protein-protein interactions (PPIs), which are crucial in many signaling pathways. For example, a depsipeptide might mimic a helical region of a protein involved in a PPI, thereby disrupting the pathway.

PPI_Inhibition_Pathway receptor Cell Surface Receptor proteinA Protein A receptor->proteinA proteinB Protein B proteinA->proteinB Interaction signaling_cascade Downstream Signaling Cascade proteinB->signaling_cascade cellular_response Cellular Response (e.g., Proliferation) signaling_cascade->cellular_response depsipeptide Depsipeptide (containing 3-amino-5-methylhexan-1-ol) depsipeptide->inhibition inhibition->proteinB

Caption: Hypothetical mechanism of a depsipeptide inhibiting a signaling pathway.

Conclusion

This compound is a versatile building block for the synthesis of novel peptidomimetics and depsipeptides. Its incorporation via SPPS, primarily through the Mitsunobu reaction, allows for the creation of peptides with modified backbones, potentially leading to enhanced stability and unique biological activities. The protocols provided herein offer a foundation for researchers to explore the use of this compound in their peptide synthesis endeavors. Further optimization and exploration of the biological properties of the resulting peptides are encouraged to fully realize the potential of this and similar non-natural building blocks in drug discovery and development.

References

Coupling Protocols for Boc-(S)-3-amino-5-methylhexan-1-ol: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of Boc-(S)-3-amino-5-methylhexan-1-ol, a valuable chiral building block in medicinal chemistry, particularly in the synthesis of peptide mimics and other complex organic molecules. The protocols outlined below describe standard methods for both amide bond formation at the amino terminus and esterification at the hydroxyl terminus.

Overview of Coupling Strategies

This compound possesses two primary reactive sites for coupling reactions: the Boc-protected amine and the primary alcohol. The choice of coupling strategy depends on the desired final product.

  • Amide Bond Formation: Acylation of the amino group is a common strategy to incorporate the amino alcohol into a peptide or small molecule backbone. This is typically achieved using standard peptide coupling reagents.

  • Ester Bond Formation: Esterification of the hydroxyl group allows for the attachment of various carboxylic acids, including protected amino acids, to this chiral scaffold.

Data Presentation: Comparison of Coupling Protocols

The following table summarizes common coupling protocols applicable to this compound, including typical reaction conditions and expected outcomes. Please note that yields are highly substrate-dependent and may require optimization.

Coupling TypeReagentsBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
Amide Bond HATU, Carboxylic AcidDIPEADMF0 to RT2 - 1280-95HATU is a highly efficient coupling reagent that minimizes racemization.[1] The reaction progress can be monitored by TLC or LC-MS.
Amide Bond EDC, HOBt, Carboxylic AcidDIPEA or NMMDCM or DMF0 to RT12 - 2470-90A classic and cost-effective method. The urea byproduct can be removed by aqueous workup.
Ester Bond DCC, DMAP, Carboxylic Acid-DCM0 to RT4 - 1875-90The Steglich esterification is a mild and effective method for sterically hindered alcohols.[2][3][4] The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes the coupling of a generic carboxylic acid to the amino group of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.

  • Add the solution of this compound to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.

Protocol 2: Esterification using DCC and DMAP (Steglich Esterification)

This protocol describes the esterification of the hydroxyl group of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 4-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash the filter cake with cold DCM.

  • Combine the filtrate and washings and wash with 0.5 M HCl solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-acylated product.[2][3][4]

Mandatory Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Boc_Amino_Alcohol Boc-(S)-3-amino- 5-methylhexan-1-ol Coupling Coupling Reaction (RT, 2-12h) Boc_Amino_Alcohol->Coupling Carboxylic_Acid Carboxylic Acid Preactivation Pre-activation in DMF Carboxylic_Acid->Preactivation Coupling_Reagent HATU Coupling_Reagent->Preactivation Base DIPEA Base->Preactivation Preactivation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Acylated Product Purification->Product

Caption: Workflow for Amide Coupling via HATU.

Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Boc_Amino_Alcohol Boc-(S)-3-amino- 5-methylhexan-1-ol Reaction Esterification in DCM (0°C to RT, 4-18h) Boc_Amino_Alcohol->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Coupling_Reagent DCC Coupling_Reagent->Reaction Catalyst DMAP Catalyst->Reaction Filtration Filtration of DCU Reaction->Filtration Workup Aqueous Workup Filtration->Workup Purification Column Chromatography Workup->Purification Product O-Acylated Product Purification->Product

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols: Incorporation of Boc-(S)-3-amino-5-methylhexan-1-ol into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of the non-standard amino alcohol, Boc-(S)-3-amino-5-methylhexan-1-ol, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This document outlines the critical considerations, detailed experimental protocols, and data interpretation to facilitate the synthesis of peptides containing this unique building block, which is an analogue of the well-known protease inhibitor component, statine.

Introduction

This compound is a valuable building block in medicinal chemistry, often used to mimic the transition state of peptide bond hydrolysis, thereby imparting inhibitory activity against proteases such as renin and HIV protease. Its incorporation into peptide sequences can be challenging due to its steric hindrance and the presence of a primary alcohol. This document provides a comprehensive protocol for its efficient and reliable incorporation.

Key Considerations for a Successful Synthesis

The successful incorporation of this compound hinges on several key factors:

  • Hydroxyl Group Protection: It is highly recommended to protect the primary hydroxyl group to prevent unwanted side reactions, such as acylation, during the coupling steps.[1] A common and effective protecting group is the tert-butyldimethylsilyl (TBDMS) ether, which is stable to the conditions of Boc-SPPS but can be removed during the final cleavage.

  • Choice of Coupling Reagents: Due to the steric hindrance of the amino alcohol, standard coupling reagents may not be sufficient to achieve high coupling yields. More potent activating reagents are often required.

  • Reaction Monitoring: Careful monitoring of the coupling reaction is crucial to ensure complete incorporation of the building block.

Experimental Protocols

This section details the step-by-step procedures for the incorporation of O-TBDMS-protected this compound into a peptide sequence using manual or automated Boc-SPPS.

Materials and Reagents
  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, PyBOP)

  • Solid-phase synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

  • Cleavage cocktail (e.g., HF/anisole or a low-HF alternative)

  • Standard Boc-protected amino acids

Protocol 1: Protection of the Hydroxyl Group
  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMS-Cl (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-(S)-3-amino-5-methyl-1-(tert-butyldimethylsilyloxy)hexan-1-ol by flash chromatography.

Protocol 2: Solid-Phase Peptide Synthesis Cycle for Incorporation

This protocol assumes a standard Boc-SPPS workflow. The following steps detail the incorporation of the protected amino alcohol.

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washes: Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt of the terminal amine.

  • Washes: Wash the resin with DMF (3x).

  • Coupling of Boc-(S)-3-amino-5-methyl-1-(tert-butyldimethylsilyloxy)hexan-1-ol:

    • In a separate vessel, pre-activate a solution of O-TBDMS-protected this compound (3.0 eq) and a suitable coupling reagent (e.g., HBTU, 2.9 eq) in DMF with DIPEA (6.0 eq) for 2-5 minutes.

    • Add the activated amino alcohol solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be gently agitated.

    • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Washes: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Washes: Wash the resin with DMF (3x) and DCM (3x).

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next standard Boc-protected amino acid.

Protocol 3: Cleavage and Deprotection
  • After the full peptide sequence is assembled, wash the resin thoroughly with DCM and dry it under vacuum.

  • Transfer the resin to a suitable apparatus for cleavage (e.g., a high-pressure HF apparatus).

  • Treat the resin with the cleavage cocktail (e.g., HF:anisole 9:1) at 0°C for 1-2 hours. This step will cleave the peptide from the resin and remove the Boc, TBDMS, and other acid-labile side-chain protecting groups.

  • Evaporate the cleavage reagent.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether several times.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and amino acid analysis.

Data Presentation

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids and amino alcohols. The following table summarizes the relative effectiveness of common coupling reagents in such challenging couplings.

Coupling ReagentActivating SpeciesRelative Efficiency for Hindered CouplingsNotes
HBTU/DIPEA HOBt active esterGood to ExcellentA widely used and reliable choice.
HATU/DIPEA HOAt active esterExcellentOften superior for very difficult couplings due to the formation of a more reactive HOAt ester.
PyBOP/DIPEA HOBt active esterGood to ExcellentSimilar in efficacy to HBTU.
COMU/DIPEA Oxyma active esterExcellentA newer generation reagent with high efficiency and improved safety profile (non-explosive byproducts).
DIC/HOBt HOBt active esterModerate to GoodA classic and cost-effective option, but may require longer reaction times or double coupling for hindered residues.

Visualizations

Experimental Workflow

experimental_workflow start Start protection Hydroxyl Protection (TBDMS-Cl, Imidazole) start->protection resin_prep Resin Swelling & Boc Deprotection protection->resin_prep neutralization Neutralization (DIPEA) resin_prep->neutralization coupling Coupling of Protected Amino Alcohol (HBTU/HATU, DIPEA) neutralization->coupling monitoring Reaction Monitoring (Kaiser Test) coupling->monitoring capping Capping (Acetic Anhydride) monitoring->capping Positive continuation Continue Peptide Elongation monitoring->continuation Negative capping->continuation cleavage Cleavage & Deprotection (HF/Anisole) continuation->cleavage Final Residue purification Purification (RP-HPLC) cleavage->purification end End purification->end

Caption: Workflow for the incorporation of this compound.

Decision Pathway for Synthesis Strategy

decision_pathway start Incorporate This compound? protect_oh Protect Hydroxyl Group (e.g., TBDMS) start->protect_oh Yes no_protect Proceed with Unprotected OH (High risk of side reactions) start->no_protect No (Not Recommended) choose_coupling Select Coupling Reagent protect_oh->choose_coupling standard_coupling Standard Reagent (e.g., DIC/HOBt) (May require double coupling) choose_coupling->standard_coupling Standard Conditions potent_coupling Potent Reagent (e.g., HATU, COMU) (Recommended) choose_coupling->potent_coupling Hindered Residue execute_spps Execute Boc-SPPS Cycle standard_coupling->execute_spps potent_coupling->execute_spps final_cleavage Final Cleavage & Deprotection execute_spps->final_cleavage

Caption: Decision pathway for incorporating the amino alcohol into a peptide sequence.

References

Application Notes and Protocols: The Use of Boc-(S)-3-amino-5-methylhexan-1-ol in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-amino-5-methylhexan-1-ol, a protected β-amino alcohol, is a valuable building block in the design of peptidomimetics. Its structural features, including the chiral center and the isobutyl side chain, make it an analog of statine and a derivative of L-leucine. This allows for its incorporation into peptide sequences to mimic transition states of peptide bond hydrolysis, thereby acting as a potent enzyme inhibitor. Peptidomimetics containing this or similar moieties often exhibit enhanced stability against proteolytic degradation and improved pharmacokinetic profiles compared to their natural peptide counterparts.

One of the primary applications for this class of compounds is in the development of renin inhibitors. Renin is a key aspartyl protease in the renin-angiotensin system (RAS), a critical regulator of blood pressure and electrolyte balance. Inhibition of renin is a therapeutic strategy for the management of hypertension. The (3S,4S)-stereochemistry of statine and its analogs has been shown to be crucial for potent renin inhibition, and this compound provides a scaffold to mimic this critical pharmacophore.

Key Applications

  • Design of Protease Inhibitors: The hydroxyethylamine moiety that can be formed from this compound is a well-established transition-state isostere for aspartyl proteases like renin and HIV protease.

  • Increased Proteolytic Stability: The incorporation of a β-amino acid structure into a peptide backbone disrupts the natural α-amino acid sequence, rendering the resulting peptidomimetic resistant to degradation by common proteases.[1]

  • Structural Scaffolding: This building block can be used to introduce conformational constraints into a peptide, helping to lock it into a bioactive conformation.

Data Presentation

The following table summarizes the in vitro biological activity of various peptidomimetic renin inhibitors containing statine or its analogs, which are structurally related to peptidomimetics that can be synthesized from this compound. This data highlights the potency of this class of compounds.

Compound ReferenceStructure/ModificationTargetIC50 (nM)Source
ES 6864Dipeptide renin inhibitor with statine analogueHuman Renin4.6[2]
Inhibitor VIBoc-His-Pro-Phe-His-Sta-Val-Ile-His-NH2Human ReninNot specified, but best in series[3]
Inhibitor VIIBoc-His-Pro-Phe-His-Ads-Val-Ile-His-NH2Rat Renin12[3]
Dipeptide InhibitorsGeneral dipeptides with statine analoguesHuman Renin3-140[2]

Signaling Pathway

The renin-angiotensin system (RAS) is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance. Peptidomimetics derived from this compound can act as renin inhibitors, blocking the initial and rate-limiting step of this pathway.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Inhibitor Peptidomimetic Inhibitor (derived from this compound) Inhibitor->Renin inhibits

The Renin-Angiotensin Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of peptidomimetics incorporating this compound.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Renin Inhibitor

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a hypothetical renin inhibitor incorporating a residue derived from this compound. The strategy employed is Boc/Bzl chemistry.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-amino acids (e.g., Boc-His(Tos)-OH, Boc-Pro-OH, Boc-Phe-OH, Boc-Val-OH, Boc-Ile-OH)

  • This compound

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Piperidine

  • Thiophenol

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell Merrifield resin in DCM in a reaction vessel.

    • Couple the first Boc-amino acid (e.g., Boc-His(Tos)-OH) to the resin using the cesium salt method for esterification to minimize racemization.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM and then with isopropanol.

    • Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM. Wash with DCM.

    • Coupling: Couple the next Boc-amino acid (3 equivalents) using DIC (3 equivalents) and HOBt (3 equivalents) in a mixture of DCM and DMF. Monitor the reaction for completion using the Kaiser test.

    • Repeat steps 2.1-2.3 for each amino acid in the sequence.

  • Incorporation of this compound:

    • For the coupling of this compound, activate the C-terminal carboxyl group of the preceding resin-bound peptide with DIC and HOBt.

    • Add this compound (3 equivalents) and DIEA (3 equivalents) to the activated resin.

    • Allow the reaction to proceed for 12-24 hours. The hydroxyl group of the amino alcohol generally does not require protection in this step, but for more complex syntheses, a tert-butyl ether protecting group could be considered.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptidyl resin with DCM and dry under vacuum.

    • Treat the resin with anhydrous HF in the presence of anisole as a scavenger at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Evaporate the HF and triturate the residue with cold diethyl ether to precipitate the crude peptide.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and amino acid analysis.

SPPS_Workflow Start Start with Merrifield Resin Swell Swell Resin in DCM Start->Swell Couple1 Couple First Boc-Amino Acid Swell->Couple1 Loop Repeat for each Amino Acid Couple1->Loop Deprotect Boc Deprotection (TFA/DCM) Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize Couple_AA Couple Next Boc-Amino Acid (DIC/HOBt) Neutralize->Couple_AA Couple_AA->Loop Loop->Deprotect Yes Couple_Amine Couple this compound Loop->Couple_Amine No (Final Amino Acid) Cleave Cleavage and Deprotection (HF/Anisole) Couple_Amine->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Characterization (MS, AAA) Purify->Characterize End Purified Peptidomimetic Characterize->End

Workflow for Solid-Phase Synthesis of a Peptidomimetic.
Protocol 2: In Vitro Renin Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized peptidomimetics against human renin.

Materials:

  • Human recombinant renin

  • Synthetic fluorogenic renin substrate (e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg))

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

  • Synthesized peptidomimetic inhibitor

  • 96-well microplate

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the peptidomimetic inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of human renin and the fluorogenic substrate in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 50 µL of the assay buffer.

    • Add 10 µL of the inhibitor solution at various concentrations (or DMSO for the control).

    • Add 20 µL of the human renin solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at time zero.

    • Continue to measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of renin inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Inhibition_Assay_Workflow Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Control Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Renin Solution Add_Enzyme Add Renin and Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Fluorogenic Substrate Add_Substrate Add Substrate to Start Reaction Prep_Substrate->Add_Substrate Add_Buffer Add Assay Buffer to Plate Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rates Measure_Fluorescence->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Workflow for an In Vitro Renin Inhibition Assay.

Conclusion

This compound is a key building block for the synthesis of peptidomimetics with significant therapeutic potential, particularly as enzyme inhibitors. The application notes and protocols provided herein offer a framework for researchers to utilize this compound in the design and development of novel drug candidates targeting systems such as the renin-angiotensin pathway. The ability to generate potent and proteolytically stable molecules underscores the value of this and related β-amino alcohols in modern medicinal chemistry.

References

Application Note: Experimental Protocols for the Boc Deprotection of 3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed experimental protocols for the deprotection of Boc-3-amino-5-methylhexan-1-ol, a common intermediate in pharmaceutical synthesis. Two robust and widely accepted methods are presented: one employing Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric acid (HCl) in an organic solvent. These protocols offer high yields and straightforward work-up procedures to furnish the free amine, 3-amino-5-methylhexan-1-ol.

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in peptide synthesis and drug discovery. The Boc group is favored for its ease of introduction and its selective cleavage under acidic conditions, which leaves many other protecting groups intact.[2][] The deprotection process is a simple acid-catalyzed hydrolysis of the carbamate.[4] The mechanism involves protonation of the Boc group, followed by the formation of a stable tert-butyl cation and a transient carbamic acid intermediate, which readily decarboxylates to yield the desired free amine and gaseous byproducts (CO2 and isobutylene).[5][6]

This document outlines two reliable protocols for the deprotection of N-Boc-3-amino-5-methylhexan-1-ol, providing researchers with clear, step-by-step instructions to achieve high yields of the corresponding primary amine.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the key parameters and expected outcomes for the two detailed protocols. Yields are typically high for the deprotection of aliphatic amines.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 3 hours1 - 4 hours
Work-up Basic aqueous wash (e.g., sat. NaHCO3)Basic aqueous wash or solvent evaporation
Typical Yield > 95%> 95%
Product Form Free amine (after work-up)HCl salt (before basic work-up)

Experimental Protocols

Safety Precautions: Both Trifluoroacetic acid (TFA) and concentrated HCl solutions are highly corrosive and volatile. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is one of the most common methods for Boc deprotection due to its speed and efficacy.[1][7]

Materials:

  • N-Boc-3-amino-5-methylhexan-1-ol

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve N-Boc-3-amino-5-methylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (5-10 eq). A common ratio is 20-50% TFA in DCM (v/v).[][7]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours). The reaction generates CO2 and isobutylene gas, so ensure the system is not closed.[5]

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The crude product will be the amine TFA salt.

  • Aqueous Work-up: Dissolve the residue in DCM or ethyl acetate. Carefully add a saturated aqueous solution of NaHCO3 to neutralize the remaining acid and basify the aqueous layer to a pH > 9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the final product, 3-amino-5-methylhexan-1-ol, as a free amine.[8]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an excellent alternative to TFA and is particularly useful when the final product is desired as a stable hydrochloride salt.[9]

Materials:

  • N-Boc-3-amino-5-methylhexan-1-ol

  • 4M HCl in 1,4-Dioxane (commercially available or prepared)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve N-Boc-3-amino-5-methylhexan-1-ol (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it neat if it is an oil.

  • Addition of Acid: Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl) to the starting material at room temperature with stirring.[4][9]

  • Reaction Monitoring: Stir the mixture at room temperature. The hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Product Isolation (as HCl salt): Once the reaction is complete, remove the solvent under reduced pressure. If a precipitate has formed, it can be collected by filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain 3-amino-5-methylhexan-1-ol hydrochloride.

  • Isolation of Free Amine (Optional): If the free amine is required, dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., 1M NaOH, NaHCO3). Extract the free amine into an organic solvent such as DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the final product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of an amino alcohol using an acid-catalyzed method followed by a basic work-up to isolate the free amine.

Boc_Deprotection_Workflow Start Boc-Protected Amino Alcohol Reaction Dissolve in Solvent (e.g., DCM) Start->Reaction Acid Add Acid (e.g., TFA) Reaction->Acid Stir Stir at RT (1-3h) Acid->Stir Evap Evaporate Solvent & Excess Acid Stir->Evap Salt Amine Salt (Crude) Evap->Salt Workup Basic Work-up (e.g., NaHCO3 wash) Salt->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Product Purified Free Amine Dry->Product

Caption: General workflow for acid-catalyzed Boc deprotection.

References

Boc-(S)-3-amino-5-methylhexan-1-ol as a precursor for novel inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Boc-(S)-3-amino-5-methylhexan-1-ol

Topic: this compound as a Precursor for Novel Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as L-β-Homoleucinol, is a chiral building block of significant interest in medicinal chemistry and drug discovery.[1] As a Boc-protected β-amino alcohol, its unique structural features—a primary alcohol, a stereodefined secondary amine, and an isobutyl side chain—make it a versatile precursor for synthesizing complex, biologically active molecules.[2][3] The β-amino alcohol motif is a key structural component in a wide range of pharmaceuticals, including inhibitors for enzymes implicated in various diseases.[4][5][6]

These application notes provide an overview of the utility of this compound in the synthesis of novel inhibitors, with a focus on two key therapeutic targets: Dipeptidyl Peptidase IV (DPP-4) and β-secretase (BACE1). Detailed protocols for key synthetic transformations are also provided.

Application I: Precursor for Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Background: Dipeptidyl Peptidase IV (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[7][] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion, making DPP-4 inhibitors a cornerstone in the treatment of type 2 diabetes.[9][10] Many potent DPP-4 inhibitors feature an amino group that interacts with key glutamic acid residues (Glu205/Glu206) in the enzyme's active site. The chiral amine in this compound serves as an ideal anchor for designing such inhibitors.

Logical Workflow for DPP-4 Inhibitor Synthesis

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Modification & Deprotection A Boc-(S)-3-amino- 5-methylhexan-1-ol C Coupling Reaction (e.g., Amide formation, Alkylation) A->C Precursor B Coupling Partner (e.g., Heterocyclic core) B->C Scaffold D Boc-Protected Intermediate C->D Yields Intermediate E Boc Deprotection (Acidic Conditions, e.g., TFA) D->E F Final Inhibitor (Free Amine) E->F

Caption: General workflow for synthesizing a potential DPP-4 inhibitor.

Signaling Pathway Inhibition by a DPP-4 Inhibitor

GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivation Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Inhibitor DPP-4 Inhibitor (Derived from Precursor) Inhibitor->DPP4 Blocks

Caption: Mechanism of action for a DPP-4 inhibitor.

Hypothetical Inhibitory Activity Data

The following table represents potential structure-activity relationship (SAR) data for a series of hypothetical DPP-4 inhibitors (Cpd 1-4) synthesized using this compound.

CompoundR Group ModificationDPP-4 IC50 (nM)DPP-8/9 Selectivity (Fold)
Cpd 1 2,4,5-Trifluorophenyl18>250
Cpd 2 Cyanopyrrolidine45>150
Cpd 3 Thiazolidine8>500
Cpd 4 Indole Sulfonamide25>300
Note: Data is illustrative. Actual values require experimental validation. Similar data sets can be found in medicinal chemistry literature.[10][11]

Application II: Precursor for β-Secretase (BACE1) Inhibitors

Background: The β-secretase enzyme (BACE1) is a primary therapeutic target in Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into neurotoxic plaques in the brain.[12] Many BACE1 inhibitors are designed as transition-state analogs containing a hydroxyethylamine or related amino alcohol scaffold, which mimics the tetrahedral intermediate of APP cleavage. The stereochemistry of this compound makes it an excellent starting point for constructing these critical pharmacophores.

BACE1 Cleavage Pathway and Inhibition

APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (β-Secretase) APP->BACE1 Substrate GammaSecretase γ-Secretase BACE1->GammaSecretase Sequential Cleavage sAPPb sAPPβ Fragment BACE1->sAPPb Cleavage Ab Amyloid-β (Aβ) Peptides GammaSecretase->Ab Plaques Neurotoxic Aβ Plaques Ab->Plaques Aggregation Inhibitor BACE1 Inhibitor (Derived from Precursor) Inhibitor->BACE1 Inhibits

Caption: BACE1's role in Aβ production and its inhibition.

Hypothetical Inhibitory Activity Data

The following table shows potential inhibitory data for a series of hypothetical BACE1 inhibitors (Cpd 5-8) derived from the precursor.

CompoundS3 Pocket Binding MoietyBACE1 IC50 (nM)Cell-Based Aβ40 Reduction (%)
Cpd 5 Phenyl-ethynyl-pyridine1565
Cpd 6 Iminohydantoin2258
Cpd 7 Methoxy-dimethyl-phenyl975
Cpd 8 Amino-imidazole3150
Note: Data is illustrative. Actual values require experimental validation. Similar data structures are common in BACE1 inhibitor discovery literature.[13][14]

Experimental Protocols

The following are generalized protocols for key synthetic steps involved in utilizing this compound. Researchers should adapt these procedures based on the specific substrate and scale.

Protocol 1: Oxidation of the Primary Alcohol to an Aldehyde

This step converts the terminal alcohol to an aldehyde, which is a versatile intermediate for further modifications, such as reductive amination.

  • Reagents and Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Dess-Martin periodinane (DMP)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Sodium thiosulfate (Na₂S₂O₃), saturated solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.

    • Stir vigorously for 15 minutes until the solution becomes clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify the product via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Reductive Amination with the Derived Aldehyde

This protocol describes the coupling of the aldehyde from Protocol 1 with a primary or secondary amine to form a new C-N bond.

  • Reagents and Materials:

    • Boc-(S)-3-amino-5-methylhexanal (product from Protocol 1)

    • Primary or secondary amine (1.1 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Dissolve the aldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE or THF in a flask under an inert atmosphere.

    • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

    • Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction with saturated NaHCO₃ solution.

    • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the desired coupled product by flash column chromatography.

Protocol 3: Boc-Group Deprotection

This is a standard procedure to remove the Boc protecting group and reveal the primary or secondary amine for further functionalization or to yield the final active inhibitor.

  • Reagents and Materials:

    • Boc-protected compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M concentration).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

    • Stir the solution at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.

    • Once deprotection is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in a minimal amount of DCM or water.

    • Carefully neutralize the solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).

    • Extract the free amine product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected product. The product may also be isolated as a TFA or HCl salt if desired.

References

Application Notes & Protocols: Peptide Coupling Reagents for Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-(S)-3-amino-5-methylhexan-1-ol is a chiral building block used in the synthesis of peptidomimetics and other complex pharmaceutical agents.[1] As a protected amino alcohol, it presents unique challenges in amide bond formation. The secondary amine is sterically hindered by the adjacent isobutyl group and the Boc protecting group, which can significantly reduce reaction rates and coupling efficiency when using standard protocols.[2] Furthermore, the presence of a primary alcohol requires careful selection of coupling conditions to avoid side reactions.

These application notes provide a comprehensive overview of suitable peptide coupling reagents and detailed protocols for successfully coupling carboxylic acids to the sterically hindered amine of this compound.

Selecting the Appropriate Coupling Reagent

The success of coupling a carboxylic acid to a sterically hindered amine hinges on the choice of the activating reagent.[3] Reagents are broadly categorized based on their mechanism and reactivity. For challenging substrates like this compound, high-reactivity reagents are generally preferred. In-situ activating reagents are widely accepted as they are easy to use, facilitate fast reactions even with sterically hindered amino acids, and are generally free of side reactions.

Key Classes of Coupling Reagents:

  • Carbodiimides (e.g., EDC, DCC, DIC): These are classic coupling reagents, but often show limited efficiency for hindered couplings when used alone.[2] Their effectiveness is significantly enhanced by additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which form highly reactive esters and suppress racemization.[4][5] The byproduct from EDC is water-soluble, simplifying purification.[4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): This class of reagents is highly effective for difficult couplings. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly efficient due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. COMU is a newer, safer, and highly efficient alternative, incorporating Oxyma Pure instead of the potentially explosive HOBt or HOAt moieties.[3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP, PyBrOP): These reagents are also very powerful. PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is exceptionally reactive and is often employed for the most challenging couplings, such as those involving N-methylated or other highly hindered amino acids.[3][4]

  • Acyl Fluoride Precursors (e.g., TFFH, BTFFH): In-situ generation of acyl fluorides provides a highly reactive intermediate that can overcome significant steric hindrance where other methods fail.[6][7] This method has proven efficient for a diverse range of sterically challenging substrates.[6]

Data Presentation: Comparison of Coupling Reagents for Hindered Systems

The following table summarizes the characteristics of various coupling reagents suitable for sterically hindered amines. Yields are generalized from literature reports on similar challenging couplings.

Reagent ClassExample Reagent(s)Base RequiredTypical Yields (Hindered Substrates)Key Considerations
Carbodiimides EDC/HOBt, DIC/HOBtTertiary Amine (e.g., DIPEA, Et₃N)Low to ModerateBaseline method; often sluggish with hindered amines.[8] EDC allows for aqueous workup.[9]
Uronium Salts HATU, HCTUTertiary Amine (e.g., DIPEA, NMM)High to ExcellentHighly efficient and fast-acting; HATU is one of the most effective reagents for hindered systems.[4]
Oxyma-based Uronium COMUTertiary Amine (e.g., DIPEA)High to ExcellentSafer alternative to HATU/HBTU with comparable or superior efficiency and better solubility.[3]
Phosphonium Salts PyBOP, PyBrOPTertiary Amine (e.g., DIPEA)Good to ExcellentPyBrOP is extremely reactive, suitable for the most difficult cases but may increase risk of racemization with prolonged reaction times.[3][4]
Acyl Fluoride Precursors BTFFH, TFFHTertiary Amine (e.g., DIPEA)Good to ExcellentExcellent for substrates where other methods fail; reaction may require elevated temperatures.[6][7]
Other DEPBTTertiary Amine (e.g., DIPEA)Good to ExcellentKnown for very low epimerization, making it useful when coupling chiral carboxylic acids.[4]

Visualizations: Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) reagents Add Coupling Reagent, Additive (e.g., HOBt), & Base start->reagents preactivate Pre-activate (Optional, 5-15 min at 0°C to RT) reagents->preactivate add_amine Add this compound Solution preactivate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) react->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash purify Dry, Concentrate, & Purify (e.g., Column Chromatography) wash->purify

Caption: General experimental workflow for peptide coupling.

reagent_selection start Substrate Steric Hindrance? low Low Hindrance start->low Low high High Hindrance (e.g., this compound) start->high High reagent_low Standard Reagents: EDC/HOBt DIC/HOBt low->reagent_low reagent_high High-Activity Reagents: HATU, COMU, PyBrOP high->reagent_high reagent_fail Alternative for Failure: Acyl Fluoride Method (BTFFH) reagent_high->reagent_fail If coupling fails

Caption: Logic for selecting a suitable coupling reagent.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use anhydrous solvents to prevent hydrolysis of activated species.

  • Bases like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) should be freshly distilled.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a baseline approach. While potentially sluggish, it is cost-effective and the workup is straightforward.

  • Preparation:

    • To a round-bottom flask, add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.1 eq.).

    • Dissolve the components in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the carboxylic acid).

    • Cool the mixture to 0°C in an ice bath.

  • Reaction:

    • Add EDC·HCl (1.2 eq.) to the cooled solution in one portion.

    • Add DIPEA (2.5 eq.) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • If using DMF, remove it under reduced pressure.

    • Dilute the residue with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated High-Efficiency Coupling

This protocol is recommended for achieving higher yields and faster reaction times with the sterically hindered amine.

  • Activation:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1 M).

    • Add DIPEA (2.0 eq.) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Reaction:

    • In a separate flask, dissolve this compound (1.1 eq.) in a minimum amount of anhydrous DMF.

    • Add the amino alcohol solution to the pre-activated acid mixture.

    • Stir the reaction at room temperature for 2-6 hours.

  • Workup and Purification:

    • Quench the reaction with water and extract with EtOAc (3x).

    • Combine the organic layers and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

hatu_mechanism acid R-COOH Carboxylic Acid activated_ester R-COO-OAt OAt Active Ester acid->activated_ester + HATU, + DIPEA hatu HATU hatu->activated_ester base DIPEA base->activated_ester product R-CO-NH-R' Amide Product activated_ester->product + Amine amine R'-NH₂ Amine Substrate amine->product

Caption: Simplified activation and coupling using HATU.

Protocol 3: Acyl Fluoride Coupling for Highly Resistant Substrates

This protocol is an alternative for cases where Uronium or Phosphonium salt-based methods provide unsatisfactory results.[6]

  • Acyl Fluoride Formation:

    • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM (0.2 M).

    • Add Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or a similar fluorinating agent (e.g., PyFluor) (1.2 eq.) dropwise at 0°C.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Reaction:

    • In a separate flask, dissolve this compound (1.2 eq.) and DIPEA (2.5 eq.) in anhydrous DCM.

    • Slowly add the acyl fluoride solution to the amine solution at 0°C.

    • Stir the reaction at room temperature for 4-12 hours. For extremely hindered cases, the reaction may be gently heated to 40°C.

  • Workup and Purification:

    • Cool the reaction mixture and quench by slowly adding saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography.

References

Protecting Group Strategy for (S)-3-amino-5-methylhexan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to a robust protecting group strategy for the chiral amino alcohol, (S)-3-amino-5-methylhexan-1-ol. This intermediate is a key building block in the synthesis of various pharmaceutical compounds, and its effective protection is crucial for successful multi-step synthetic routes. The strategy outlined here employs an orthogonal protection scheme, allowing for the selective deprotection of either the amino or hydroxyl group, thus providing maximum flexibility in synthetic design.

The chosen protecting groups are the tert-butoxycarbonyl (Boc) group for the primary amine and the tert-butyldimethylsilyl (TBDMS) group for the primary alcohol. This combination is widely utilized due to the distinct cleavage conditions for each group, ensuring high selectivity. The Boc group is labile under acidic conditions, while the TBDMS group is readily removed by fluoride ions.[1][2][3]

Logical Workflow of the Protecting Group Strategy

The overall strategy involves a three-step sequence:

  • N-Protection: Selective protection of the primary amine with a Boc group.

  • O-Protection: Protection of the primary alcohol with a TBDMS group.

  • Selective Deprotection: Orthogonal removal of either the TBDMS or Boc group to unmask the desired functional group for subsequent reactions.

G cluster_start Starting Material cluster_protection Protection Steps cluster_deprotection Selective Deprotection start (S)-3-amino-5-methylhexan-1-ol N_Boc N-Boc Protection start->N_Boc (Boc)2O, Base Intermediate1 (S)-tert-butyl (1-hydroxy-5-methylhexan-3-yl)carbamate N_Boc->Intermediate1 O_TBDMS O-TBDMS Protection Intermediate1->O_TBDMS TBDMSCl, Imidazole FullyProtected Fully Protected Intermediate O_TBDMS->FullyProtected Deprotect_O TBDMS Deprotection (TBAF) FullyProtected->Deprotect_O Selective O-Deprotection Deprotect_N Boc Deprotection (TFA) FullyProtected->Deprotect_N Selective N-Deprotection Free_N Free Amine Deprotect_O->Free_N Free_O Free Alcohol Deprotect_N->Free_O

Caption: Orthogonal protecting group strategy for (S)-3-amino-5-methylhexan-1-ol.

Data Presentation: Quantitative Overview

The following tables summarize typical reaction conditions and expected yields for each step of the protecting group strategy, based on literature precedents for similar substrates.

Table 1: N-Boc Protection of Primary Amines

Substrate AnalogueReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Primary Amino Alcohol(Boc)₂O, Et₃NCH₂Cl₂rt1295[4]
Primary Amino Ester(Boc)₂O, NaHCO₃Dioxane/H₂Ort492[5]
Aliphatic Amine(Boc)₂ONeat45298[3]

Table 2: O-TBDMS Protection of N-Boc Protected Amino Alcohols

Substrate AnalogueReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc-amino-propanolTBDMSCl, ImidazoleDMFrt1698[6]
N-Boc-serine methyl esterTBDMSCl, ImidazoleCH₂Cl₂rt294[7]
Primary AlcoholTBDMSCl, Et₃NCH₂Cl₂rt196[8]

Table 3: Selective Deprotection of TBDMS Ether

Substrate AnalogueReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc protected TBDMS etherTBAFTHFrt291[8]
Primary TBDMS etherTBAFTHFrt0.595[6]
Silyl EtherTBAFTHF0 to rt0.75Low (32%)[9]

Table 4: Selective Deprotection of N-Boc Group

Substrate AnalogueReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc Aliphatic AmineTFACH₂Cl₂rt1>95[10]
N-Boc Aromatic AmineTFA/HFIPMicrowave1500.0897[11]
N-Boc protected amineOxalyl chloride, MeOHMeOHrt1-4up to 90[12]

Experimental Protocols

The following are detailed, representative protocols for the protection and deprotection of (S)-3-amino-5-methylhexan-1-ol. These protocols are based on established methodologies for similar substrates and may require optimization for this specific molecule.

Protocol 1: N-Boc Protection of (S)-3-amino-5-methylhexan-1-ol

This protocol describes the selective protection of the primary amine functionality.

Experimental Workflow:

G cluster_workflow N-Boc Protection Workflow start Dissolve (S)-3-amino-5-methylhexan-1-ol and Et3N in CH2Cl2 add_boc Add (Boc)2O solution dropwise at 0°C start->add_boc react Stir at room temperature overnight add_boc->react workup Aqueous workup and extraction react->workup purify Purify by column chromatography workup->purify product (S)-tert-butyl (1-hydroxy-5-methylhexan-3-yl)carbamate purify->product

Caption: Workflow for the N-Boc protection of (S)-3-amino-5-methylhexan-1-ol.

Materials:

  • (S)-3-amino-5-methylhexan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of (S)-3-amino-5-methylhexan-1-ol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) is added triethylamine (1.5 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous CH₂Cl₂ is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford (S)-tert-butyl (1-hydroxy-5-methylhexan-3-yl)carbamate.

Protocol 2: O-TBDMS Protection of (S)-tert-butyl (1-hydroxy-5-methylhexan-3-yl)carbamate

This protocol details the protection of the primary hydroxyl group.

Experimental Workflow:

G cluster_workflow O-TBDMS Protection Workflow start Dissolve N-Boc amino alcohol and imidazole in DMF add_tbdmscl Add TBDMSCl at 0°C start->add_tbdmscl react Stir at room temperature overnight add_tbdmscl->react workup Quench with water and extract with Et2O react->workup purify Purify by column chromatography workup->purify product Fully protected intermediate purify->product

Caption: Workflow for the O-TBDMS protection of N-Boc-(S)-3-amino-5-methylhexan-1-ol.

Materials:

  • (S)-tert-butyl (1-hydroxy-5-methylhexan-3-yl)carbamate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of (S)-tert-butyl (1-hydroxy-5-methylhexan-3-yl)carbamate (1.0 eq) in anhydrous DMF (0.5 M) is added imidazole (2.5 eq).

  • The solution is cooled to 0 °C.

  • tert-Butyldimethylsilyl chloride (1.2 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction progress is monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with Et₂O (3x).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to yield (S)-tert-butyl (1-((tert-butyldimethylsilyl)oxy)-5-methylhexan-3-yl)carbamate.

Protocol 3: Selective Deprotection of the TBDMS Group

This protocol describes the selective removal of the TBDMS ether to regenerate the primary alcohol.

Experimental Workflow:

G cluster_workflow TBDMS Deprotection Workflow start Dissolve fully protected intermediate in THF add_tbaf Add TBAF solution at 0°C start->add_tbaf react Stir at room temperature add_tbaf->react workup Quench and perform aqueous extraction react->workup purify Purify by column chromatography workup->purify product Free Alcohol purify->product

Caption: Workflow for the selective deprotection of the TBDMS group.

Materials:

  • (S)-tert-butyl (1-((tert-butyldimethylsilyl)oxy)-5-methylhexan-3-yl)carbamate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the fully protected amino alcohol (1.0 eq) in anhydrous THF (0.1 M) at 0 °C is added a 1.0 M solution of TBAF in THF (1.1 eq).

  • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford (S)-tert-butyl (1-hydroxy-5-methylhexan-3-yl)carbamate.

Protocol 4: Selective Deprotection of the Boc Group

This protocol details the selective removal of the Boc group to furnish the free amine.

Experimental Workflow:

G cluster_workflow Boc Deprotection Workflow start Dissolve N-Boc protected alcohol in CH2Cl2 add_tfa Add TFA at 0°C start->add_tfa react Stir at room temperature add_tfa->react workup Concentrate in vacuo react->workup neutralize Neutralize with base and extract workup->neutralize product Free Amine neutralize->product

Caption: Workflow for the selective deprotection of the Boc group.

Materials:

  • (S)-tert-butyl (1-((tert-butyldimethylsilyl)oxy)-5-methylhexan-3-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The N-Boc protected silyl ether (1.0 eq) is dissolved in CH₂Cl₂ (0.1 M).

  • The solution is cooled to 0 °C.

  • Trifluoroacetic acid (10 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield (S)-3-amino-5-methylhexan-1-yl tert-butyldimethylsilyl ether.

This comprehensive guide provides a strategic framework and detailed protocols for the orthogonal protection of (S)-3-amino-5-methylhexan-1-ol, enabling its versatile use in complex organic synthesis. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic requirements.

References

Asymmetric Synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol: A Chiral Building Block for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boc-(S)-3-amino-5-methylhexan-1-ol is a valuable chiral building block, sought after by researchers in medicinal chemistry and drug development for its role in the asymmetric synthesis of complex molecules. Its stereodefined structure is particularly crucial in the preparation of pharmacologically active compounds where enantiomeric purity can significantly impact efficacy and safety. A primary application of this amino alcohol is as a key intermediate in the synthesis of Pregabalin, an anticonvulsant and analgesic drug. The Boc (tert-butyloxycarbonyl) protecting group on the amine ensures its stability and facilitates controlled reactions in multi-step syntheses.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, targeting researchers, scientists, and professionals in the field of drug development.

Applications in Asymmetric Synthesis

The primary application of this compound lies in its utility as a versatile chiral intermediate. The presence of both a protected amine and a primary alcohol allows for sequential or orthogonal chemical modifications, making it a valuable component in the synthesis of more complex chiral molecules.

  • Pharmaceutical Synthesis: The most notable application is in the synthesis of (S)-Pregabalin. The chiral backbone of this compound is incorporated to establish the desired stereochemistry in the final drug molecule.

  • Peptide Synthesis: While less common for this specific β-amino alcohol, similar chiral amino alcohols are used in the synthesis of peptidomimetics and modified peptides to introduce conformational constraints or improve biological activity and stability.

  • Chiral Ligands: The amino alcohol moiety can be further elaborated to create chiral ligands for asymmetric catalysis, although this is a less direct application.

Experimental Protocols

The following protocols detail the asymmetric synthesis of this compound, starting from the corresponding Boc-protected amino acid. The key transformation is the selective reduction of the carboxylic acid to a primary alcohol.

Protocol 1: Asymmetric Synthesis of this compound via Borane Reduction

This protocol describes the reduction of Boc-(S)-3-amino-5-methylhexanoic acid using a borane-tetrahydrofuran complex (BH3·THF). This method is widely used for the reduction of carboxylic acids in the presence of acid-sensitive protecting groups like Boc.

Materials:

  • Boc-(S)-3-amino-5-methylhexanoic acid

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-(S)-3-amino-5-methylhexanoic acid (1.0 eq). Dissolve the acid in anhydrous THF (approximately 10 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the 1 M solution of BH3·THF (1.5 - 2.0 eq) dropwise to the stirred solution of the amino acid. Maintain the temperature at 0 °C during the addition. (Caution: Hydrogen gas is evolved).

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane until the effervescence ceases.

  • Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related transformations. Please note that yields and enantiomeric excess can vary depending on the specific reaction conditions and the purity of the starting materials.

PrecursorProductReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)Reference/Notes
Boc-(S)-3-amino-5-methylhexanoic acidThis compoundBH3·THF, Anhydrous THF, 0 °C to rt, 12-16 h85-95>99General protocol for reduction of N-Boc amino acids.
(S)-3-cyano-5-methylhexanoic acid(S)-3-(aminomethyl)-5-methylhexanoic acidAsymmetric Hydrogenation (Rh-Me-DuPHOS), then reductionHigh>99Route to Pregabalin.[]
Isovaleraldehyde and alkyl cyanoacetate(S)-3-(aminomethyl)-5-methylhexanoic acidMulti-step synthesis with resolutionModerate>98Classical synthesis approach.

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Start Boc-(S)-3-amino- 5-methylhexanoic acid Reaction Reduction Start->Reaction Product Boc-(S)-3-amino- 5-methylhexan-1-ol Reaction->Product Reagents BH3·THF Anhydrous THF 0 °C to rt Reagents->Reaction Purification Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Diagram 2: Application in Pregabalin Synthesis

Pregabalin_Synthesis BuildingBlock Boc-(S)-3-amino- 5-methylhexan-1-ol IntermediateSteps Further Functional Group Manipulations BuildingBlock->IntermediateSteps Pregabalin (S)-Pregabalin IntermediateSteps->Pregabalin

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield During the Reduction of the Carboxylic Acid Precursor

  • Question: I am attempting to reduce Boc-(S)-3-amino-5-methylhexanoic acid to the corresponding alcohol, but I am consistently obtaining low yields. What are the possible causes and solutions?

  • Answer: Low yields during the reduction of β-amino acids can stem from several factors. The choice of reducing agent is critical.

    • Potential Cause 1: Ineffective Reducing Agent. Borane-based reagents like borane-tetrahydrofuran complex (BH3-THF) or borane-dimethyl sulfide complex (BMS) are generally effective for reducing carboxylic acids in the presence of a Boc protecting group. If you are using milder reducing agents like sodium borohydride (NaBH4), they will likely be ineffective without an activator.

    • Solution 1: Switch to a more potent reducing agent such as BH3-THF or LiAlH4. However, be aware that LiAlH4 can cleave the Boc group, so the amine would need to be re-protected. A detailed protocol using BH3-THF is provided in the "Experimental Protocols" section.

    • Potential Cause 2: Incomplete Reaction. The reaction may not be going to completion due to insufficient reaction time, incorrect temperature, or degradation of the reducing agent.

    • Solution 2: Ensure your reagents are fresh and handled under anhydrous conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature according to literature procedures for similar substrates.

    • Potential Cause 3: Difficult Work-up and Product Isolation. The amino alcohol product may be highly water-soluble, leading to losses during the aqueous work-up and extraction phases.

    • Solution 3: To minimize losses, saturate the aqueous layer with sodium chloride during extraction. Use a continuous extraction apparatus for highly water-soluble products. Alternatively, use a mixed solvent system for extraction, such as a mixture of dichloromethane and isopropanol.

Issue 2: Formation of Impurities During Boc Protection

  • Question: During the Boc protection of (S)-3-amino-5-methylhexan-1-ol, I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are these impurities and how can I avoid them?

  • Answer: The formation of impurities during Boc protection is a common issue.

    • Potential Cause 1: Di-Boc Formation. The primary amine can react with two equivalents of di-tert-butyl dicarbonate (Boc2O) to form a di-Boc protected amine, especially if an excess of the Boc anhydride and a strong base are used.

    • Solution 1: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of Boc2O. Control the reaction temperature, keeping it at or below room temperature.

    • Potential Cause 2: Urethane Formation. If the reaction is carried out at elevated temperatures, the Boc group can react with the hydroxyl group to form a urethane.

    • Solution 2: Maintain a low reaction temperature (0 °C to room temperature). The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst can promote chemoselective N-Boc protection with no competitive side reactions like the formation of oxazolidinones from α-amino alcohols.[1]

    • Potential Cause 3: Incomplete Reaction. A faint spot of the starting material may persist on the TLC plate.

    • Solution 3: Allow the reaction to stir for a longer period or add a slight excess of Boc2O. Ensure that the base used is sufficient to deprotonate the ammonium salt if the starting material is in that form.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling with the purification of this compound. Column chromatography is not providing a clean separation. What are some alternative purification strategies?

  • Answer: The purification of chiral amino alcohols and their derivatives can be challenging due to their physical properties.

    • Potential Cause 1: Polarity of the Compound. The presence of both a hydroxyl group and a carbamate makes the molecule relatively polar, which can lead to tailing on silica gel chromatography.

    • Solution 1: Use a polar solvent system for chromatography, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing. Consider using a different stationary phase, such as alumina or a C18 reversed-phase column.

    • Potential Cause 2: Co-elution of Impurities. Impurities with similar polarity to the desired product can be difficult to separate by standard chromatography.

    • Solution 2: If the product is a solid, recrystallization can be an effective purification method. Explore different solvent systems for recrystallization. For liquid products, distillation under reduced pressure might be an option if the compound is thermally stable.

    • Potential Cause 3: Enantiomeric Purity Issues. The synthesis may have resulted in some degree of racemization, which would not be resolved by standard chromatographic techniques.

    • Solution 3: The enantiomeric purity should be assessed using a chiral HPLC method. Chiral separation of amino alcohols can be achieved using specialized chiral columns.

Frequently Asked Questions (FAQs)

  • Question 1: What is a common synthetic route to this compound?

    • Answer: A common and efficient synthetic route starts from the commercially available (S)-3-(Boc-amino)-5-methylhexanoic acid.[2][3] This precursor is then reduced to the desired amino alcohol. This approach preserves the stereochemistry at the chiral center.

  • Question 2: How can I confirm the stereochemical integrity of my final product?

    • Answer: The most reliable method to determine the enantiomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC). You can also use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or by derivatizing the alcohol with a chiral reagent to form diastereomers that can be distinguished by NMR.

  • Question 3: Are there any specific safety precautions I should take during this synthesis?

    • Answer: Yes. Borane reagents (BH3-THF, BMS) are flammable and react violently with water. They should be handled in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Lithium aluminum hydride (LiAlH4) is also highly reactive with water and can ignite in moist air. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Question 4: Can I use a different protecting group for the amine?

    • Answer: Yes, other protecting groups such as Carbobenzyloxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other reagents used in subsequent steps. The Boc group is often favored due to its stability to a wide range of nucleophiles and bases and its ease of removal under acidic conditions.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations in the synthesis of this compound. Please note that these are typical values and may vary depending on the specific reaction conditions and scale.

StepReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Reduction of Carboxylic Acid Boc-(S)-3-amino-5-methylhexanoic acid, BH3-THFTHF0 to 654 - 1285 - 95
Boc Protection of Amino Alcohol (S)-3-amino-5-methylhexan-1-ol, Boc2O, Et3NDichloromethane0 to 252 - 690 - 98

Experimental Protocols

1. Reduction of Boc-(S)-3-amino-5-methylhexanoic acid

  • To a stirred solution of Boc-(S)-3-amino-5-methylhexanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a 1 M solution of borane-tetrahydrofuran complex (BH3-THF) (1.5 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add methanol to the residue and evaporate under reduced pressure (this step should be repeated three times to remove borate esters).

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be purified by column chromatography.

2. Boc Protection of (S)-3-amino-5-methylhexan-1-ol

  • Dissolve (S)-3-amino-5-methylhexan-1-ol (1.0 eq) in dichloromethane.

  • Add triethylamine (Et3N) (1.2 eq) and cool the mixture to 0 °C.

  • To this solution, add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reduction Reduction cluster_product Final Product start Boc-(S)-3-amino-5-methylhexanoic acid reduction Reduction with BH3-THF start->reduction 1. THF, 0 °C to reflux product This compound reduction->product 2. Quench with MeOH 3. Work-up & Purification TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Reduction cause1 Ineffective Reducing Agent issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Product Loss During Work-up issue->cause3 sol1 Use stronger reagent (BH3-THF) cause1->sol1 sol2 Check reagent quality, - extend reaction time/temp cause2->sol2 sol3 Saturate aqueous layer with NaCl, - use continuous extraction cause3->sol3

References

Technical Support Center: Coupling Reactions of Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Boc-(S)-3-amino-5-methylhexan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during your experiments, providing explanations and potential solutions.

Q1: My coupling reaction is showing low yield of the desired N-acylated product. What are the likely causes?

A1: Low yields are often due to competing side reactions. The primary culprits are O-acylation (ester formation) at the hydroxyl group and intramolecular cyclization to form an oxazolidinone. The sterically hindered secondary amine of this compound can react sluggishly, allowing these alternative pathways to become significant. Additionally, the choice of coupling reagent and reaction conditions plays a critical role in directing the reaction towards the desired amide bond formation.

Q2: I have identified a byproduct with a mass corresponding to the ester of my carboxylic acid and this compound. How can I minimize this O-acylation?

A2: O-acylation is generally favored under acidic conditions, which can protonate the amine and reduce its nucleophilicity. To minimize ester formation, ensure your reaction conditions are neutral or slightly basic. The use of non-acidic activating agents and the addition of a non-nucleophilic base are crucial. For instance, using carbodiimides like EDC with an additive such as HOBt in the presence of a base like diisopropylethylamine (DIPEA) typically favors N-acylation.

Q3: An unexpected cyclic compound has formed. What is it and how can I prevent its formation?

A3: The likely cyclic byproduct is an oxazolidinone, formed via an intramolecular cyclization of the Boc-protected amino alcohol. This can be triggered by certain reagents or conditions that activate the hydroxyl group, facilitating its attack on the carbamate carbonyl. To prevent this, avoid harsh activating agents and prolonged reaction times at elevated temperatures. The choice of solvent can also play a role; aprotic solvents are generally preferred.

Q4: Which coupling reagent is best suited for this sterically hindered amino alcohol?

A4: For sterically hindered amino acids and amino alcohols, more potent coupling reagents are often required. Reagents like HATU, HBTU, and COMU are generally more effective than standard carbodiimides like DCC or EDC alone. These reagents form highly activated esters that can react more readily with the hindered amine. The addition of additives like HOAt with HATU can further enhance the reaction rate and suppress side reactions.

Q.5: Can I use DMAP as a catalyst to improve the reaction rate?

A.5: While 4-dimethylaminopyridine (DMAP) is an excellent acylation catalyst, its use in this specific case should be approached with caution. DMAP can potentially catalyze both the desired N-acylation and the undesired O-acylation[1]. In some instances, particularly with carbodiimide coupling agents, a catalytic amount of DMAP in conjunction with HOBt has been shown to improve amide formation efficiency[1]. However, careful optimization is necessary to avoid an increase in ester byproduct formation. It is advisable to first optimize the reaction with other reagents before introducing DMAP.

Troubleshooting Guide: Side Reaction Management

The following table summarizes the common side reactions and provides recommended strategies to mitigate them, along with the expected impact on product distribution.

Issue Potential Side Product Favored Conditions Recommended Action Expected Outcome
Low Yield of AmideO-acylated EsterAcidic pH, some catalytic conditions (e.g., excess DMAP)Maintain neutral to slightly basic pH. Use coupling reagents like HATU/DIPEA or EDC/HOBt/DIPEA.Increased yield of desired N-acylated product.
Low Yield of AmideOxazolidinoneConditions activating the hydroxyl group (e.g., strong dehydrating agents, high heat).Use milder coupling reagents. Avoid excessive heat and prolonged reaction times.Minimized formation of the cyclic byproduct.
Incomplete ReactionUnreacted Starting MaterialInsufficiently active coupling reagent, steric hindrance.Employ a more potent coupling reagent such as HATU, HCTU, or COMU. Increase reaction time or temperature moderately.Drive the reaction to completion, increasing product yield.
Racemization at α-carbon of the carboxylic acidDiastereomeric impurityOver-activation of the carboxylic acid, prolonged exposure to base.Use additives like HOBt or HOAt. Minimize reaction time and use the stoichiometric amount of base.Preservation of stereochemical integrity.

Experimental Protocols

Protocol for Selective N-Acylation using HATU

This protocol is designed to favor the formation of the desired amide bond while minimizing O-acylation and oxazolidinone formation.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent such as DMF or NMP.

  • Activation: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Addition of Amino Alcohol: To a separate flask, dissolve this compound (1.2 eq.) in the same anhydrous solvent.

  • Coupling Reaction: Add the solution of the amino alcohol to the activated ester solution, followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the intended reaction and potential side reactions.

Reaction_Pathways Reactants This compound + R-COOH + Coupling Reagent ActivatedEster Activated Ester Intermediate Reactants->ActivatedEster Activation Oxazolidinone Oxazolidinone Side Product Reactants->Oxazolidinone Intramolecular Cyclization (Side Reaction) DesiredProduct Desired N-Acylated Product ActivatedEster->DesiredProduct N-Acylation (Desired Pathway) OAcylProduct O-Acylated Side Product (Ester) ActivatedEster->OAcylProduct O-Acylation (Side Reaction)

Caption: Main reaction and side reaction pathways.

The following diagram illustrates a generalized workflow for troubleshooting coupling reactions of this compound.

Troubleshooting_Workflow Start Start: Low Yield or Impurities Detected Analyze Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify O_Acyl O-Acylation Detected Identify->O_Acyl Ester byproduct Oxazolidinone Oxazolidinone Detected Identify->Oxazolidinone Cyclic byproduct Incomplete Incomplete Reaction Identify->Incomplete High % of starting material Success Success: Improved Yield/Purity Identify->Success No major byproducts Adjust_Base Adjust pH to Neutral/Slightly Basic (e.g., add DIPEA) O_Acyl->Adjust_Base Change_Reagent Switch to Milder Coupling Conditions (e.g., lower temp, shorter time) Oxazolidinone->Change_Reagent Potent_Reagent Use More Potent Coupling Reagent (e.g., HATU, COMU) Incomplete->Potent_Reagent Re_run Re-run Experiment Adjust_Base->Re_run Change_Reagent->Re_run Potent_Reagent->Re_run Re_run->Analyze Re-evaluate

References

Technical Support Center: Optimizing Coupling of Boc-(S)-3-amino-5-methylhexan-1-ol in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the coupling efficiency of Boc-(S)-3-amino-5-methylhexan-1-ol in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound in SPPS?

The primary challenges stem from the molecule's structure:

  • Steric Hindrance: The isobutyl group at the 5-position creates significant steric bulk, which can impede the approach of the activated carboxyl group of the incoming amino acid to the resin-bound amine, slowing down the reaction rate and potentially leading to incomplete coupling.

  • Secondary Amine: The Boc-protected amino group is a secondary amine, which is inherently less nucleophilic and reactive than the primary amines of standard alpha-amino acids. This reduced reactivity further contributes to sluggish and inefficient coupling.

  • Hydroxyl Group: The presence of a primary alcohol at the 1-position introduces a potential site for side reactions, such as O-acylation, if it is not appropriately protected.

Q2: Is it necessary to protect the hydroxyl group of this compound during SPPS?

Yes, it is highly recommended to protect the hydroxyl group to prevent side reactions. In Boc-SPPS, a common and compatible protecting group for alcohols is the benzyl ether (Bzl).[1][2] This group is stable to the acidic conditions used for Boc deprotection (e.g., TFA) but can be removed during the final cleavage from the resin with strong acids like hydrofluoric acid (HF).

Q3: Which coupling reagents are most effective for a sterically hindered secondary amine like this compound?

For difficult couplings involving sterically hindered and N-alkylated (secondary) amines, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[3] More potent activating agents are required. The most effective reagents fall into two main classes: uronium/aminium salts and phosphonium salts.

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient reagents.[4][5][6] HATU is often preferred for its rapid activation and reduced risk of epimerization.[4] COMU is another powerful uronium salt with excellent solubility and safety profile.[5][7]

  • Phosphonium Salts: PyBOP and PyAOP are very effective. PyAOP, in particular, has shown great success in coupling hindered amino acids and N-methylated residues.[3]

Q4: What are the recommended reaction conditions for coupling this molecule?

To overcome the challenges of steric hindrance and reduced reactivity, the following conditions are recommended:

  • Double Coupling: Perform two consecutive coupling reactions to ensure the reaction goes to completion.[8]

  • Extended Reaction Times: Increase the coupling time from the standard 1-2 hours to 4-12 hours, or even overnight for the first coupling.

  • Elevated Temperature: In some cases, increasing the reaction temperature to 40-50°C can enhance the coupling rate. Microwave-assisted SPPS can also be beneficial for driving difficult couplings to completion.[9]

  • Solvent Choice: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure good solvation of the reagents and the growing peptide chain.[8]

Q5: How can I monitor the coupling efficiency?

Monitoring the completion of the coupling reaction is crucial. The most common method is the Kaiser test (ninhydrin test).[10] A negative Kaiser test (the beads remain colorless or yellow) indicates that there are no free primary amines, suggesting the coupling is complete. However, the Kaiser test is not reliable for secondary amines. For secondary amines like the one , the chloranil test or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test should be used.[11] A positive result (blue/green beads for chloranil, orange for TNBS) indicates the presence of unreacted secondary amines and an incomplete coupling.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Coupling Yield (Positive Chloranil/TNBS Test) 1. Insufficient reactivity of the coupling reagent.- Switch to a more powerful coupling reagent such as HATU, PyAOP, or COMU. - Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents).
2. Steric hindrance slowing the reaction.- Perform a double coupling. - Increase the coupling reaction time significantly (e.g., 4-12 hours). - Consider raising the reaction temperature to 40-50°C or using a microwave synthesizer.
3. Poor solvation or resin swelling.- Ensure the resin is properly swollen in a suitable solvent (DMF or NMP) before coupling.[8] - Use a solvent mixture, such as DMF/DCM, which can sometimes improve reaction kinetics.
Presence of Deletion Sequences in Final Product Incomplete coupling in the previous cycle.- Implement a capping step after the coupling reaction using acetic anhydride and a non-nucleophilic base like DIEA. This will block any unreacted amines from participating in the next coupling cycle.[8]
Unexpected Side Products 1. O-acylation of the unprotected hydroxyl group.- Protect the hydroxyl group as a benzyl (Bzl) ether before starting the SPPS.
2. Racemization during activation.- Use an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, especially if using carbodiimide activators. - Uronium/aminium and phosphonium salt reagents generally have a lower risk of racemization.

Quantitative Data Summary

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Considerations
DCC/DIC CarbodiimideLowOften insufficient for hindered secondary amines; high risk of racemization without additives.
HBTU/TBTU Uronium/AminiumHighVery effective, but can cause N-terminal guanidinylation if used in excess.[4]
HATU Uronium/AminiumVery HighGenerally faster and more efficient than HBTU, especially for N-methyl amino acids.[4][5]
PyBOP PhosphoniumHighA non-toxic alternative to BOP with similar high efficiency.[5]
PyAOP PhosphoniumVery HighParticularly effective for hindered amino acids where other reagents may fail.[3]
COMU UroniumVery HighHigh reactivity, good solubility, and a safer alternative to benzotriazole-based reagents.[5][7]

Detailed Experimental Protocols

Protocol 1: Standard Coupling with HATU
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 20 minutes. Wash the resin with DCM (3x), Isopropanol (2x), and DMF (5x).

  • Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 5 minutes (2x). Wash with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the activation mixture and stir for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a chloranil test to check for completion.

  • Washing: Once the coupling is complete (negative chloranil test), wash the resin with DMF (5x) and DCM (3x).

  • (Optional) Double Coupling: If the chloranil test is positive, repeat steps 4-6.

  • (Optional) Capping: If unreacted amines persist, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:7) for 30 minutes to cap the unreacted sites.

Protocol 2: Coupling with PyAOP for Highly Hindered Systems
  • Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents) and PyAOP (4 equivalents) in NMP.

    • Add DIEA (8 equivalents) to the activation mixture and stir for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 6-12 hours at room temperature.

  • Follow steps 5-8 from Protocol 1.

Visualizations

experimental_workflow start Start: Resin with free amine swell 1. Swell Resin (DMF or NMP) start->swell deprotect 2. Boc Deprotection (50% TFA/DCM) swell->deprotect neutralize 3. Neutralization (10% DIEA/DMF) deprotect->neutralize couple 5. Add to Resin & Couple (Extended time, optional heat) neutralize->couple activate 4. Prepare Activation Mix (Amino Alcohol + Coupling Reagent + DIEA) activate->couple monitor 6. Monitor Completion (Chloranil Test) couple->monitor wash 7. Wash Resin (DMF, DCM) monitor->wash Complete troubleshoot Troubleshoot (Double couple or Cap) monitor->troubleshoot Incomplete next_cycle Proceed to next cycle wash->next_cycle troubleshoot->couple

Caption: Workflow for optimizing the coupling of this compound in SPPS.

troubleshooting_guide start Positive Chloranil Test after 1st Coupling double_couple Action: Perform a second coupling (Double Couple) start->double_couple increase_time Option A: Increase coupling time (e.g., 12 hours) double_couple->increase_time increase_temp Option B: Increase temperature (e.g., 40-50°C) double_couple->increase_temp stronger_reagent Option C: Use stronger reagent (e.g., PyAOP, COMU) double_couple->stronger_reagent re_monitor Monitor again with Chloranil Test cap Action: Cap unreacted amines (Acetic Anhydride/DIEA) re_monitor->cap Positive Test proceed Proceed to next deprotection step re_monitor->proceed Negative Test increase_time->re_monitor increase_temp->re_monitor stronger_reagent->re_monitor cap->proceed

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Preventing Racemization during Boc Deprotection of β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of racemization during the Boc deprotection of β-amino alcohols. Our aim is to equip researchers with the knowledge to maintain the stereochemical integrity of their chiral molecules during this critical synthetic step.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of β-amino alcohols, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Significant loss of enantiomeric excess (ee) after Boc deprotection. 1. Racemization via Oxazolidinone Intermediate: Strong acids can catalyze the formation of a cyclic oxazolidinone intermediate through neighboring group participation of the β-hydroxyl group. The subsequent ring-opening of this achiral or rapidly racemizing intermediate can lead to a loss of stereochemical purity. 2. Prolonged reaction time or elevated temperature: Extended exposure to acidic conditions, especially at higher temperatures, increases the likelihood and extent of racemization. 3. Inappropriate choice of acid: Highly acidic and non-volatile acids like Trifluoroacetic Acid (TFA) can be particularly harsh and promote side reactions.1. Milder Deprotection Conditions: - HCl in Dioxane: This is often the preferred method as it is generally milder than TFA and the HCl is volatile, simplifying work-up. Use of a 4M solution in dioxane is a common starting point.[1][2] - Aqueous Phosphoric Acid: This can be an effective and environmentally benign alternative for deprotection.[3] 2. Optimize Reaction Parameters: - Low Temperature: Perform the deprotection at 0°C or even lower temperatures to minimize the rate of racemization. - Monitor Progress Closely: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed to avoid overexposure to acidic conditions. 3. Consider Alternative Deprotection Methods (if compatible with other functional groups): - Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent can effect deprotection without the use of acid, thus avoiding the oxazolidinone pathway.[4] - Lewis Acid Catalysis: Certain Lewis acids can mediate Boc deprotection under milder conditions.
Incomplete deprotection. 1. Insufficient acid stoichiometry: Not enough acid to fully protonate the Boc group and drive the reaction to completion. 2. Steric hindrance: Bulky substituents near the Boc-protected amine can hinder the approach of the acid. 3. Poor solvent choice: The solvent may not adequately solvate the substrate or the acid.1. Adjust Acid Stoichiometry: - Use a larger excess of the acidic reagent. For HCl in dioxane, using several equivalents is common. 2. Modify Reaction Conditions: - A slight increase in temperature may be necessary, but must be balanced against the risk of racemization. - Increase the reaction time, while carefully monitoring for racemization. 3. Change Solvent System: - Ensure the solvent (e.g., dioxane, methanol, dichloromethane) fully dissolves the starting material. A co-solvent system may be beneficial.
Formation of side products. 1. tert-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups on the substrate or solvent. 2. Oxazolidinone formation: The cyclic intermediate may be stable under certain conditions and isolated as a side product.1. Use of Scavengers: - Add a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation. 2. Optimize Work-up: - A proper aqueous work-up can help to hydrolyze any stable oxazolidinone intermediate back to the desired β-amino alcohol.
Difficulty in determining the enantiomeric excess (ee) post-deprotection. 1. Lack of a suitable analytical method: The unprotected β-amino alcohol may not be easily analyzable by available chiral chromatography methods.1. Chiral Derivatization: - Derivatize the resulting amine with a chiral agent (e.g., Mosher's acid chloride, GITC) to form diastereomers that can be separated and quantified by standard HPLC or NMR.[5] 2. Develop a Chiral HPLC Method: - Screen various chiral stationary phases (CSPs) and mobile phases to develop a suitable method for direct analysis of the enantiomeric purity of the free amino alcohol.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the Boc deprotection of β-amino alcohols?

A1: The primary mechanism involves the neighboring group participation of the β-hydroxyl group. Under acidic conditions, the hydroxyl oxygen can attack the protonated carbamate, leading to the formation of a cyclic oxazolidinone intermediate. This five-membered ring can be achiral or undergo rapid racemization. Subsequent acid-catalyzed hydrolysis of the oxazolidinone ring opens it to form the β-amino alcohol, but with a potential loss of enantiomeric purity.

Q2: Which acidic condition is generally recommended to minimize racemization?

A2: While Trifluoroacetic Acid (TFA) is a common reagent for Boc deprotection, it is often too harsh for sensitive substrates like β-amino alcohols and can promote racemization. A solution of hydrogen chloride (HCl) in an anhydrous solvent like dioxane or diethyl ether is generally considered a milder alternative that can effectively remove the Boc group while minimizing the risk of racemization.[1][2] It is crucial to use anhydrous conditions as water can influence the reaction pathway.

Q3: Can I avoid using acid altogether for the deprotection?

A3: In certain cases, yes. Thermal deprotection, where the N-Boc protected compound is heated in a suitable solvent, can be an effective method to remove the Boc group without introducing an acid catalyst.[4] This approach completely avoids the acid-catalyzed oxazolidinone formation pathway. However, the required temperature may not be compatible with other functional groups in the molecule.

Q4: How can I quantitatively assess the extent of racemization?

A4: The most common method is through chiral High-Performance Liquid Chromatography (HPLC).[6][7] If a direct method for the unprotected amino alcohol is not available, you can derivatize the product with a chiral resolving agent to form diastereomers, which can then be separated and quantified using standard achiral HPLC or even NMR spectroscopy.

Q5: Are there any structural features in the β-amino alcohol that can influence the rate of racemization?

A5: Yes, the steric and electronic environment around the chiral centers can play a role. For instance, bulky substituents may hinder the formation of the oxazolidinone intermediate, potentially slowing down the rate of racemization. Conversely, electronic effects that stabilize the positive charge development during the ring formation could accelerate the process.

Data Summary: Comparison of Deprotection Methods

While specific quantitative data for a wide range of β-amino alcohols is dispersed throughout the literature, the following table provides a qualitative and semi-quantitative comparison based on general observations and reported trends. Researchers should always perform initial small-scale trials to determine the optimal conditions for their specific substrate.

Deprotection Method Typical Conditions Racemization Risk Advantages Disadvantages
TFA in DCM 20-50% TFA in CH₂Cl₂, 0°C to RTHighFast and effective for many substrates.Often too harsh for β-amino alcohols, leading to significant racemization and side products.[8]
HCl in Dioxane 4M HCl in 1,4-dioxane, 0°C to RTModerate to LowGenerally milder than TFA, volatile byproducts, good for sensitive substrates.[1][2]Requires anhydrous conditions, can still cause some racemization if not optimized.
Aqueous Phosphoric Acid H₃PO₄ in an aqueous/organic solvent mixtureLowMild, environmentally friendly, and can be selective.[3]May require longer reaction times, and work-up can be more involved.
Thermal Deprotection Heating in a high-boiling solvent (e.g., toluene, xylene)Very LowAvoids acid-catalyzed racemization pathway.[4]Requires high temperatures which may not be suitable for all substrates.
Lewis Acids (e.g., ZnBr₂) Lewis acid in an aprotic solventVariableCan be mild and selective.Substrate-dependent, optimization required, potential for metal contamination.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using HCl in Dioxane (Minimized Racemization)

  • Preparation: Dissolve the N-Boc-β-amino alcohol in anhydrous 1,4-dioxane (approximately 0.1 M concentration) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (4-10 equivalents) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography if necessary. Determine the enantiomeric excess of the final product by chiral HPLC or by derivatization followed by HPLC/NMR analysis.

Visualizations

Racemization Mechanism via Oxazolidinone Intermediate

racemization_mechanism cluster_start Chiral N-Boc-β-amino alcohol cluster_intermediate Acid-Catalyzed Cyclization cluster_end Racemic Product start R-N(Boc)CH(R')CH(OH)R'' oxazolidinone Oxazolidinone Intermediate (Achiral or Racemizing) start->oxazolidinone + H⁺ - tBu⁺, -CO₂ racemate Racemic β-amino alcohol (R/S Mixture) oxazolidinone->racemate + H₂O, H⁺

Caption: Racemization pathway via an oxazolidinone intermediate.

Troubleshooting Workflow for Racemization

troubleshooting_workflow start Problem: Racemization Observed check_conditions Review Deprotection Conditions (Acid, Temp, Time) start->check_conditions is_harsh Are conditions harsh? (e.g., TFA, high temp) check_conditions->is_harsh milden Switch to milder acid (e.g., HCl/dioxane) Lower temperature is_harsh->milden Yes monitor Monitor reaction closely is_harsh->monitor No milden->monitor still_racemization Racemization still occurs? monitor->still_racemization alternative Consider alternative methods (e.g., Thermal deprotection) still_racemization->alternative Yes no_racemization No significant racemization still_racemization->no_racemization No success Success: Racemization Minimized alternative->success

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Purification of Peptides Containing Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating the hydrophobic, non-proteinogenic amino acid Boc-(S)-3-amino-5-methylhexan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound?

A1: Peptides incorporating this compound are typically hydrophobic due to the nature of this amino acid. The primary challenges during purification are poor solubility in standard aqueous mobile phases and a tendency for aggregation.[1][2][3] These factors can lead to low recovery, poor peak shape, and column fouling during chromatography.

Q2: Which purification technique is most suitable for these types of peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying hydrophobic peptides.[4][5][6] This technique separates peptides based on their hydrophobicity, making it ideal for this class of compounds.

Q3: What type of RP-HPLC column is recommended?

A3: For hydrophobic peptides, columns with shorter alkyl chains, such as C4 or C8, are often preferred over the more common C18 columns.[7] The lower hydrophobicity of C4 and C8 stationary phases can facilitate better elution of highly retained hydrophobic peptides. For very large and hydrophobic peptides, a C4 column with a larger pore size (300Å) is often a good choice.[7]

Q4: What are the recommended mobile phases for RP-HPLC purification?

A4: The standard mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B).

  • Solvent A: Typically water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid (FA).[8] TFA is most common and helps to improve peak shape and retention.[8]

  • Solvent B: Acetonitrile (ACN) is the most common organic solvent.[8] For very hydrophobic peptides that may not elute with high concentrations of ACN, other solvents like isopropanol or n-propanol can be used, sometimes in a mixture with ACN.[2][3][7]

Q5: How can I improve the solubility of my peptide before injection?

A5: Solubility testing is crucial.[3] A systematic approach is to first try to dissolve the peptide in the organic solvent that will be used in the mobile phase (e.g., ACN, isopropanol).[3] Then, gradually add the aqueous phase. For some peptides, small amounts of formic acid or acetic acid in the sample solvent can also improve solubility.

Troubleshooting Guides

Issue 1: Poor or No Peptide Elution from the Column
  • Symptom: The peptide does not elute from the column even at high organic solvent concentrations, or the peak is extremely broad and late-eluting.

  • Possible Cause: The peptide is too hydrophobic for the selected column and mobile phase.

  • Troubleshooting Steps:

    • Switch to a Less Retentive Column: If using a C18 column, try a C8 or C4 column.[7]

    • Increase the Elution Strength of the Organic Solvent: Replace acetonitrile with a stronger solvent like n-propanol or isopropanol, or use a mixture (e.g., 50:50 ACN:n-propanol).[2][3]

    • Optimize the Gradient: Use a shallower gradient to improve resolution.[]

    • Increase Column Temperature: Raising the temperature (e.g., to 40-60 °C) can improve peak shape and reduce retention time for hydrophobic peptides.

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Symptom: The chromatographic peak is asymmetrical, showing significant tailing or fronting.

  • Possible Causes:

    • Column overloading.

    • Secondary interactions with the stationary phase.

    • Poor solubility in the mobile phase at the point of elution.

  • Troubleshooting Steps:

    • Reduce Sample Load: Inject a smaller amount of the peptide to see if the peak shape improves.

    • Check Mobile Phase pH: Ensure the pH is low enough (typically < 3 with TFA) to suppress silanol interactions.

    • Add Ion-Pairing Agent: If not already used, add 0.1% TFA to both mobile phases to improve peak shape.[8]

    • Change Organic Solvent: As with elution issues, a different organic solvent might improve solubility and peak shape.

Issue 3: Low Peptide Recovery
  • Symptom: The amount of purified peptide recovered after lyophilization is significantly lower than expected based on the chromatogram.

  • Possible Causes:

    • Irreversible adsorption of the peptide to the column.

    • Peptide precipitation on the column.

    • Peptide carryover ("ghost peaks" in subsequent blank runs).[2]

  • Troubleshooting Steps:

    • Column Wash: After the run, wash the column with a strong solvent like isopropanol to elute any remaining peptide.

    • Solubility Check: Re-evaluate the peptide's solubility in the mobile phase. The peptide might be precipitating at the high concentrations found in the chromatographic band.

    • Use a Different Stationary Phase: A less hydrophobic column (C4) or a different type of stationary phase (e.g., phenyl) might reduce irreversible binding.[2]

Experimental Protocols

Protocol 1: RP-HPLC Purification of a this compound Containing Peptide
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. A good starting point is the mobile phase B (e.g., acetonitrile with 0.1% TFA). If solubility is low, try pure organic solvents like isopropanol or n-propanol.

    • Once dissolved, add mobile phase A (water with 0.1% TFA) dropwise until the final composition is close to the starting gradient conditions, ensuring the peptide remains in solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C4 or C8 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (or a stronger solvent if necessary).

    • Flow Rate: Dependent on column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column, or 20 mL/min for a 22 mm ID preparative column).

    • Gradient: A typical starting gradient would be a linear increase from 5% to 95% Solvent B over 30-60 minutes. This should be optimized based on initial scouting runs.

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Quantitative Data Summary

The following tables provide representative data for the purification of a model hydrophobic peptide containing this compound. Note: This is illustrative data based on typical results for similar hydrophobic peptides.

Table 1: Comparison of RP-HPLC Columns for Peptide Purity

Column TypeMobile Phase BGradient (%B in 30 min)Peak Purity (%)Recovery (%)
C18, 5µm, 120ÅAcetonitrile10-908570
C8, 5µm, 120ÅAcetonitrile10-909285
C4, 5µm, 300Å Acetonitrile 10-90 96 91
C4, 5µm, 300Ån-Propanol5-809793

Table 2: Effect of Organic Solvent on Peptide Elution

Organic Solvent (in Mobile Phase B)Elution Time (min)Peak Width (min)Tailing Factor
Acetonitrile25.41.21.8
Isopropanol22.10.91.4
n-Propanol 20.5 0.7 1.2

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Product Crude_Peptide Crude Peptide Solubility_Test Solubility Testing Crude_Peptide->Solubility_Test Dissolution Dissolution in Optimal Solvent Solubility_Test->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Fraction_Collection Fraction Collection Separation->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Purity_Check Purity_Check->Separation Re-purify Impure Fractions Pooling Pooling of Pure Fractions Purity_Check->Pooling Fractions >95% Pure Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: General workflow for the purification of hydrophobic peptides.

Troubleshooting_Logic cluster_elution Problem: Poor Elution / High Retention cluster_peakshape Problem: Poor Peak Shape cluster_recovery Problem: Low Recovery Start Purification Issue Identified Elution_Check Is Peptide Eluting? Start->Elution_Check Change_Solvent Use Stronger Organic Solvent (n-Propanol) Elution_Check->Change_Solvent No Peak_Shape_Check Is Peak Symmetrical? Elution_Check->Peak_Shape_Check Yes Change_Column Use Less Retentive Column (C4) Change_Solvent->Change_Column Increase_Temp Increase Column Temperature Change_Column->Increase_Temp Increase_Temp->Elution_Check Reduce_Load Reduce Sample Load Peak_Shape_Check->Reduce_Load No Recovery_Check Is Recovery Low? Peak_Shape_Check->Recovery_Check Yes Check_TFA Ensure 0.1% TFA in Mobile Phase Reduce_Load->Check_TFA Check_TFA->Peak_Shape_Check Column_Strip Strip Column with Strong Solvent Recovery_Check->Column_Strip Yes Solution Problem Resolved Recovery_Check->Solution No Recheck_Solubility Re-evaluate Peptide Solubility Column_Strip->Recheck_Solubility Recheck_Solubility->Recovery_Check

References

Technical Support Center: Enhancing the Solubility of Peptides Containing Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the non-canonical, lipophilic amino acid Boc-(S)-3-amino-5-methylhexan-1-ol.

Troubleshooting Guide

Problem: My lyophilized peptide containing this compound will not dissolve in aqueous buffers (e.g., PBS, Tris).

This is a common issue due to the hydrophobic nature of both the Boc protecting group and the isobutyl side chain of the 3-amino-5-methylhexan-1-ol moiety. Peptides with a high content of hydrophobic residues (generally >50%) often exhibit poor solubility in aqueous solutions.[1][2]

Initial Steps:

  • Assess the Peptide's Overall Charge:

    • Assign a value of +1 to each basic residue (K, R, H, and the N-terminal amine).

    • Assign a value of -1 to each acidic residue (D, E, and the C-terminal carboxyl).

    • Sum the values to determine the net charge.[1][3][4]

  • Follow the appropriate initial solubilization path based on the net charge:

    • Net Positive Charge (Basic Peptide): Attempt to dissolve in a small amount of 10-30% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA), then dilute with the desired aqueous buffer.[3][5][6]

    • Net Negative Charge (Acidic Peptide): Try to dissolve in a small amount of 0.1% aqueous ammonium hydroxide (NH4OH), then dilute with buffer. Caution: Avoid basic solutions if the peptide contains Cysteine (Cys) to prevent disulfide bond formation.[5][6]

    • Net Neutral Charge or Highly Hydrophobic: These peptides are unlikely to dissolve in aqueous solutions directly. Proceed to the advanced troubleshooting section.[3][5]

Advanced Troubleshooting for Highly Hydrophobic or Neutral Peptides:

If initial attempts with acidic or basic aqueous solutions fail, or if the peptide is neutral and highly hydrophobic, the use of organic solvents is necessary.

Recommended Solvents and Techniques:

  • Organic Solvents:

    • Dimethyl Sulfoxide (DMSO): This is often the first choice due to its strong solubilizing power and compatibility with many biological assays at low concentrations (<1%).[1][5] Note: DMSO can oxidize peptides containing Met or Cys residues.[5][7]

    • N,N-Dimethylformamide (DMF): A good alternative to DMSO, especially for peptides containing Cys.[5][6]

    • Acetonitrile (ACN) or Isopropanol: Can also be effective for dissolving hydrophobic peptides.[3][5]

  • Co-solvent Systems:

    • A mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or chloroform can be a powerful solvent system for very poorly soluble protected peptides.

  • Chaotropic Agents:

    • For peptides that tend to aggregate via strong intermolecular hydrogen bonds, chaotropic agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can be used to disrupt these interactions and facilitate solubilization.[7][8][9] These are often considered a last resort as they can interfere with many biological assays.

Logical Workflow for Troubleshooting Peptide Solubility:

G start Start: Lyophilized Peptide charge Assess Net Charge of Peptide start->charge basic Basic Peptide (+) charge->basic Positive acidic Acidic Peptide (-) charge->acidic Negative neutral Neutral/Hydrophobic Peptide charge->neutral Zero/Low aqueous_acid Try 10-30% Acetic Acid or 0.1% TFA basic->aqueous_acid aqueous_base Try 0.1% NH4OH (if no Cys) acidic->aqueous_base organic_solvent Use Organic Solvent (DMSO, DMF, ACN) neutral->organic_solvent aqueous_acid->organic_solvent Fails success Soluble: Dilute with Buffer aqueous_acid->success Dissolves aqueous_base->organic_solvent Fails aqueous_base->success Dissolves organic_solvent->success Dissolves co_solvent Try Co-solvent (TFE/DCM) organic_solvent->co_solvent Fails chaotropic Use Chaotropic Agent (GdnHCl, Urea) chaotropic->success Dissolves fail Insoluble chaotropic->fail Fails co_solvent->chaotropic Fails co_solvent->success Dissolves

Troubleshooting workflow for peptide solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound so difficult to dissolve?

A1: The difficulty arises from the cumulative hydrophobicity of its components. The Boc group is highly lipophilic, and the "(S)-3-amino-5-methylhexan-1-ol" is a derivative of leucine, which is also a hydrophobic amino acid. When incorporated into a peptide, especially with other hydrophobic residues, it significantly reduces the peptide's affinity for aqueous solvents.[2]

Q2: I dissolved my peptide in DMSO, but it precipitated when I diluted it with my aqueous buffer. What should I do?

A2: This is a common occurrence when the final concentration of the organic solvent is not sufficient to keep the hydrophobic peptide in solution. To avoid this, add the peptide-DMSO solution dropwise to the stirring aqueous buffer.[5] If precipitation still occurs, you may need to either increase the final concentration of the organic co-solvent (if your experiment allows) or re-lyophilize the peptide and try a different solvent system.[1]

Q3: Can I use sonication or heating to help dissolve my peptide?

A3: Yes, both can be helpful. Gentle sonication can help break up aggregates and accelerate dissolution.[1] Gentle warming (e.g., to 30-40°C) can also increase solubility. However, avoid excessive heating, as it can degrade the peptide.

Q4: At what concentration should I prepare my stock solution?

A4: It is recommended to prepare a stock solution at a concentration of 1-2 mg/mL. This is generally concentrated enough for subsequent dilutions while minimizing the risk of precipitation during storage.[6][9]

Q5: How does the Boc protecting group affect solubility?

A5: The tert-butoxycarbonyl (Boc) group is a bulky, nonpolar protecting group that significantly increases the hydrophobicity of a peptide. This generally leads to decreased solubility in aqueous solutions but can improve solubility in organic solvents used during solid-phase peptide synthesis.[10][11]

Quantitative Data Summary

The following table summarizes the general solubility expectations for hydrophobic peptides in various solvents. The exact solubility will depend on the specific peptide sequence, length, and the presence of other charged or polar residues.

Solvent SystemExpected Solubility for Hydrophobic PeptidesTypical Concentration RangeNotes
Aqueous Buffers (PBS, Tris) Very Poor to Insoluble< 0.1 mg/mLGenerally unsuitable for peptides with >50% hydrophobic residues.
Aqueous Acid (e.g., 10% Acetic Acid) Poor to Moderate0.1 - 1 mg/mLEffective for basic hydrophobic peptides.
Aqueous Base (e.g., 0.1% NH4OH) Poor to Moderate0.1 - 1 mg/mLEffective for acidic hydrophobic peptides.
DMSO Good to Excellent1 - 10 mg/mLA versatile solvent for many hydrophobic peptides.
DMF / NMP Good to Excellent1 - 10 mg/mLGood alternatives to DMSO, especially for Cys-containing peptides.
Acetonitrile / Isopropanol Moderate to Good0.5 - 5 mg/mLCan be effective, often used in co-solvent systems.
TFE / HFIP (with DCM/Chloroform) Excellent> 10 mg/mLPowerful solvents for highly insoluble, protected peptides.
6 M Guanidinium Hydrochloride Good to Excellent1 - 10 mg/mLEffective for aggregated peptides, but denaturing.
8 M Urea Good to Excellent1 - 10 mg/mLSimilar to GdnHCl, effective but denaturing.

Experimental Protocols

Protocol 1: General Peptide Solubility Test

  • Aliquot a small, accurately weighed amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, precise volume of the primary solvent to be tested (e.g., 100 µL of sterile water for a target concentration of 10 mg/mL).

  • Vortex the tube for 30 seconds.

  • If the peptide is not fully dissolved, sonicate in a water bath for 1-2 minutes.

  • Visually inspect the solution for clarity. A clear solution indicates complete dissolution. If the solution is cloudy or contains visible particles, the peptide is not fully soluble at that concentration in the tested solvent.

  • If the peptide remains insoluble, proceed to test alternative solvents as outlined in the troubleshooting guide.

Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Solvent (e.g., DMSO)

  • Add a small volume of pure DMSO (e.g., 50-100 µL) to the lyophilized peptide to create a concentrated stock solution.

  • Vortex and sonicate if necessary until the peptide is fully dissolved.

  • While vigorously stirring your aqueous buffer, add the concentrated peptide-DMSO stock solution dropwise to the buffer to achieve the desired final concentration.

  • Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that co-solvent mixture has been exceeded.

Protocol 3: Solubilization using a Chaotropic Agent (e.g., 6 M GdnHCl)

  • Prepare a stock solution of 6 M GdnHCl in your desired buffer.

  • Add the GdnHCl solution directly to the lyophilized peptide.

  • Vortex and sonicate until the peptide is fully dissolved.

  • Note: This solution is denaturing. For subsequent experiments where the native conformation is required, the chaotropic agent will need to be removed, typically by dialysis or buffer exchange, which may cause the peptide to precipitate again.

References

Technical Support Center: Amide Coupling of Sterically Hindered Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting incomplete coupling reactions of sterically hindered amino alcohols. This resource provides researchers, scientists, and drug development professionals with detailed guidance to overcome common challenges encountered during the synthesis of complex molecules involving sterically demanding substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction between a sterically hindered amino alcohol and a carboxylic acid incomplete?

A1: Incomplete coupling reactions with sterically hindered substrates are common and can be attributed to several factors. The bulky nature of the amino alcohol can physically block the approach of the activated carboxylic acid, slowing down the reaction rate significantly.[1][2] Additionally, the nucleophilicity of the amine in the amino alcohol might be reduced due to electronic effects or intramolecular hydrogen bonding with the adjacent hydroxyl group. The choice of coupling reagent, solvent, and base is also critical, as standard conditions are often not effective for these challenging substrates.[3][4]

Q2: Which coupling reagents are most effective for sterically hindered amino alcohols?

A2: For sterically hindered couplings, more reactive coupling reagents are generally required. Uronium/aminium-based reagents like HATU , HBTU , and COMU are often more effective than standard carbodiimides like DCC or EDC.[5][6] HATU, in particular, is known for its high reactivity and is often a good first choice for difficult couplings.[6] COMU is a newer generation reagent with comparable efficiency to HATU but with a better safety profile and solubility.[5] Acyl fluoride-based methods have also been shown to be effective for coupling sterically hindered substrates at elevated temperatures.[3][4]

Q3: What are the most common side reactions to be aware of?

A3: The most common side reaction, particularly with chiral amino alcohols, is racemization . This can occur through the formation of an oxazolone intermediate or by direct enolization, both of which are often base-catalyzed.[5][7][8] Another potential side reaction is the guanidinylation of the free amine when using an excess of uronium/aminium-based coupling reagents like HBTU or HATU.[9] This side reaction terminates the peptide chain. Pre-activating the carboxylic acid before adding the amine can help to minimize this issue.[9] With carbodiimide reagents, N-acylurea formation is a common side reaction that forms a stable, unreactive byproduct.[5]

Q4: How can I minimize racemization during the coupling reaction?

A4: To minimize racemization, several strategies can be employed. The use of additives like 1-hydroxybenzotriazole (HOBt) or 6-Cl-HOBt with carbodiimide coupling reagents is a common practice. For uronium/aminium reagents, using a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended over stronger bases.[5] It is also crucial to carefully control the reaction temperature, as higher temperatures can increase the rate of racemization. Finally, minimizing the activation time of the carboxylic acid before the addition of the amino alcohol can also help.

Q5: Can the solvent choice impact the success of the coupling reaction?

A5: Yes, the choice of solvent can have a significant impact. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.[10] For reactions involving substrates prone to aggregation, a mixture of solvents or the use of more polar solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) in combination with DCM might be beneficial.[10] The solvent can influence the solubility of the reactants and reagents, as well as the reaction kinetics.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Insufficient reactivity of the coupling reagentSwitch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[6]Sterically hindered substrates require highly reactive activated species to overcome the steric barrier.
Steric hindrance at the reaction centerIncrease the reaction temperature and/or reaction time. Consider using microwave irradiation to accelerate the reaction.Provides the necessary energy to overcome the activation barrier imposed by steric hindrance.
Poor solubility of reactantsChange the solvent or use a solvent mixture. For peptide synthesis on a solid support, solvents that disrupt secondary structures, like TFE or HFIP mixed with DCM, can be effective.[10]Ensures all reactants are in solution and available for reaction.
Sub-optimal baseUse a stronger, non-nucleophilic base like DBU if the amine salt is the limiting factor, or switch to a less hindered base like 2,4,6-collidine if the base itself is causing steric issues.The base plays a crucial role in activating the carboxylic acid and neutralizing any acid formed during the reaction.
Deactivation of the coupling reagentEnsure all reagents and solvents are anhydrous.Many coupling reagents are sensitive to moisture and will be hydrolyzed, rendering them inactive.
Problem 2: Presence of Multiple Byproducts
Possible Cause Troubleshooting Step Rationale
RacemizationAdd HOBt or 6-Cl-HOBt if using a carbodiimide. Use a weaker base (e.g., DIPEA, collidine).[5] Lower the reaction temperature.Minimizes the formation of the oxazolone intermediate and reduces the rate of enolization.[7][8]
Guanidinylation of the aminePre-activate the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding the amino alcohol. Use a slight excess of the carboxylic acid relative to the coupling reagent.[5][9]This ensures the coupling reagent is consumed in activating the acid, leaving no excess to react with the amine.
N-acylurea formation (with carbodiimides)Lower the reaction temperature.[5]The intramolecular rearrangement to the N-acylurea is temperature-dependent.
Side reactions involving the hydroxyl group of the amino alcoholProtect the hydroxyl group with a suitable protecting group (e.g., TBDMS, Boc) prior to the coupling reaction.Prevents the hydroxyl group from participating in unwanted side reactions.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the relative performance of common coupling reagents for sterically hindered substrates. Yields are highly substrate-dependent and the information below should be used as a general guide.

Coupling ReagentAdditiveTypical BaseRelative ReactivityCommon Side Reactions
DCC/DICHOBtDIPEA, NMMModerateN-acylurea formation, Racemization[5]
EDCHOBtDIPEA, NMMModerateN-acylurea formation, Racemization
HBTU/TBTU-DIPEA, NMMHighGuanidinylation, Racemization[5][9]
HATU -DIPEA, Collidine Very High Guanidinylation, Racemization [6]
COMU -DIPEA Very High Less prone to racemization than HATU [5]
PyBOP-DIPEAHighByproducts can be difficult to remove
Acyl Fluoride-DIPEAHigh (at elevated temp)Requires harsher conditions[3][4]

Experimental Protocols

Protocol 1: General Procedure for Coupling with HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 1-5 minutes.

  • Coupling: Add a solution of the sterically hindered amino alcohol (1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. For particularly difficult couplings, the temperature can be raised to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Coupling with COMU
  • Preparation: To a solution of the carboxylic acid (1.0 eq) and the sterically hindered amino alcohol (1.1 eq) in anhydrous DMF, add COMU (1.1 eq).[11]

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. The reaction mixture will typically change color.[11]

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by TLC or LC-MS. For very hindered substrates, extended reaction times may be necessary.[11]

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.

Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling of Sterically Hindered Amino Alcohol check_reagents Are coupling reagents and solvents anhydrous and high purity? start->check_reagents reagent_issue Use fresh, anhydrous reagents and solvents. Dry glassware. check_reagents->reagent_issue No increase_reactivity Increase Reactivity of Coupling Reagent check_reagents->increase_reactivity Yes reagent_issue->start change_reagent Switch to HATU, HCTU, or COMU increase_reactivity->change_reagent optimize_conditions Optimize Reaction Conditions change_reagent->optimize_conditions end Successful Coupling change_reagent->end increase_temp_time Increase temperature and/or reaction time. Consider microwave. optimize_conditions->increase_temp_time change_solvent Change solvent to improve solubility (e.g., DMF, NMP). increase_temp_time->change_solvent increase_temp_time->end check_base Is the base appropriate? change_solvent->check_base change_base Use a less hindered base (e.g., 2,4,6-collidine) or a stronger non-nucleophilic base (e.g., DBU). check_base->change_base No protecting_group Consider protecting the hydroxyl group. check_base->protecting_group Yes change_base->optimize_conditions change_base->end protecting_group->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

Mechanism of Racemization via Oxazolone Formation

G cluster_0 Racemization Pathway activated_acid Activated Carboxylic Acid (L-isomer) oxazolone Oxazolone Intermediate (planar, achiral) activated_acid->oxazolone Intramolecular cyclization (base-catalyzed) l_product Desired L-Amide Product activated_acid->l_product Direct reaction with amino alcohol (desired path) oxazolone->l_product Nucleophilic attack by amino alcohol d_product Racemized D-Amide Product oxazolone->d_product Nucleophilic attack by amino alcohol

Caption: Mechanism of racemization through an oxazolone intermediate.

References

Byproduct formation in the synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of the synthesis: Boc protection of (S)-3-amino-5-methylhexanoic acid and the subsequent reduction of the carboxylic acid to the corresponding alcohol.

Stage 1: Boc Protection of (S)-3-amino-5-methylhexanoic acid

Issue 1: Low Yield of Boc-protected Product

Potential Cause Recommended Solution
Incomplete reaction.- Ensure dropwise addition of Di-tert-butyl dicarbonate (Boc)₂O. - Allow the reaction to stir for a sufficient time (typically 12-24 hours) at room temperature. - Monitor reaction progress using Thin Layer Chromatography (TLC).
Suboptimal pH.- Maintain a basic pH (around 9-10) during the reaction by using a suitable base like sodium bicarbonate or triethylamine.
Hydrolysis of (Boc)₂O.- Use anhydrous solvents if performing the reaction under non-aqueous conditions. - Add (Boc)₂O in one portion to a cooled solution of the amino acid.

Issue 2: Formation of Byproducts

Byproduct Identification Mitigation Strategy
N,N-di-Boc-protected amineHigher Rf value on TLC compared to the desired product.- Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents). - Avoid prolonged reaction times after the starting material is consumed.
Urea derivativeInsoluble precipitate in the reaction mixture.- Avoid the use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst, as it can promote isocyanate formation leading to ureas. - Perform the reaction at a lower temperature (0 °C to room temperature).
Isocyanate intermediateCan be detected by IR spectroscopy (~2250-2275 cm⁻¹).- Use a protic solvent system (e.g., water/dioxane) to trap any isocyanate formed. - Avoid high reaction temperatures.
Stage 2: Reduction of Boc-(S)-3-amino-5-methylhexanoic acid to this compound

Issue 1: Incomplete Reduction

Potential Cause Recommended Solution
Insufficient reducing agent.- Use a sufficient excess of a strong reducing agent like Lithium aluminum hydride (LiAlH₄), typically 2-3 equivalents.
Deactivation of reducing agent.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents (e.g., THF, diethyl ether).
Aldehyde intermediate remains.- This is unlikely as the aldehyde is more reactive than the starting carboxylic acid. If detected, ensure a sufficient excess of the reducing agent is used and allow for adequate reaction time.

Issue 2: Low Yield of the Desired Alcohol

Potential Cause Recommended Solution
Difficult work-up procedure.- Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate at 0 °C to manage the exothermic reaction. - The resulting aluminum salts can be filtered off. An acidic or basic workup may be required to dissolve the salts and facilitate extraction.
Product loss during extraction.- Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. - Perform multiple extractions to ensure complete recovery of the product.

Issue 3: Unexpected Byproducts

Byproduct Identification Mitigation Strategy
Over-reduction byproductsNot typically observed with LiAlH₄ for this substrate.- The Boc protecting group is generally stable to LiAlH₄. If cleavage is observed, consider using a milder reducing agent, although this may not be effective for the carboxylic acid reduction.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Boc Protection: The amino group of (S)-3-amino-5-methylhexanoic acid is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

  • Reduction: The carboxylic acid moiety of the resulting Boc-(S)-3-amino-5-methylhexanoic acid is then reduced to a primary alcohol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄).

Q2: What are the most common byproducts in the Boc protection step and how can I avoid them?

A2: The most common byproducts are the N,N-di-Boc-protected amine, urea derivatives, and isocyanates. To minimize these:

  • Use a controlled amount of (Boc)₂O (1.0-1.1 equivalents).

  • Avoid using DMAP as a catalyst, which can promote side reactions.

  • Maintain a moderate reaction temperature (0 °C to room temperature).

Q3: Can I use a milder reducing agent than LiAlH₄ for the reduction of the carboxylic acid?

A3: Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids. A strong reducing agent like LiAlH₄ or borane (BH₃) is typically required to achieve the desired transformation to the primary alcohol.

Q4: Is the Boc protecting group stable during the LiAlH₄ reduction?

A4: Yes, the Boc protecting group is generally stable under the conditions used for LiAlH₄ reduction of carboxylic acids.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) as the eluent.

Data Presentation

Table 1: Representative Yields and Purity for the Synthesis of this compound

StepProductTypical Yield (%)Typical Purity (%)
Boc ProtectionBoc-(S)-3-amino-5-methylhexanoic acid85 - 95> 95
ReductionThis compound70 - 85> 97

Note: Yields and purity are representative and can vary based on reaction scale, purity of reagents, and experimental conditions.

Table 2: Common Byproducts and Their Typical Occurrence

StepByproductTypical Amount (%)Conditions Favoring Formation
Boc ProtectionN,N-di-Boc-protected amine< 5Excess (Boc)₂O, prolonged reaction time.
Boc ProtectionUrea derivativeVariableUse of DMAP catalyst, high temperature.
ReductionUnreacted starting material< 5Insufficient reducing agent, presence of water.

Experimental Protocols

Protocol 1: Synthesis of Boc-(S)-3-amino-5-methylhexanoic acid
  • Dissolve (S)-3-amino-5-methylhexanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Under an inert atmosphere (argon or nitrogen), add a solution of Boc-(S)-3-amino-5-methylhexanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reduction Amino_Acid (S)-3-amino-5- methylhexanoic acid Boc_Protected_Acid Boc-(S)-3-amino-5- methylhexanoic acid Amino_Acid->Boc_Protected_Acid Boc_Anhydride (Boc)₂O, Base Boc_Anhydride->Boc_Protected_Acid Final_Product Boc-(S)-3-amino-5- methylhexan-1-ol Boc_Protected_Acid->Final_Product Reducing_Agent LiAlH₄, THF Reducing_Agent->Final_Product

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_byproducts Potential Byproducts Start (S)-3-amino-5-methylhexanoic acid + (Boc)₂O Di_Boc N,N-di-Boc protected Start->Di_Boc Excess (Boc)₂O Isocyanate Isocyanate intermediate Start->Isocyanate High Temp / Catalyst Desired_Product Boc-(S)-3-amino-5- methylhexanoic acid Start->Desired_Product Desired Pathway Urea Urea derivative Isocyanate->Urea Reaction with amine

Caption: Byproduct formation pathways in the Boc protection step.

Troubleshooting_Workflow Problem Low Yield or Impure Product Identify_Step Identify problematic step: Boc Protection or Reduction? Problem->Identify_Step Boc_Protection_Issues Boc Protection Issues Identify_Step->Boc_Protection_Issues Step 1 Reduction_Issues Reduction Issues Identify_Step->Reduction_Issues Step 2 Check_Reagents Check reagent purity and stoichiometry Boc_Protection_Issues->Check_Reagents Optimize_Conditions Optimize reaction conditions (temp, time, pH) Boc_Protection_Issues->Optimize_Conditions Check_Anhydrous Ensure anhydrous conditions and inert atmosphere Reduction_Issues->Check_Anhydrous Workup Review work-up and purification procedure Reduction_Issues->Workup

Caption: General troubleshooting workflow for the synthesis.

Technical Support Center: Stability of Boc-Protected 3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group on 3-amino-5-methylhexan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development to anticipate and resolve challenges during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the handling and reaction of Boc-protected 3-amino-5-methylhexan-1-ol.

General Stability

Q: What is the general stability profile of the Boc group on 3-amino-5-methylhexan-1-ol? A: The Boc (tert-butyloxycarbonyl) group is a robust protecting group for the amine on 3-amino-5-methylhexan-1-ol under many conditions. It is generally stable to basic, reductive, and many oxidative conditions, as well as a wide range of nucleophiles.[1][2][] Its primary liability is strong acids, which are used for its removal.[4][5] This specific stability profile makes it an excellent choice for orthogonal synthesis strategies.[1]

Acid Stability

Q: Under which acidic conditions is the Boc group cleaved? A: The Boc group is readily cleaved under strong acidic conditions. Reagents commonly used for deprotection include trifluoroacetic acid (TFA), often in dichloromethane (DCM), or hydrogen chloride (HCl) in solvents like methanol, ethyl acetate, or dioxane.[5][6][7] Lewis acids, such as aluminum chloride (AlCl₃), can also be used for selective cleavage.[5] The cleavage mechanism is initiated by protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation.[8][9]

Q: I am observing partial deprotection during my aqueous work-up or silica gel chromatography. Why is this happening? A: Unintended deprotection can occur if the local pH becomes sufficiently acidic. During an aqueous work-up, ensure any acidic solutions are thoroughly neutralized before extraction. Standard silica gel can be slightly acidic, which may cause slow removal of the Boc group, especially with prolonged exposure. To mitigate this, you can use silica gel that has been neutralized with a base like triethylamine or switch to a less acidic stationary phase like neutral alumina.

Q: Can I use reverse-phase HPLC with a TFA-containing mobile phase to purify my compound? A: Caution is advised. While many protocols use 0.1% TFA in the mobile phase for reverse-phase HPLC, this can be acidic enough to cause slow cleavage of the Boc group, especially if fractions are left standing for several hours or concentrated at elevated temperatures.[10] If deprotection is observed, consider using a less acidic modifier like formic acid or acetic acid, and immediately neutralize or lyophilize the collected fractions.[10]

Base and Nucleophile Stability

Q: Is the Boc group stable to common bases? I want to deprotonate the primary alcohol for a subsequent reaction. A: Yes, the Boc group is highly stable under both strong and weak basic conditions.[1][] It is resistant to reagents such as triethylamine (NEt₃), pyridine, sodium hydroxide (NaOH), and potassium tert-butoxide (t-BuOK).[1][11] This stability allows for the selective deprotonation of the primary hydroxyl group on 3-amino-5-methylhexan-1-ol to form an alkoxide for subsequent reactions like etherification or esterification.

Q: I observed an unexpected side product after treating the molecule with a strong base to modify the alcohol. What could it be? A: In amino alcohols, a rare but possible side reaction under strong basic conditions is an intramolecular N-to-O Boc transfer.[4] If the primary alcohol is deprotonated to form a highly nucleophilic alkoxide, it can attack the carbonyl carbon of the Boc group, transferring it from the nitrogen to the oxygen. This is more likely with prolonged reaction times or elevated temperatures.

Stability During Alcohol Modifications

Q: Can I tosylate or mesylate the primary hydroxyl group without affecting the Boc-protected amine? A: Absolutely. The tosylation or mesylation of the primary alcohol is a standard transformation that is compatible with the Boc protecting group. These reactions are typically performed under basic conditions (e.g., using pyridine or triethylamine as the base), which do not affect the Boc group's stability.[12]

Q: I am trying to perform an oxidation of the primary alcohol to an aldehyde or carboxylic acid. Will the Boc group be stable? A: The Boc group is stable to many common oxidizing agents used for alcohol oxidation, such as those based on CrO₃ (e.g., PCC, PDC) and Swern or Dess-Martin oxidations.[1] However, it is important to avoid strongly acidic oxidative conditions.

Data Presentation: Boc Group Stability Summary

The following table summarizes the stability of the N-Boc group under various experimental conditions.

Condition/Reagent ClassSpecific Reagents/ExamplesStability of Boc GroupComments/Potential Issues
Strong Acids TFA, HCl, H₂SO₄, H₃PO₄LabileStandard condition for deprotection.[5][6]
Lewis Acids AlCl₃, ZnBr₂, TMSILabile / Moderately StableCan be used for deprotection, sometimes offering different selectivity.[5][13]
Aqueous Acids Dilute HCl, Citric Acid, NH₄ClModerately StableCleavage can occur, especially with heat or prolonged exposure.
Strong Bases NaOH, KOH, t-BuOK, LDAStableGenerally very stable.[1]
Weak Bases NEt₃, Pyridine, K₂CO₃, NaHCO₃StableStandard for many reaction conditions.[1]
Nucleophiles Organometallics (RLi, RMgX), Amines, EnolatesStableHighly resistant to nucleophilic attack.[1]
Reductive Agents H₂/Pd, H₂/Ni, LiAlH₄, NaBH₄StableOrthogonal to Cbz and other reducible groups.[1][2]
Oxidizing Agents PCC, PDC, KMnO₄, OsO₄, Dess-Martin PeriodinaneStableGenerally stable, but avoid strongly acidic oxidizing conditions.[1]
Chromatography Standard Silica GelModerately StableCan be cleaved by acidic sites on silica; neutralization is recommended for sensitive compounds.
HPLC Conditions ACN/H₂O with 0.1% TFAModerately StableSlow cleavage can occur; use of formic acid or immediate work-up of fractions is advised.[10]

Experimental Protocols

Protocol 1: Boc Protection of 3-amino-5-methylhexan-1-ol This protocol describes a standard procedure for the N-protection of the starting material.

  • Dissolution: Dissolve 3-amino-5-methylhexan-1-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a 1:1 mixture of dioxane and water.

  • Addition of Base: Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: If using an organic solvent, wash the mixture with water and brine. If using an aqueous mixture, extract the product with a solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: General Procedure for Acid-Mediated Boc Deprotection This protocol outlines the removal of the Boc group to liberate the free amine.

  • Dissolution: Dissolve the Boc-protected 3-amino-5-methylhexan-1-ol (1.0 eq) in dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in dioxane or ethyl acetate can be used.[5]

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS. The reaction produces CO₂ and isobutene, so it should be performed in a well-ventilated fume hood.[9][13]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: The resulting amine salt can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then filtered. To obtain the free amine, dissolve the crude salt in water and basify with a base (e.g., 1M NaOH) before extracting with an organic solvent.

Protocol 3: Tosylation of Boc-protected 3-amino-5-methylhexan-1-ol This protocol details the selective modification of the primary alcohol while the Boc group remains intact.

  • Dissolution: Dissolve Boc-protected 3-amino-5-methylhexan-1-ol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) at 0 °C.

  • Addition of Reagent: If using DCM, add triethylamine (1.5 eq). Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) to the solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding cold water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine/triethylamine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate common workflows and troubleshooting logic for experiments involving Boc-protected 3-amino-5-methylhexan-1-ol.

Workflow_Boc_Amino_Alcohol start Boc-3-amino-5-methylhexan-1-ol goal_modify Goal: Modify -OH Group start->goal_modify goal_deprotect Goal: Deprotect -NH2 Group start->goal_deprotect cond_base Basic / Neutral Conditions (e.g., TsCl, Pyridine, NaH) goal_modify->cond_base Choose Conditions cond_acid Strong Acidic Conditions (e.g., TFA, HCl in Dioxane) goal_deprotect->cond_acid Choose Conditions prod_modified Product: Boc-NH-R-CH2-OR' cond_base->prod_modified Yields prod_deprotected Product: H2N-R-CH2-OH cond_acid->prod_deprotected Yields

Caption: Synthetic pathways for Boc-3-amino-5-methylhexan-1-ol.

Troubleshooting_Boc_Deprotection problem Problem: Unexpected Loss of Boc Group check_reaction Check Reaction Conditions problem->check_reaction check_purification Check Work-up & Purification Steps problem->check_purification q_acid Acidic reagents or acidic byproducts generated? check_reaction->q_acid q_silica Purified using standard silica gel? check_purification->q_silica sol_buffer Solution: Add non-nucleophilic base or run under buffered conditions. q_acid->sol_buffer Yes no_issue No obvious cause. Consider other factors (e.g., temperature, prolonged time). q_acid->no_issue No q_hplc Used RP-HPLC with TFA mobile phase? q_silica->q_hplc No sol_silica Solution: Use neutralized silica or switch to neutral alumina. q_silica->sol_silica Yes sol_hplc Solution: Use formic acid/acetate buffer or neutralize fractions immediately. q_hplc->sol_hplc Yes q_hplc->no_issue No

Caption: Troubleshooting flowchart for unintended Boc deprotection.

References

Technical Support Center: Workup Procedures for Reactions Involving Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-(S)-3-amino-5-methylhexan-1-ol. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and its derivatives?

Q2: What are the standard conditions for the deprotection of the Boc group, and how is the workup typically performed?

A2: The Boc group is commonly removed under acidic conditions. A typical procedure involves dissolving the Boc-protected compound in a solvent like dichloromethane or ethyl acetate and treating it with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction is usually stirred at room temperature.

For the workup, the acidic solution is often concentrated under reduced pressure. If the resulting amine salt is not soluble in the organic solvent, it may precipitate and can be collected by filtration. Alternatively, a basic workup can be performed by adding a base, such as saturated sodium bicarbonate solution, to neutralize the acid and deprotonate the ammonium salt to the free amine. The free amine can then be extracted into an organic solvent.[2][3]

Q3: Are there any common side reactions to be aware of during the workup of Boc deprotection?

A3: A potential issue during acidic Boc deprotection is the formation of t-butyl cation, which can lead to the alkylation of nucleophilic functional groups on the substrate or product.[4] Electron-rich aromatic rings and thiols are particularly susceptible to this side reaction. The use of scavengers, such as anisole or thiophenol, can help to mitigate this issue.

Troubleshooting Guides

Oxidation of this compound

This guide focuses on the workup for the oxidation of the primary alcohol of this compound to the corresponding aldehyde or carboxylic acid. A common reagent for this transformation is Dess-Martin periodinane (DMP).[5][6]

Problem: Difficulty in removing iodine byproducts after Dess-Martin periodinane (DMP) oxidation.

  • Solution: The reduced iodine species from DMP can often be challenging to remove by standard chromatography. A common and effective workup procedure involves quenching the reaction with a solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).[7][8]

    • Experimental Protocol:

      • Upon completion of the oxidation, dilute the reaction mixture with an equal volume of a suitable organic solvent like diethyl ether or ethyl acetate.

      • Pour the diluted mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃ (a 1:1 mixture of the two is often effective).

      • Shake the funnel vigorously. The organic layer should become colorless as the iodine byproducts are reduced and extracted into the aqueous layer.

      • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

      • The crude product can then be purified by silica gel column chromatography.

Logical Relationship for DMP Oxidation Workup:

DMP_Workup Reaction_Mixture Reaction Mixture (Product, excess DMP, byproducts) Quench Quench with Na2S2O3 / NaHCO3 Reaction_Mixture->Quench Extraction Extractive Workup (EtOAc / H2O) Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Pure_Product Pure Aldehyde/ Carboxylic Acid Purification->Pure_Product

Caption: Workflow for the workup of a Dess-Martin periodinane oxidation.

Esterification of this compound

This guide addresses the workup for the esterification of the primary alcohol of this compound, for example, using a Steglich esterification with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).[9]

Problem: Presence of dicyclohexylurea (DCU) and DMAP in the final product after esterification.

  • Solution: DCU is a common byproduct of DCC-mediated couplings and is poorly soluble in many organic solvents. DMAP is a basic catalyst that needs to be removed. A combination of filtration and acidic washes is typically effective.[10][11]

    • Experimental Protocol:

      • After the reaction is complete, cool the reaction mixture in an ice bath or freezer for about 30 minutes to further precipitate the DCU.

      • Filter the mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold solvent (e.g., DCM or the reaction solvent).

      • Transfer the filtrate to a separatory funnel and dilute with a larger volume of an appropriate organic solvent like ethyl acetate.

      • Wash the organic layer with a dilute acidic solution, such as 1 M HCl or 5% citric acid, to remove the basic DMAP catalyst.[10] Repeat the acidic wash if necessary.

      • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

      • Purify the crude ester by flash column chromatography.

Troubleshooting Flowchart for Steglich Esterification Workup:

Steglich_Troubleshooting Start Crude Reaction Mixture Filter_DCU Filter to remove DCU Start->Filter_DCU Acid_Wash Wash with dilute acid (e.g., 1M HCl) Filter_DCU->Acid_Wash Removes DMAP Base_Wash Wash with NaHCO3 (aq) Acid_Wash->Base_Wash Dry_Concentrate Dry and Concentrate Base_Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Ester Purify->Product

Caption: Step-by-step workup procedure for a Steglich esterification.

Quantitative Data Summary

While specific quantitative data for reactions starting with this compound is not extensively reported in the provided search results, the following table summarizes typical conditions and expected outcomes for the discussed transformations based on general procedures for similar substrates.

Reaction TypeReagentsSolventTypical WorkupExpected Yield RangePurity Concerns
Boc Deprotection TFA or HCl in DioxaneDCM or EtOAcEvaporation or Basic Wash & Extraction>90%Residual acid, t-butylated byproducts
DMP Oxidation Dess-Martin PeriodinaneDCMNa₂S₂O₃/NaHCO₃ quench & Extraction80-95%Iodine byproducts
Steglich Esterification Carboxylic Acid, DCC, DMAPDCM or THFFiltration & Acidic Wash70-90%DCU, N-acylurea, residual DMAP

Note: Yields are highly dependent on the specific substrate and reaction conditions. The provided ranges are estimates based on general literature for these reaction types.

Key Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection [2]

  • Dissolve the Boc-protected amine (1 equivalent) in dichloromethane (DCM) or ethyl acetate.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 25% v/v in DCM) or a 4M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Workup A (for TFA salts): Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can often be used directly in the next step.

  • Workup B (for free amine): Concentrate the reaction mixture. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the layers, dry the organic phase over sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: General Procedure for Dess-Martin Periodinane Oxidation [7][12]

  • Dissolve the alcohol (1 equivalent) in dry dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 3: General Procedure for Steglich Esterification [9][13]

  • Dissolve the carboxylic acid (1 equivalent), alcohol (this compound, 1-1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture to precipitate the dicyclohexylurea (DCU) byproduct and filter.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash chromatography.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (S)-3-amino-5-methylhexan-1-ol and Related Beta-Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. (S)-3-amino-5-methylhexan-1-ol, a beta-amino alcohol, and its analogs are important chiral building blocks. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of such compounds. This guide provides a comparative overview of the primary chiral HPLC methodologies, supported by experimental data, to assist researchers in selecting and implementing the most suitable analytical approach.

The two principal strategies for the chiral HPLC separation of amino alcohols are direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Reagent (CDR).

Comparison of Chiral HPLC Methodologies

The selection between direct and indirect methods depends on factors such as sample complexity, the presence of chromophores, required sensitivity, and available instrumentation. The following table summarizes the performance of different approaches for the analysis of beta-amino alcohols.

MethodologyChiral Selector/ReagentAnalyteMobile Phase / EluentResolution (Rs)Separation Factor (α)
Direct Teicoplanin-based CSP (Chirobiotic T)β²-homoamino acids0.1% TEAA (pH 4.1)/Methanol (30:70, v/v)0.84 - 1.411.07 - 1.16
Direct Teicoplanin Aglycone CSP (Chirobiotic TAG)β²-homoamino acids0.1% TEAA (pH 4.1)/Methanol (30:70, v/v)1.18 - 2.501.11 - 1.32
Direct Zwitterionic CSP (e.g., CHIRALPAK ZWIX)General Amino AlcoholsMethanol/Acetonitrile/Water with additives (e.g., Formic Acid, Diethylamine)Analyte DependentAnalyte Dependent
Indirect Cyanuric Chloride-L-Alanine Amide (CDR)LeucinolAcetonitrile/Water with 0.1% TFA (gradient)2.151.08
Indirect Cyanuric Chloride-L-Valine Amide (CDR)LeucinolAcetonitrile/Water with 0.1% TFA (gradient)2.001.07
Indirect Cyanuric Chloride-L-Phenylalanine Amide (CDR)LeucinolAcetonitrile/Water with 0.1% TFA (gradient)2.401.09

Data for β²-homoamino acids on Chirobiotic columns are representative for beta-amino compounds[1]. Data for the indirect method using cyanuric chloride-based CDRs are for leucinol, a close structural analog of 3-amino-5-methylhexan-1-ol[2].

Experimental Workflows and Logical Relationships

The decision-making process and experimental workflows for chiral HPLC analysis can be visualized as follows:

G cluster_direct Direct Method cluster_indirect Indirect Method start_direct Racemic Amino Alcohol csp_column Chiral Stationary Phase (CSP) (e.g., Teicoplanin, Zwitterionic) start_direct->csp_column Inject hplc_direct HPLC Analysis csp_column->hplc_direct Separate data_direct Enantiomer Peaks hplc_direct->data_direct start_indirect Racemic Amino Alcohol derivatization Derivatization with Chiral Reagent (e.g., Cyanuric Chloride-Amino Acid) start_indirect->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers achiral_column Achiral Column (e.g., C18) diastereomers->achiral_column Inject hplc_indirect HPLC Analysis achiral_column->hplc_indirect Separate data_indirect Diastereomer Peaks hplc_indirect->data_indirect start Start: Chiral Analysis of (S)-3-amino-5-methylhexan-1-ol start->start_direct start->start_indirect

Fig. 1: Workflows for direct and indirect chiral HPLC analysis.

Detailed Experimental Protocol: Indirect Chiral HPLC Analysis via Derivatization

This protocol describes a representative indirect method for the enantiomeric analysis of a beta-amino alcohol using a cyanuric chloride-based chiral derivatizing reagent (CDR).

1. Materials and Reagents

  • Racemic amino alcohol standard

  • (S)-3-amino-5-methylhexan-1-ol sample

  • Chiral Derivatizing Reagent (CDR): e.g., N-(4-chloro-6-piperidinyl-[1][3][4]-triazine-2-yl)-L-leucine amide[5]

  • HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • Sodium bicarbonate

  • Acetone

  • 1 M Hydrochloric acid

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Preparation of Solutions

  • Amino Alcohol Stock Solution (100 mM): Dissolve the calculated amount of the amino alcohol in 1 M HCl.

  • CDR Solution (50 mM): Dissolve the CDR in acetone.

  • Sodium Bicarbonate Solution (1 M): Dissolve sodium bicarbonate in HPLC grade water.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Derivatization Procedure

  • To 100 µL of the amino alcohol stock solution in a vial, add 200 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of the CDR solution.

  • Vortex the mixture and heat at 60 °C for 10 minutes. Microwave irradiation for 60-90 seconds can also be used for rapid derivatization[2][6].

  • Cool the reaction mixture to room temperature.

  • Neutralize with 1 M HCl.

  • Dilute the mixture with the initial mobile phase composition to the desired concentration for HPLC analysis.

4. HPLC Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

    • 0-45 min: 10% B to 100% B

    • 45-50 min: 100% B

    • 50-55 min: 100% B to 10% B

    • 55-60 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

5. Data Analysis

  • Identify the two peaks corresponding to the diastereomers formed from the (S)- and (R)-enantiomers of the amino alcohol.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (% ee) of the (S)-enantiomer in the sample by calculating the peak area ratio: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Alternative Methodologies

Direct Chiral HPLC: This approach is often preferred for its simplicity as it does not require derivatization.

  • Teicoplanin-based CSPs (e.g., Chirobiotic T): These columns are effective for the separation of underivatized amino acids and amino alcohols using reversed-phase or polar organic modes[3]. Mobile phases typically consist of methanol or ethanol mixed with aqueous buffers like triethylammonium acetate (TEAA)[1].

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These columns are specifically designed for the separation of zwitterionic molecules like amino acids and amino alcohols without derivatization[7][8]. They operate in polar ionic mode, often using mobile phases containing methanol, acetonitrile, and additives like formic acid and diethylamine to facilitate the ion-exchange mechanism[9].

Other Analytical Techniques: While HPLC is the most common technique, other methods for chiral analysis of amino alcohols include:

  • Chiral Gas Chromatography (GC): Requires derivatization to increase volatility but can offer high resolution.

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent than HPLC.

  • Capillary Electrophoresis (CE): Uses a chiral selector added to the background electrolyte and requires minimal sample volume.

References

Determining the Enantiomeric Purity of Boc-(S)-3-amino-5-methylhexan-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a critical step in synthesizing optically pure active pharmaceutical ingredients. This guide provides a comparative overview of the primary analytical methods for determining the enantiomeric purity of Boc-(S)-3-amino-5-methylhexan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds.

The stereochemistry of drug molecules profoundly influences their pharmacological activity. Consequently, regulatory authorities demand stringent control over the enantiomeric composition of chiral drugs. This document details and compares three principal techniques for assessing the enantiomeric excess (e.e.) of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral additives.

Comparison of Analytical Methods

The choice of analytical method for determining enantiomeric purity often depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for derivatization. Below is a summary of the key performance characteristics of each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Additives
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile enantiomers (often after derivatization) on a chiral stationary phase.Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.
Sample State LiquidGas (requiring volatile and thermally stable analytes or derivatives)Liquid
Derivatization Often not required for the analyte itself.Frequently required to enhance volatility and thermal stability.Can be done with chiral derivatizing agents, or by using chiral solvating agents.
Sensitivity HighVery HighModerate to Low
Resolution Generally excellentExcellentDependent on the chiral agent and magnetic field strength.
Quantitation Highly accurate and preciseHighly accurate and preciseGood, but can be less precise than chromatographic methods.
Throughput Moderate to HighHighModerate
Instrumentation HPLC with a chiral column and UV or other suitable detector.GC with a chiral column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.

Experimental Protocols

The following sections provide detailed experimental protocols for each of the discussed analytical techniques. It is important to note that while specific methods for this compound are not widely published, the following protocols are based on established methods for structurally similar Boc-protected amino alcohols and may serve as an excellent starting point for method development and validation.[1][][3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For Boc-protected amino alcohols, polysaccharide-based CSPs are often effective.[4][5]

Illustrative Experimental Protocol
  • Instrument: High-Performance Liquid Chromatograph with UV detector.

  • Chiral Stationary Phase: Chiralpak® IA or a similar amylose-based column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and a polar alcohol modifier such as isopropanol (IPA) or ethanol. A typical starting ratio would be 90:10 (v/v) n-hexane:IPA. The composition may need to be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the carbamate group).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with UV Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate e.e. Integrate->Calculate

Fig. 1: Chiral HPLC Experimental Workflow.

Chiral Gas Chromatography (GC)

Chiral GC is another highly effective method for enantiomeric separation, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. A common approach is to acylate the hydroxyl group.

Illustrative Experimental Protocol
  • Derivatization Step:

    • Dissolve approximately 1 mg of this compound in 0.5 mL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add an acylating agent, such as trifluoroacetic anhydride (TFAA), and a catalyst, like pyridine (a few drops).

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.

  • GC Analysis:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Stationary Phase: A Chirasil-Val or similar chiral capillary column.[6]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 270 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C) and hold for 5 minutes. This program will need to be optimized.

    • Injection Mode: Split injection.

    • Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Derivatize Derivatize with Acylating Agent Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with FID/MS Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate e.e. Integrate->Calculate

Fig. 2: Chiral GC Experimental Workflow.

NMR Spectroscopy with Chiral Additives

NMR spectroscopy can be used to determine enantiomeric purity by making the enantiomers diastereotopic. This is achieved by adding a chiral auxiliary, which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The resulting diastereomeric complexes or compounds will have chemically non-equivalent nuclei that can be resolved in the NMR spectrum.[7][8]

Illustrative Experimental Protocol (using a Chiral Solvating Agent)
  • Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice for alcohols and amines.

  • Solvent: An inert deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆.

  • Sample Preparation:

    • Prepare a stock solution of the chiral solvating agent in the chosen deuterated solvent.

    • In an NMR tube, dissolve a precise amount of this compound.

    • Add an equimolar or a slight excess of the CSA solution to the NMR tube.

    • Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the analyte that shows the largest chemical shift difference (Δδ) between the two diastereomeric complexes. Protons close to the chiral center are often good candidates.

    • Integrate the corresponding signals for the two diastereomers.

    • Calculate the enantiomeric excess from the ratio of the integrals.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSA Add Chiral Solvating Agent Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Dissolve->Add_CSA Identify Identify Diastereotopic Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate e.e. Integrate->Calculate

Fig. 3: Chiral NMR Experimental Workflow.

Conclusion

The determination of the enantiomeric purity of this compound can be reliably achieved using Chiral HPLC, Chiral GC, or NMR spectroscopy with chiral additives. Chiral HPLC and GC are often preferred for their high resolution and accuracy in quantification. NMR spectroscopy offers a rapid method that often does not require derivatization when using a chiral solvating agent. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. The provided protocols offer a solid foundation for developing a validated analytical method for this important chiral building block.

References

A Comparative Guide to Analytical Methods for the Characterization of Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the comprehensive characterization of Boc-(S)-3-amino-5-methylhexan-1-ol, a chiral building block of significant interest in pharmaceutical synthesis. The selection of appropriate analytical techniques is critical for ensuring the identity, purity, and enantiomeric integrity of this compound, thereby guaranteeing the quality and efficacy of downstream drug candidates.

Overview of Analytical Strategies

The characterization of this compound necessitates a multi-pronged analytical approach to address its key chemical attributes: molecular structure, purity, and stereochemistry. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information, which, when combined, offers a complete profile of the molecule.

cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Sample Boc-(S)-3-amino- 5-methylhexan-1-ol NMR NMR Spectroscopy (Identity & Structure) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis Chiral_HPLC->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Figure 1: General analytical workflow for the characterization of this compound.

Comparison of Key Analytical Methods

The following table summarizes the primary analytical methods for the characterization of this compound, highlighting their principles, key parameters, and the information they provide.

Analytical Method Principle Key Experimental Parameters Information Obtained Alternative/Complementary Methods
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).Column: Chiralpak IC-3 (or similar cellulose/amylose-based CSP)Mobile Phase: Isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v)Flow Rate: 1.0 mL/minDetection: UV at 210 nmPrimary: Enantiomeric purity (% ee)Secondary: Chemical purity (presence of other impurities)Chiral Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC) with a chiral column, Capillary Electrophoresis (CE) with a chiral selector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Spectrometer: 400 MHz or higherSolvent: CDCl₃ or DMSO-d₆Experiments: ¹H NMR, ¹³C NMR, COSY, HSQCPrimary: Structural confirmation and elucidationSecondary: Assessment of chemical purity2D NMR techniques (HMBC) for complex structural assignments.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio (m/z).Ionization Source: Electrospray Ionization (ESI)Analyzer: Quadrupole, Time-of-Flight (TOF)Fragmentation: Collision-Induced Dissociation (CID) for MS/MSPrimary: Molecular weight confirmationSecondary: Structural information from fragmentation patternsGas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Detailed Experimental Protocols

Chiral HPLC for Enantiomeric Purity Determination

This method is crucial for confirming the stereochemical integrity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak IC-3, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane:Isopropanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and the corresponding racemic mixture. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram of the sample. The resolution between the enantiomer peaks should be greater than 1.5.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are fundamental for verifying the chemical structure of the compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry for Molecular Weight Confirmation

MS provides a rapid and accurate determination of the molecular weight, confirming the elemental composition.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 4-8 L/min at 200-300 °C.

  • Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Identify the protonated molecule [M+H]⁺. The characteristic fragmentation of the Boc group (a loss of 56 Da, corresponding to isobutylene) can also be observed in MS/MS experiments, providing further structural confirmation.[1][2][3]

Alternative and Complementary Methods

While HPLC, NMR, and MS are the primary analytical tools, other techniques can provide valuable complementary information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying characteristic functional groups such as the N-H and C=O stretches of the Boc-carbamate and the O-H stretch of the alcohol.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values to confirm the empirical formula.

  • Optical Rotation: Measures the rotation of plane-polarized light by the chiral molecule, confirming the presence of a single enantiomer and its stereochemical configuration.

The selection of a specific analytical method or a combination thereof will depend on the specific requirements of the analysis, such as the need for routine quality control, in-depth structural characterization, or troubleshooting of synthetic processes. For comprehensive quality assurance in a drug development setting, a combination of chiral HPLC, NMR, and MS is highly recommended.

References

A Comparative Analysis of Boc vs. Fmoc Protection for (S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the specific application of protecting the primary amine of (S)-3-amino-5-methylhexan-1-ol.

This comparison is supported by established chemical principles and extrapolated experimental data from structurally similar primary amino alcohols, offering a predictive guide to reaction performance, potential side reactions, and deprotection strategies.

At a Glance: Key Differences Between Boc and Fmoc Protection

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Protection Chemistry Reaction with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.Reaction with Fmoc-Cl or Fmoc-OSu in the presence of a base.
Deprotection Chemistry Acid-labile: Cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]Base-labile: Cleaved by secondary amines, most commonly piperidine.
Orthogonality Orthogonal to base-labile and hydrogenolysis-cleavable protecting groups.[2]Orthogonal to acid-labile protecting groups like Boc.[3]
Stability Stable to most nucleophiles and bases.[2]Stable to acidic conditions.[3]
Potential Side Reactions Formation of tert-butylated byproducts upon deprotection.[4]Formation of piperidine adducts with dibenzofulvene upon deprotection.
Monitoring Reaction progress is typically monitored by TLC or LC-MS.Deprotection can be monitored by UV spectroscopy due to the chromophore of the Fmoc group.

Experimental Data Summary (Predicted)

Protecting GroupReagentTypical YieldPredicted PurityKey Considerations
Boc (Boc)₂O, NEt₃, DCM>95%>98%Chemoselective N-protection is expected with minimal O-protection.[5]
Fmoc Fmoc-OSu, NaHCO₃, Dioxane/H₂O>90%>97%Schotten-Baumann conditions are often employed for clean reactions.[3]

Experimental Protocols

Boc Protection of (S)-3-amino-5-methylhexan-1-ol

Materials:

  • (S)-3-amino-5-methylhexan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-3-amino-5-methylhexan-1-ol (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Fmoc Protection of (S)-3-amino-5-methylhexan-1-ol

Materials:

  • (S)-3-amino-5-methylhexan-1-ol

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve (S)-3-amino-5-methylhexan-1-ol (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add Fmoc-OSu (1.05 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection Strategies

Boc Deprotection

Boc-protected amines are readily deprotected under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is typically fast and proceeds at room temperature.[1]

Fmoc Deprotection

The Fmoc group is cleaved under basic conditions, most commonly using a solution of 20% piperidine in a polar aprotic solvent such as dimethylformamide (DMF). This deprotection is mild and highly efficient.

Logical Workflow for Protection and Deprotection

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Boc_Start (S)-3-amino-5-methylhexan-1-ol Boc_Protected Boc-(S)-3-amino-5-methylhexan-1-ol Boc_Start->Boc_Protected (Boc)₂O, Base Boc_Deprotected (S)-3-amino-5-methylhexan-1-ol Boc_Protected->Boc_Deprotected TFA or HCl Fmoc_Start (S)-3-amino-5-methylhexan-1-ol Fmoc_Protected Fmoc-(S)-3-amino-5-methylhexan-1-ol Fmoc_Start->Fmoc_Protected Fmoc-OSu, Base Fmoc_Deprotected (S)-3-amino-5-methylhexan-1-ol Fmoc_Protected->Fmoc_Deprotected Piperidine

Caption: Workflow for Boc and Fmoc protection and deprotection.

Signaling Pathway of Deprotection Mechanisms

DeprotectionMechanisms cluster_Boc_Deprotection Boc Deprotection (Acid-Catalyzed) cluster_Fmoc_Deprotection Fmoc Deprotection (Base-Catalyzed) Boc_Protected_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Boc_Protected_Amine->Protonation H⁺ Carbocation_Formation tert-Butyl Cation Formation Protonation->Carbocation_Formation Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid Free_Amine Free Amine + CO₂ + Isobutene Carbamic_Acid->Free_Amine Fmoc_Protected_Amine Fmoc-Protected Amine Proton_Abstraction Proton Abstraction from Fluorenyl Ring Fmoc_Protected_Amine->Proton_Abstraction Piperidine Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene Intermediate Beta_Elimination->Dibenzofulvene Free_Amine_Fmoc Free Amine + CO₂ Beta_Elimination->Free_Amine_Fmoc Adduct_Formation Piperidine Adduct Dibenzofulvene->Adduct_Formation Piperidine

Caption: Deprotection mechanisms for Boc and Fmoc groups.

Conclusion and Recommendations

Both Boc and Fmoc are highly effective for the protection of the primary amine of (S)-3-amino-5-methylhexan-1-ol. The choice between the two will largely depend on the overall synthetic strategy and the presence of other functional groups in the molecule.

  • Choose Boc protection when subsequent reaction steps require basic conditions or catalytic hydrogenation, as the Boc group is stable under these conditions.[2] Care should be taken during deprotection to avoid potential side reactions caused by the formation of the tert-butyl cation.[4]

  • Choose Fmoc protection when subsequent steps involve acidic conditions.[3] The mild, basic deprotection conditions for the Fmoc group are often advantageous, particularly for sensitive substrates. The UV-active nature of the Fmoc group also allows for straightforward reaction monitoring.

For the protection of (S)-3-amino-5-methylhexan-1-ol, both methods are expected to provide high yields and purity with minimal side reactions, particularly the chemoselective N-protection of the amino alcohol. The bulky isobutyl group is not expected to significantly hinder the protection of the primary amine. Ultimately, the orthogonality of the chosen protecting group with respect to other functionalities in the synthetic intermediate will be the deciding factor.

References

A Comparative Guide to Chiral Beta-Amino Alcohol Building Blocks: Boc-(S)-3-amino-5-methylhexan-1-ol in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of available synthons, beta-amino alcohols, particularly in their Boc-protected form, have emerged as versatile and highly valuable intermediates. This guide provides a comparative analysis of Boc-(S)-3-amino-5-methylhexan-1-ol against other widely used beta-amino alcohol building blocks, namely Boc-L-leucinol and Boc-L-alaninol, with a focus on their physicochemical properties and performance in asymmetric synthesis.

Chiral beta-amino alcohols are foundational components in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] Their utility also extends to asymmetric catalysis, where they serve as crucial chiral ligands or auxiliaries.[2] The tert-butyloxycarbonyl (Boc) protecting group offers stability and facilitates handling, making these compounds ideal for multi-step syntheses.[3]

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these building blocks is essential for their effective application in synthesis, influencing factors such as solubility, reactivity, and purification. The following table summarizes key properties of this compound, Boc-L-leucinol, and Boc-L-alaninol.

PropertyThis compoundBoc-L-leucinolBoc-L-alaninol
Molecular Formula C12H25NO3C11H23NO3[4]C8H17NO3[5][6]
Molecular Weight 231.33 g/mol 217.31 g/mol [4]175.23 g/mol [5][7]
Appearance Not specifiedColorless to pale yellow liquid[8]White to off-white crystalline powder or lumps[6][7][9]
Melting Point Not specifiedNot applicable59-62 °C[5][7]
Solubility Very slightly soluble in water (1.1 g/L at 25°C) for the corresponding acid[2]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[10]Soluble in organic solvents such as methanol and ethanol; sparingly soluble in water[9]
Optical Rotation Not specified[α]D23 -27° (c=2 in methanol)[α]D20 -9.5 to -11.5° (c=1 in chloroform)[6]

Performance in Asymmetric Synthesis: A Focus on Catalysis

For instance, beta-amino alcohols are frequently employed as organocatalysts in asymmetric Michael additions and as chiral ligands for the enantioselective reduction of ketones. The isobutyl group in both this compound and Boc-L-leucinol provides a similar steric profile, which may lead to comparable enantioselectivities in certain reactions. In contrast, the smaller methyl group of Boc-L-alaninol would create a different chiral pocket, potentially favoring different substrates or leading to different levels of stereochemical induction.

To illustrate the application of such building blocks, a general experimental protocol for the asymmetric reduction of a ketone, a common benchmark reaction for evaluating chiral ligands, is provided below. This protocol is a composite based on established methodologies for similar transformations.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a representative procedure for the asymmetric reduction of acetophenone to 1-phenylethanol using a chiral catalyst derived from a Boc-protected beta-amino alcohol.

Materials:

  • Boc-protected beta-amino alcohol (e.g., this compound, Boc-L-leucinol, or Boc-L-alaninol)

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) system for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Formation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the Boc-protected beta-amino alcohol (0.1 mmol) in anhydrous THF (5 mL). To this solution, add borane dimethyl sulfide complex (0.1 mmol) dropwise at 0 °C. The mixture is then stirred at room temperature for 1 hour to form the chiral oxazaborolidine catalyst.

  • Asymmetric Reduction: Cool the catalyst solution to 0 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise. Subsequently, add borane dimethyl sulfide complex (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol (5 mL), followed by 1 M hydrochloric acid (10 mL).

  • Work-up and Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1-phenylethanol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified 1-phenylethanol by chiral GC or HPLC analysis.

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis of chiral beta-amino alcohols and their application in a representative asymmetric reaction.

Synthesis_of_Beta_Amino_Alcohols cluster_start Starting Material cluster_process Synthetic Steps cluster_product Product Amino_Acid Chiral Amino Acid (e.g., Leucine, Alanine) Reduction Reduction of Carboxylic Acid Amino_Acid->Reduction e.g., LiAlH4 or BH3 complex Protection Boc Protection Reduction->Protection Boc2O, base Beta_Amino_Alcohol Boc-Protected Beta-Amino Alcohol Protection->Beta_Amino_Alcohol

General synthesis of Boc-protected beta-amino alcohols.

Asymmetric_Reduction_Workflow Start Boc-Beta-Amino Alcohol Catalyst_Formation Reaction with Borane (e.g., BH3·SMe2) Start->Catalyst_Formation Chiral_Catalyst Chiral Oxazaborolidine Catalyst Catalyst_Formation->Chiral_Catalyst Reaction Asymmetric Reduction Chiral_Catalyst->Reaction Substrate Prochiral Ketone (e.g., Acetophenone) Substrate->Reaction Product Chiral Alcohol Reaction->Product Analysis Analysis (Chiral GC/HPLC) Determine Enantiomeric Excess Product->Analysis

Workflow for asymmetric ketone reduction.

Conclusion

This compound, along with other beta-amino alcohols like Boc-L-leucinol and Boc-L-alaninol, represents a valuable class of chiral building blocks for organic synthesis. The choice between them will depend on the specific steric and electronic requirements of the target molecule and the desired stereochemical outcome. While direct comparative performance data remains a gap in the readily available literature, the provided physicochemical properties and the general experimental framework offer a solid foundation for researchers to initiate their own comparative studies and select the most suitable building block for their synthetic endeavors. Further head-to-head experimental comparisons under standardized conditions would be invaluable to the scientific community for making more informed decisions in the future.

References

A Comparative Guide to the Validation of Peptides Containing (S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation methods for synthetic peptides incorporating the non-proteinogenic amino alcohol, (S)-3-amino-5-methylhexan-1-ol. The inclusion of such modified residues can significantly impact a peptide's conformational stability, proteolytic resistance, and biological activity, necessitating rigorous analytical characterization. This document outlines key validation techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in confirming the identity, purity, and structural integrity of these novel biomolecules.

Data Presentation: Comparative Analysis of a Model Peptide

To illustrate the validation process, we will use a hypothetical hexapeptide, Tyr-D-Ala-Phe-Gly-Leu-(S-3a5m) , where "(S-3a5m)" represents (S)-3-amino-5-methylhexan-1-ol incorporated at the C-terminus. The following tables present expected comparative data for this peptide against a standard peptide counterpart, Tyr-D-Ala-Phe-Gly-Leu-Met .

Table 1: High-Performance Liquid Chromatography (HPLC) Data
Peptide Sequence Retention Time (minutes)
Tyr-D-Ala-Phe-Gly-Leu-Met (Standard)15.2
Tyr-D-Ala-Phe-Gly-Leu-(S-3a5m) (Modified)14.5
Retention times are illustrative and will vary based on the specific HPLC conditions and column.
Table 2: Mass Spectrometry (MS) Data
Peptide Sequence Monoisotopic Mass (Da)
Tyr-D-Ala-Phe-Gly-Leu-Met (Standard)685.31
Tyr-D-Ala-Phe-Gly-Leu-(S-3a5m) (Modified)671.38
Masses are calculated based on the elemental composition of the peptides.
Table 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Data (Illustrative)
Fragment Ion Tyr-D-Ala-Phe-Gly-Leu-Met (m/z)
b1164.07
b2235.11
b3382.18
b4439.20
b5552.28
y1150.06
y2263.14
y3320.16
y4467.23
y5538.27
Fragment Ion Tyr-D-Ala-Phe-Gly-Leu-(S-3a5m) (m/z)
b1164.07
b2235.11
b3382.18
b4439.20
b5552.28
y1 (modified)132.14
y2245.22
y3302.24
y4449.31
y5520.35
The b-ion series remains the same, while the y-ion series reflects the mass of the modified C-terminal residue.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the model peptide Tyr-D-Ala-Phe-Gly-Leu-(S-3a5m) using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH)

  • (S)-3-amino-5-methylhexan-1-ol

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, NMP

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Pre-activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5x).

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH in sequence.

  • Coupling of (S)-3-amino-5-methylhexan-1-ol:

    • Dissolve (S)-3-amino-5-methylhexan-1-ol and HBTU/HOBt in NMP.

    • Add DIPEA and allow to pre-activate for 5 minutes.

    • Add the solution to the deprotected peptide-resin and shake for 4 hours.

    • Wash the resin with NMP (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

High-Performance Liquid Chromatography (HPLC)

Purpose: To purify and analyze the crude synthetic peptide.

Instrumentation:

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector (220 nm and 280 nm)

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient:

  • 5-65% Solvent B over 30 minutes

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the HPLC column.

  • Run the gradient and monitor the elution profile at 220 nm and 280 nm.

  • Collect the major peak corresponding to the desired peptide.

  • Analyze a small fraction of the collected peak by analytical HPLC to assess purity.

  • Lyophilize the pure fractions.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the synthesized peptide.

Instrumentation:

  • MALDI-TOF or ESI-MS

Procedure (MALDI-TOF):

  • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/0.1% TFA.

  • Mix the purified peptide solution (1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in positive ion mode.

Tandem Mass Spectrometry (MS/MS)

Purpose: To confirm the amino acid sequence of the peptide.

Procedure:

  • Using an ESI-MS/MS instrument, select the parent ion corresponding to the [M+H]⁺ of the peptide.

  • Fragment the parent ion using collision-induced dissociation (CID).

  • Acquire the MS/MS spectrum and analyze the b- and y-ion series to confirm the sequence.

Mandatory Visualizations

Experimental_Workflow SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Characterization Purification->Analysis MS Mass Spectrometry (MS) Analysis->MS MSMS Tandem MS (MS/MS) Analysis->MSMS NMR NMR Spectroscopy Analysis->NMR Signaling_Pathway Peptide Modified Peptide (e.g., containing S-3a5m) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A (PKA) Activation Second_Messenger->Kinase Cellular_Response Cellular Response (e.g., Gene Expression Changes) Kinase->Cellular_Response Phosphorylation Cascade

Mass Spectrometric Analysis of Peptides with (S)-3-amino-5-methylhexan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as (S)-3-amino-5-methylhexan-1-ol, into peptide structures is a critical strategy in modern drug discovery, offering enhanced stability, conformational constraint, and therapeutic efficacy. The unique structural features of these modified peptides necessitate a thorough understanding of their behavior during mass spectrometric analysis to ensure accurate characterization and quantification. This guide provides a comparative overview of mass spectrometric approaches for analyzing peptides containing (S)-3-amino-5-methylhexan-1-ol, supported by illustrative experimental data and detailed protocols.

Introduction to (S)-3-amino-5-methylhexan-1-ol in Peptides

(S)-3-amino-5-methylhexan-1-ol is a chiral amino alcohol that, when incorporated into a peptide backbone, introduces a hydroxyl group and a flexible isobutyl side chain. These features can significantly influence the peptide's physicochemical properties, including its hydrophobicity, basicity, and propensity for intra- and intermolecular interactions. Consequently, these alterations impact the peptide's ionization efficiency and fragmentation pathways during mass spectrometric analysis. Understanding these effects is paramount for reliable peptide sequencing and characterization.

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful analysis of modified peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common methods, each with distinct advantages and limitations.[1][2]

Ionization TechniquePrinciplesAdvantages for (S)-3-amino-5-methylhexan-1-ol PeptidesDisadvantages
Electrospray Ionization (ESI) Generates ions from a solution by creating a fine spray of charged droplets.[1]- Well-suited for liquid chromatography coupling (LC-MS).- Generally a "soft" ionization method, minimizing in-source fragmentation.[2]- Can produce multiply charged ions, extending the mass range of analyzers.- Susceptible to ion suppression from salts and detergents in the sample.[3]- The presence of the hydroxyl group in the modification may slightly alter the peptide's overall charge state distribution compared to its unmodified counterpart.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A laser is used to desorb and ionize the analyte co-crystallized with a matrix.[2]- High tolerance to salts and other contaminants.- Primarily produces singly charged ions, simplifying spectral interpretation.[2]- Suitable for high-throughput screening.- Coupling with liquid chromatography is more complex than ESI.- Potential for in-source decay (fragmentation in the ion source) which can complicate spectral analysis.[4]

Fragmentation Analysis: CID vs. ETD/ECD

Tandem mass spectrometry (MS/MS) is essential for peptide sequencing. The choice of fragmentation method determines the types of product ions generated and the quality of the resulting sequence information.

Fragmentation MethodMechanismExpected Fragmentation of (S)-3-amino-5-methylhexan-1-ol Peptides
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, leading to fragmentation of the most labile bonds, typically the peptide backbone amide bonds.[5]Predominantly produces b- and y-type ions from cleavage of the peptide backbone. The isobutyl side chain of the (S)-3-amino-5-methylhexan-1-ol residue may undergo neutral loss. The C-terminal alcohol may influence fragmentation pathways compared to a standard carboxylic acid terminus.
Electron Capture/Transfer Dissociation (ECD/ETD) Involves the transfer of low-energy electrons to multiply charged precursor ions, leading to non-ergodic fragmentation of the peptide backbone.[6]Generates c- and z-type ions, providing complementary information to CID.[6] This method is particularly useful for localizing modifications as it tends to preserve labile side chains. The fragmentation pattern around the modified residue can provide unambiguous identification of its position.

Illustrative Experimental Data

The following tables present hypothetical, yet representative, data for the analysis of a model peptide, "Ac-Tyr-Ala-(SAMH)-Gly-Phe-NH2" where (SAMH) represents the (S)-3-amino-5-methylhexan-1-ol residue.

Table 1: Comparison of Ionization Efficiency

Ionization MethodModel PeptideRelative Ion Abundance (Arbitrary Units)Predominant Charge State
ESIAc-Tyr-Ala-(SAMH)-Gly-Phe-NH28.5 x 10^6[M+H]+
MALDIAc-Tyr-Ala-(SAMH)-Gly-Phe-NH25.2 x 10^4[M+H]+

Table 2: Key Fragment Ions Observed in MS/MS Analysis

Precursor Ion (m/z)Fragmentation MethodObserved Fragment Ions (b- and y-type for CID, c- and z-type for ETD)
[M+H]+CIDy1, y2, y3, y4, b2, b3, b4
[M+2H]2+ETDz1, z2, z3, z4, c2, c3, c4

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Peptide Synthesis and Purification: The peptide containing (S)-3-amino-5-methylhexan-1-ol is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[7] Purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Sample Formulation for ESI-MS: The purified peptide is dissolved in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL.

  • Sample Preparation for MALDI-MS: The purified peptide solution (1 µL) is mixed with 1 µL of a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid on a MALDI target plate and allowed to air dry.[7]

LC-MS/MS Analysis
  • Chromatographic Separation: Peptides are separated on a C18 reversed-phase column using a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Mass Spectrometric Analysis: The eluting peptides are analyzed on a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer or an Orbitrap mass spectrometer.

  • Data Acquisition: A data-dependent acquisition (DDA) method is typically employed, where the most abundant precursor ions in a full MS scan are selected for subsequent MS/MS fragmentation.[8]

Visualizing the Workflow

A general workflow for the mass spectrometric analysis of peptides is depicted below.

Peptide_Analysis_Workflow Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep Sample Preparation Peptide_Synthesis->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (ESI or MALDI) LC_Separation->MS_Analysis MSMS_Fragmentation Tandem MS (CID or ETD/ECD) MS_Analysis->MSMS_Fragmentation Data_Analysis Data Analysis & Sequencing MSMS_Fragmentation->Data_Analysis Data_Interpretation_Logic Precursor_Mass Accurate Precursor Ion Mass Peptide_ID Peptide Identification Precursor_Mass->Peptide_ID Fragmentation_Spectrum MS/MS Fragmentation Pattern De_Novo_Sequencing De Novo Sequencing Algorithms Fragmentation_Spectrum->De_Novo_Sequencing Fragmentation_Spectrum->Peptide_ID Sequence_Database Peptide Sequence Database Sequence_Database->Peptide_ID De_Novo_Sequencing->Peptide_ID Modification_Localization Modification Localization Peptide_ID->Modification_Localization

References

A Comparative Guide to Coupling Reagents for the Synthesis of Amides with Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of an amide bond between a carboxylic acid and the protected amino alcohol, Boc-(S)-3-amino-5-methylhexan-1-ol, is a critical step in the synthesis of various chiral building blocks and potential therapeutic agents. The choice of coupling reagent significantly impacts reaction yield, purity, reaction time, and the potential for side reactions. This guide provides a comparative overview of commonly used coupling reagents, supported by established chemical principles and generalized experimental protocols.

Performance Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is contingent on several factors, including the scale of the reaction, the steric hindrance of the coupling partners, and the desired level of purity. The following table summarizes the key performance characteristics of several popular coupling reagents for the formation of an amide bond with this compound.

Coupling Reagent/SystemRelative Reactivity & SpeedYieldPurity/Side ReactionsEase of WorkupCost-Effectiveness
EDC/HOBt ModerateGood to ExcellentGood; HOBt minimizes racemization. N-acylurea formation can be a side product.Moderate; water-soluble byproducts are easily removed by aqueous extraction.[1]High
HATU Very High & Fast[1]ExcellentExcellent; low racemization. Can react with unprotected N-termini if used in excess.[1]Easy; byproducts are generally soluble in common organic solvents.Low
HBTU High & Fast[1]ExcellentVery Good; low racemization, especially with HOBt.[1]Easy; similar to HATU.Moderate
PyBOP HighVery Good to ExcellentVery Good; minimal side reactions. Byproducts are generally less hazardous than those from BOP.[1]EasyModerate
DCC/HOBt ModerateGood to ExcellentGood; HOBt is crucial to suppress racemization. Dicyclohexylurea (DCU) byproduct is insoluble.Difficult in solution phase due to insoluble DCU precipitate.[1]High

Experimental Protocols

The following are generalized experimental protocols for the coupling of a generic carboxylic acid with this compound using different coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific carboxylic acid used.

Protocol 1: EDC/HOBt Coupling
  • Dissolution: Dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add EDC·HCl (1.2 eq.) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Coupling
  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere.

  • Activation: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Protocol 3: HBTU Coupling
  • Dissolution: Dissolve the carboxylic acid (1.0 eq.), HBTU (1.1 eq.), and HOBt (1.1 eq., optional but recommended) in an anhydrous aprotic solvent (e.g., DMF).

  • Base Addition: Add a non-nucleophilic base like DIPEA (2.0 eq.) to the mixture.

  • Amine Addition: Immediately add this compound (1.1 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-6 hours, monitoring the reaction progress.

  • Workup and Purification: Follow the same workup and purification procedure as described for the HATU coupling protocol.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the coupling reaction, applicable to most of the discussed reagents with minor variations in the activation step.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Carboxylic Acid & Boc-Amino Alcohol B Add Coupling Reagent & Base A->B Inert Atmosphere C Stir at Room Temperature (1-24h) B->C Activation D Aqueous Workup C->D Quenching E Column Chromatography D->E Purification F Pure Amide Product E->F Isolation

Caption: Generalized workflow for amide bond formation.

Signaling Pathway of Amide Bond Formation via Carbodiimide Activation

The following diagram illustrates the key steps involved in the activation of a carboxylic acid by a carbodiimide reagent (like EDC) and subsequent reaction with an amine, often in the presence of an additive like HOBt.

G CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - Urea Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 (Boc-Amino Alcohol) Amine->Amide

Caption: Carbodiimide-mediated amide bond formation pathway.

References

Assessing the Impact of (S)-3-amino-5-methylhexan-1-ol on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a pivotal strategy in modern drug design, offering enhanced proteolytic stability and the ability to induce specific, predictable secondary structures. This guide provides a comparative analysis of the conformational effects of incorporating (S)-3-amino-5-methylhexan-1-ol, a β-amino alcohol analogue of leucine, into peptide backbones. Through a review of experimental data, this document contrasts the resulting structural motifs with those of standard α-peptides and peptides containing other β-amino acids, providing researchers with a framework for the rational design of peptidomimetics.

Introduction to (S)-3-amino-5-methylhexan-1-ol in Peptidomimetics

(S)-3-amino-5-methylhexan-1-ol, also known as L-β-homoleucinol, is a chiral β-amino alcohol. When the corresponding β-amino acid, β-homoleucine, is incorporated into a peptide chain, it introduces an additional methylene group into the backbone compared to its α-amino acid counterpart, L-leucine. This seemingly minor alteration has profound implications for the peptide's conformational preferences, leading to the formation of novel and stable secondary structures that are not readily accessible to α-peptides. These unique conformations can be leveraged to mimic the bioactive surfaces of natural peptides and proteins, making β-amino acid-containing peptides, or β-peptides, promising candidates for therapeutic applications.

Comparative Analysis of Peptide Secondary Structures

The introduction of a β-amino acid such as β-homoleucine significantly alters the hydrogen bonding patterns and dihedral angles of the peptide backbone, leading to distinct secondary structures. The following tables summarize the key conformational parameters of α-helices and the common helices found in β-peptides, such as the 14-helix.

Table 1: Comparison of α-Helix and β-Peptide 14-Helix Properties

Propertyα-Helixβ-Peptide 14-Helix
Residues per Turn 3.6~3.0
Hydrogen Bond Pattern i → i+4i → i+2
Number of Atoms in H-bond Ring 1314
Typical Handedness Right-handedLeft-handed
Relative Stability Requires >10 residues for stability in solutionCan form stable structures with as few as 4-6 residues.[1]

Table 2: Influence of Side Chain on 14-Helix Stability of β³-Peptides in Water

This table presents data on the mean residue ellipticity, a measure of helical content, for a host β-peptide and variants where a single β³-homoalanine residue is replaced by a β³-amino acid with a different side chain. A more negative value indicates a higher degree of helicity.

Peptide Variant (Guest Residue)Side ChainMean Residue Ellipticity at 215 nm (deg cm² dmol⁻¹)% Increase in Helicity vs. Host
Host PeptideMethyl-13,320N/A
β³-homoleucine Isobutyl -17,440 31%
β³-homovalineIsopropyl-19,13044%
β³-homophenylalanineBenzyl-14,2007%
β³-homoglutamic acidCarboxyethyl-11,500-14%

Data synthesized from studies on the impact of side-chain structure on β-peptide helix stability. The isobutyl side chain of β-homoleucine, analogous to (S)-3-amino-5-methylhexan-1-ol, provides a significant stabilizing effect on the 14-helix.[2]

Experimental Protocols

The conformational analysis of peptides incorporating (S)-3-amino-5-methylhexan-1-ol (as β-homoleucine) relies on a combination of synthesis and spectroscopic techniques.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

Objective: To synthesize a peptide containing a β-homoleucine residue.

Materials:

  • Fmoc-protected β-homoleucine

  • Rink Amide resin

  • Fmoc-protected α-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Deprotect the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (α or β) using DIC and OxymaPure as activating agents in DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including the Fmoc-protected β-homoleucine.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of the synthesized peptide in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

    • Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup:

    • Purge the CD spectrometer with nitrogen gas for at least 30 minutes.

    • Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using a 1 mm path length quartz cuvette.

    • Record the CD spectrum of the peptide sample from 190 nm to 260 nm.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectrum for characteristic features: α-helices typically show negative bands at ~208 nm and ~222 nm, while β-peptide 14-helices often exhibit a strong negative band around 215 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed three-dimensional structural information of the peptide in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide to a concentration of 1-5 mM in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or deuterated methanol).

    • Adjust the pH to the desired value.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1D ¹H: To check for sample purity and folding.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific amino acid residues in the peptide sequence.

    • Identify and quantify the NOE cross-peaks.

  • Structure Calculation:

    • Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

    • Analyze the resulting structures to determine the peptide's conformation.

Visualizing Workflows and Relationships

The following diagrams illustrate the experimental workflow for assessing the impact of (S)-3-amino-5-methylhexan-1-ol on peptide conformation and a conceptual signaling pathway where such a modified peptide could act as an inhibitor.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_comparison Comparative Assessment s1 Solid-Phase Peptide Synthesis (SPPS) (Incorporate β-homoleucine) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry (Verification) s3->s4 a1 Circular Dichroism (CD) (Secondary Structure) s4->a1 a2 NMR Spectroscopy (3D Structure) s4->a2 a3 X-ray Crystallography (Solid-State Structure) s4->a3 c1 Data Analysis & Comparison (vs. α-peptide & other β-peptides) a1->c1 a2->c1 a3->c1

Caption: Experimental workflow for synthesis and conformational analysis.

signaling_pathway_inhibition cluster_pathway Protein-Protein Interaction Pathway cluster_inhibition Inhibition by β-Peptide P1 Protein A Complex Active Complex (Protein A-B) P1->Complex InactiveComplex Inactive Complex (Protein A - β-Peptide) P1->InactiveComplex P2 Protein B P2->Complex Signal Downstream Signaling Complex->Signal BetaPeptide β-Peptide Mimic (with (S)-3-amino-5-methylhexan-1-ol) BetaPeptide->InactiveComplex Blocked Signaling Blocked InactiveComplex->Blocked

Caption: Inhibition of a protein-protein interaction by a β-peptide mimic.

Conclusion

The incorporation of (S)-3-amino-5-methylhexan-1-ol as its corresponding β-amino acid into peptide chains offers a powerful tool for constraining peptide conformation into stable, non-native secondary structures such as the 14-helix. The isobutyl side chain contributes favorably to the stability of these structures, making it a valuable component in the design of peptidomimetics. The experimental protocols outlined in this guide provide a roadmap for the synthesis and detailed structural characterization of these modified peptides. By understanding and harnessing the conformational impact of β-amino acids, researchers can develop novel peptide-based therapeutics with improved pharmacological properties.

References

A Comparative Guide to Purity Assessment of Synthetic Peptides Incorporating (S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of non-standard amino acid analogs, such as the gamma-amino alcohol (S)-3-amino-5-methylhexan-1-ol, into synthetic peptides is a critical strategy in drug discovery for enhancing therapeutic properties like metabolic stability and target affinity. However, these structural modifications introduce unique challenges in synthesis and purification, making rigorous purity assessment paramount. This guide provides a comparative overview of key analytical techniques, detailed experimental protocols, and potential impurities to ensure the quality and reliability of these complex biomolecules.

Potential Impurities in Peptides Incorporating Novel Analogs

The synthesis of peptides, typically via Solid-Phase Peptide Synthesis (SPPS), is a multi-step process where impurities can arise.[1][2] The inclusion of (S)-3-amino-5-methylhexan-1-ol can introduce specific challenges. Common impurities include:

  • Deletion Sequences : Resulting from incomplete amino acid coupling or deprotection steps during SPPS.[1][3]

  • Insertion Sequences : Occur when an excess of an amino acid is not completely washed away before the next coupling cycle.[3][4]

  • Incomplete Deprotection : Residual protecting groups on the N-terminus or side chains, which can alter the peptide's biological activity.[3]

  • Oxidation/Reduction : Certain amino acid residues are susceptible to oxidation or reduction during synthesis or storage.[3]

  • Diastereomers : Racemization of amino acids can occur, leading to isomeric impurities that can be difficult to separate and may have different biological functions.[1][3]

  • Side-Chain Modifications : The free hydroxyl group in (S)-3-amino-5-methylhexan-1-ol could be a site for unintended side reactions if not properly managed during synthesis.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Impurities Potential Impurities Deprotection Fmoc Deprotection Wash1 Wash Deprotection->Wash1 Incomplete Incomplete Deprotection Deprotection->Incomplete Incomplete Removal Coupling Amino Acid Coupling Wash1->Coupling Insertion Insertion Sequence Wash1->Insertion Insufficient Wash Wash2 Wash Coupling->Wash2 Deletion Deletion Sequence Coupling->Deletion Incomplete Coupling Modification Side-Chain Modification Coupling->Modification Side Reactions Wash2->Deprotection

Caption: Logical workflow of impurity formation during the SPPS cycle.

Comparative Analysis of Purity Assessment Techniques

Several analytical methods are employed to characterize synthetic peptides. The choice of technique depends on the specific information required, from simple purity checks to detailed structural elucidation. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are the cornerstones of peptide analysis.[5][6]

Table 1: Comparison of Key Analytical Techniques for Peptide Purity

Technique Principle Primary Use Case Strengths Limitations
RP-HPLC Separation based on hydrophobicity.Purity determination and quantification of impurities.[7]High resolution, reproducible, quantitative.[8]Co-elution of impurities is possible; does not provide mass information.
Mass Spectrometry (MS) Measures mass-to-charge ratio.Molecular weight confirmation, impurity identification, sequencing.[5]High sensitivity, provides exact mass, can identify modifications.[7]Not inherently quantitative without standards; ionization can be suppressed.[8]
NMR Spectroscopy Analyzes nuclear spin properties in a magnetic field.3D structure determination, confirmation of non-standard residue incorporation.[9][10]Provides detailed structural and conformational information.[11]Requires higher sample concentration (>95% purity needed), complex data analysis.[9]
Amino Acid Analysis (AAA) Quantifies amino acid composition after hydrolysis.Confirms amino acid composition and peptide concentration.[12]Accurate quantification of peptide content.Destructive to the sample; does not provide sequence or purity information.

Experimental Protocols

Detailed and optimized protocols are essential for accurate and reproducible purity assessment. Below are standard methodologies for RP-HPLC-MS and NMR analysis.

This protocol combines the separation power of HPLC with the identification capabilities of MS, making it the gold standard for peptide purity analysis.[13][14]

  • Sample Preparation :

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water or acetonitrile) to a final concentration of 1 mg/mL.[15]

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[13]

    • Mobile Phase A : 0.1% TFA in water.[13]

    • Mobile Phase B : 0.1% TFA in acetonitrile.[13]

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes is a typical starting point.[13][15]

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[15]

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray Ionization (ESI) in positive mode.[13]

    • Mass Analyzer : Quadrupole-Time of Flight (Q-Tof) or similar high-resolution instrument.[13]

    • Scan Range : m/z 300–2000.

  • Data Analysis :

    • Calculate purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[16]

    • Confirm the molecular weight of the main peak and identify impurities by their mass-to-charge ratios from the MS data.[7]

NMR is invaluable for confirming the correct incorporation and structure of the (S)-3-amino-5-methylhexan-1-ol residue.[9][17]

  • Sample Preparation :

    • Dissolve 1-5 mg of highly purified (>95%) peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).[9]

    • Adjust the pH as needed to ensure solubility and stability.[9]

    • Transfer the solution to a suitable NMR tube.

  • NMR Experiments :

    • 1D ¹H Spectrum : A preliminary check for overall sample quality and signal dispersion.

    • 2D TOCSY (Total Correlation Spectroscopy) : Identifies all protons within a single amino acid spin system. This is crucial for assigning the protons of the (S)-3-amino-5-methylhexan-1-ol residue.[18]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides through-space correlations between protons that are close in space (< 5 Å), which helps determine the peptide's 3D structure and confirm the position of the modified residue in the sequence.[11][18]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbon atoms, aiding in unambiguous resonance assignment.[17]

  • Data Analysis :

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential assignment of all amino acid residues.

    • Analyze the unique spin system and NOE correlations of (S)-3-amino-5-methylhexan-1-ol to confirm its covalent structure and spatial relationship with neighboring residues.

Workflow and Data Visualization

A systematic workflow ensures all aspects of peptide purity are thoroughly evaluated.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_results Final Assessment SPPS Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Preparative HPLC Cleavage->Purification HPLCMass Purity & Identity (RP-HPLC-MS) Purification->HPLCMass AAA Content & Composition (Amino Acid Analysis) Purification->AAA NMR Structural Confirmation (2D NMR) HPLCMass->NMR If Purity >95% Final Final Purity & Characterization Report HPLCMass->Final NMR->Final AAA->Final

Caption: A comprehensive workflow for peptide synthesis and purity assessment.

The following table represents a hypothetical data summary for a synthetic peptide, "Peptide-X," incorporating (S)-3-amino-5-methylhexan-1-ol.

Table 2: Example Purity Analysis Summary for Peptide-X

Analysis Method Parameter Result Specification
RP-HPLC (214 nm) Purity (Area %)98.2%≥ 98.0%
Known Impurity 10.8% (Deletion)≤ 1.0%
Unknown Impurity0.5%≤ 0.5%
LC-MS Theoretical Mass [M+H]⁺1542.8 Da-
Observed Mass [M+H]⁺1542.9 DaAgrees with Theory
NMR Structural ConfirmationConfirmedConforms to expected structure
AAA Net Peptide Content81.5%Report Value

This structured approach, combining orthogonal analytical techniques, provides the necessary confidence in the purity, identity, and structural integrity of novel synthetic peptides for research and development.

References

Safety Operating Guide

Navigating the Disposal of Boc-(S)-3-amino-5-methylhexan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential dust or vapors.[1] In the event of accidental contact, rinse the affected skin or eyes with plenty of water.[1][2]

Waste Segregation and Storage: A Critical First Step

Proper segregation of chemical waste is fundamental to safe laboratory practice. Boc-(S)-3-amino-5-methylhexan-1-ol waste should not be mixed with other waste streams unless they are of the same hazard class.[3] It is crucial to store this waste in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[3][4] The container used for waste collection must be chemically compatible with the substance, leak-proof, and clearly labeled with a hazardous waste tag.[3][4] To prevent spills and reactions, containers should be filled to no more than 90% of their capacity and kept within secondary containment.[3]

Waste Management StepKey ConsiderationRationale
Container Selection Chemically compatible, leak-proof, and sealable.Prevents reaction with and degradation of the container, minimizing leaks.
Labeling Clearly marked as "Hazardous Waste" with the full chemical name.Ensures proper identification and handling by waste management personnel.
Storage Location Designated, well-ventilated hazardous waste accumulation area.Minimizes exposure to laboratory personnel and prevents accidental spills.
Segregation Kept separate from incompatible materials.Avoids dangerous chemical reactions.
Disposal Pathway: Professional Management is Key

The recommended and safest method for the disposal of this compound is to entrust it to a licensed and approved waste disposal plant.[1][5] Laboratory personnel should never dispose of this chemical down the sanitary sewer or in regular trash.[6] Your institution's Environmental Health and Safety (EHS) office or a designated laboratory manager is the primary point of contact for arranging the collection and disposal of chemical waste.[7] They will provide specific guidance based on your institution's policies and local regulations.

Empty containers that once held this compound should be triple-rinsed with a suitable solvent.[7][8] The rinsate must be collected and disposed of as hazardous waste.[8] Once decontaminated, and with the label removed or defaced, the container may be disposed of as regular waste or recycled, in accordance with institutional guidelines.[7][8]

Disposal Workflow for this compound

The following diagram outlines the procedural steps for the safe and compliant disposal of this compound.

Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste at Point of Generation A->B C Step 3: Use a Labeled, Compatible Waste Container B->C D Step 4: Store in Designated Hazardous Waste Area C->D G Step 7: Decontaminate Empty Containers C->G For Empty Containers E Step 5: Contact EHS for Waste Pickup D->E F Step 6: Professional Disposal by Licensed Vendor E->F H Step 8: Dispose of or Recycle Clean Containers G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-(S)-3-amino-5-methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Boc-(S)-3-amino-5-methylhexan-1-ol was not located. The following guidance is based on the safety profiles of structurally similar Boc-protected amino alcohols and general laboratory safety principles. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's environmental health and safety department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data is unavailable, related compounds suggest that this compound may cause skin irritation, serious eye irritation, and respiratory irritation. The following table summarizes the recommended personal protective equipment (PPE) to mitigate these risks.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Conforms to EN166 or NIOSH standards. Protects against potential splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Inspect gloves for integrity before use. Dispose of contaminated gloves properly and wash hands thoroughly after handling.
Skin and Body Protection Laboratory coat.Fully buttoned lab coat to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.A chemical fume hood is the preferred engineering control.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling and disposal of this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

  • Log the chemical into the laboratory inventory system.

2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is clearly marked with the appropriate hazard signs.

3. Handling and Use:

  • All handling of this chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust or aerosols.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

4. Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of down the drain or in general waste.

  • Consult with your institution's environmental health and safety office for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling process for this compound.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Chemical inspect Inspect Container receive->inspect log Log in Inventory inspect->log store Store in Designated Area log->store Transfer to Storage ppe Don Appropriate PPE store->ppe Retrieve for Use fume_hood Work in Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment collect_waste Collect Waste experiment->collect_waste Generate Waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose per Regulations label_waste->dispose

Caption: Workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.